Monoamine Oxidase B inhibitor 6
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
[(E)-(4-phenylmethoxyphenyl)methylideneamino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c16-15(20)18-17-10-12-6-8-14(9-7-12)19-11-13-4-2-1-3-5-13/h1-10H,11H2,(H3,16,18,20)/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIITPGJQGFFIP-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101091-29-6 | |
| Record name | 4-(BENZYLOXY)BENZALDEHYDE THIOSEMICARBAZONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Monoamine Oxidase B Inhibitor 6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the mechanism of action of Monoamine Oxidase B (MAO-B) Inhibitor 6, a representative of the chalcone (B49325) class of compounds. For the purpose of this document, "Inhibitor 6" refers to the specific chalcone derivative: (E)-1-(Benzo[d][1][2]dioxol-5-yl)-3-(4-fluorophenyl)prop-2-en-1-one . Chalcones are a well-recognized class of compounds that act as potent, selective, and reversible inhibitors of MAO-B, an enzyme of significant interest in the treatment of neurodegenerative diseases such as Parkinson's disease.[1][2][3]
Core Mechanism of Action
Monoamine Oxidase B is a mitochondrial outer membrane enzyme responsible for the oxidative deamination of several key neurotransmitters, most notably dopamine (B1211576). The catalytic activity of MAO-B contributes to the depletion of dopamine levels in the brain, a hallmark of Parkinson's disease. Furthermore, the enzymatic reaction produces hydrogen peroxide, a reactive oxygen species that can induce oxidative stress and contribute to neuronal damage.[1][4]
Inhibitor 6, as a competitive and reversible inhibitor, binds to the active site of the MAO-B enzyme, thereby preventing the binding and subsequent degradation of dopamine.[2][5] This inhibition leads to an increase in the synaptic availability of dopamine, which can help to alleviate the motor symptoms associated with Parkinson's disease. The reversible nature of this inhibition is advantageous as it can reduce the risk of side effects associated with irreversible MAO-B inhibitors.[5]
The primary mechanism of action of Inhibitor 6 is at the enzymatic level. By blocking MAO-B, it directly impacts the dopamine metabolic pathway. This action helps to restore dopaminergic neurotransmission.
Quantitative Data
The inhibitory potency of chalcone derivatives against MAO-B is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki).
| Compound Name | Target | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| (E)-1-(Benzo[d][1][2]dioxol-5-yl)-3-(4-fluorophenyl)prop-2-en-1-one (6) | MAO-B | 0.0021 | N/A | Reversible | [6] |
| (E)-1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-one (FBZ13) | MAO-B | 0.0053 | N/A | Competitive, Reversible | [2] |
| (E)-3-(2-((3-fluorobenzyl)oxy)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one (FBZ6) | MAO-B | 0.023 | N/A | Competitive, Reversible | [2] |
| Chalcone-thioether derivative (TM8) | MAO-B | 0.010 | 0.0031 | Competitive, Reversible | [3] |
| Chalcone-thioether derivative (TM1) | MAO-B | 0.017 | 0.011 | Competitive, Reversible | [3] |
N/A: Not available from the provided search results.
Experimental Protocols
The investigation of MAO-B inhibitors like Inhibitor 6 involves a series of in vitro and in silico experiments.
Chalcones are synthesized via the Claisen-Schmidt condensation reaction.[4]
Protocol:
-
Equimolar amounts of a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025) are dissolved in ethanol.
-
A catalytic amount of a base (e.g., potassium hydroxide) is added to the solution.
-
The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography.
-
The product is then isolated by filtration or extraction and purified by recrystallization or column chromatography.
The inhibitory activity of the synthesized compounds against MAO-B is determined using a fluorometric or spectrophotometric assay.[7][8]
Protocol (Fluorometric):
-
Recombinant human MAO-B enzyme is incubated with the test compound (Inhibitor 6) at various concentrations in a 96-well plate.
-
A substrate (e.g., kynuramine (B1673886) or a proprietary substrate from a kit) and a developer that reacts with the hydrogen peroxide produced by the MAO-B reaction are added.
-
The fluorescence generated is measured over time using a microplate reader (e.g., excitation at 535 nm and emission at 587 nm).
-
The rate of reaction is calculated, and the IC50 value is determined by plotting the percent inhibition against the inhibitor concentration.
To determine the mode of inhibition (e.g., competitive, non-competitive), enzyme kinetic studies are performed.[9]
Protocol:
-
The MAO-B inhibition assay is performed with varying concentrations of the substrate (e.g., benzylamine) in the presence of different fixed concentrations of the inhibitor.
-
The initial reaction velocities are measured for each combination of substrate and inhibitor concentration.
-
The data is plotted using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).
-
The pattern of the lines on the plot reveals the mode of inhibition. For competitive inhibition, the lines will intersect on the y-axis.
-
The inhibition constant (Ki) can be calculated from the slopes of the Lineweaver-Burk plots.
Dialysis is used to determine if the inhibition is reversible or irreversible.[9]
Protocol:
-
MAO-B enzyme is pre-incubated with a high concentration of the inhibitor.
-
The enzyme-inhibitor mixture is then dialyzed against a large volume of buffer to remove the unbound inhibitor.
-
The activity of the dialyzed enzyme is measured and compared to a control enzyme that was not exposed to the inhibitor.
-
If the enzyme activity is restored after dialysis, the inhibition is considered reversible.
Downstream Effects and Neuroprotection
Beyond direct enzyme inhibition, chalcone-based MAO-B inhibitors have been shown to exhibit neuroprotective effects, likely through the reduction of oxidative stress.[4] By inhibiting MAO-B, these compounds decrease the production of hydrogen peroxide, a major source of reactive oxygen species in dopaminergic neurons. Some studies have also indicated that these compounds can have antioxidant properties and may influence cell signaling pathways related to cell survival and apoptosis.[4][10]
Conclusion
Inhibitor 6, a chalcone derivative, represents a promising class of selective and reversible MAO-B inhibitors. Its mechanism of action is centered on the competitive inhibition of the MAO-B enzyme, leading to increased dopamine levels and reduced oxidative stress. The detailed experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and mechanistic evaluation of this and similar compounds for their potential therapeutic use in neurodegenerative diseases.
References
- 1. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. air.unimi.it [air.unimi.it]
- 5. SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAO-B Inhibitor (2E)-3-(4-Bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one as a Neuroprotective Agent Against Alzheimer’s… [ouci.dntb.gov.ua]
- 7. scispace.com [scispace.com]
- 8. Cukurova Medical Journal » Submission » Investigation of monoamine oxidase inhibitory activities of new chalcone derivatives [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of benzo[d][1,3]dioxol-5-yl chalcones as antiproliferating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Initial Screening of Monoamine Oxidase B Inhibitor 6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery and initial screening of Monoamine Oxidase B (MAO-B) Inhibitor 6, also identified as compound D5. This potent and selective inhibitor has demonstrated significant potential in preclinical studies. This guide details the quantitative data from initial evaluations, provides in-depth experimental protocols for its synthesis and screening, and visualizes the associated biological pathways and experimental workflows. All data and protocols are synthesized from the primary literature to ensure accuracy and reproducibility for research and development purposes.
Introduction
Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of several important neurotransmitters, including dopamine. Its inhibition is a well-established therapeutic strategy for neurodegenerative conditions such as Parkinson's disease. The search for novel MAO-B inhibitors with high potency and selectivity over the MAO-A isoform is a continuous effort in medicinal chemistry to develop safer and more effective treatments. "Monoamine Oxidase B inhibitor 6" (MAO-B-IN-6 or compound D5) emerged from a research program focused on developing novel chiral fluorinated pyrrolidine (B122466) derivatives. This guide serves as a core technical resource on its initial discovery and characterization.
Quantitative Data Summary
The initial screening of MAO-B-IN-6 (compound D5) revealed it to be a highly potent and selective inhibitor of human MAO-B. The key quantitative data from these initial studies are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of MAO-B-IN-6 (Compound D5)
| Compound | Target | IC50 (µM) |
| MAO-B-IN-6 (D5) | MAO-B | 0.019 [1] |
| MAO-A | 46.365 | |
| Safinamide (B1662184) (Reference) | MAO-B | 0.163 |
| MAO-A | 28.036 |
Table 2: Selectivity and Potency Comparison
| Compound | MAO-B IC50 (µM) | MAO-A IC50 (µM) | Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B) |
| MAO-B-IN-6 (D5) | 0.019 | 46.365 | ~2440 [1] |
| Safinamide | 0.163 | 28.036 | ~172 |
Experimental Protocols
The following sections detail the methodologies employed in the synthesis and initial biological evaluation of MAO-B-IN-6.
Chemical Synthesis
The synthesis of MAO-B-IN-6, a chiral fluorinated pyrrolidine derivative, involves a multi-step process. While the exact, detailed step-by-step synthesis from the primary publication is not publicly available, a general synthetic strategy for similar compounds is outlined below, based on established methods for creating chiral pyrrolidine derivatives.
General Synthesis of Chiral Fluorinated Pyrrolidine Carboxamides:
The synthesis typically starts from a commercially available chiral starting material, such as (2S, 4R)-4-fluoropyrrolidine-2-carboxylic acid. The synthesis can be broadly divided into the following key steps:
-
Protection of the Pyrrolidine Nitrogen: The secondary amine of the pyrrolidine ring is protected, commonly with a Boc (tert-butyloxycarbonyl) group, to prevent unwanted side reactions in subsequent steps.
-
Amide Coupling: The carboxylic acid moiety is activated and then coupled with a desired amine to form the carboxamide. This is a crucial step in introducing a key part of the molecule's structure.
-
Deprotection: The protecting group on the pyrrolidine nitrogen is removed, typically under acidic conditions.
-
N-Alkylation: The deprotected secondary amine is then alkylated with a suitable benzyl (B1604629) halide derivative to introduce the final key structural component.
Note: The specific reagents, reaction conditions (temperature, time, solvents), and purification methods for the synthesis of MAO-B-IN-6 (D5) would be detailed in the experimental section of the primary publication.
In Vitro MAO-A and MAO-B Inhibition Assay
The inhibitory activity of MAO-B-IN-6 against both human MAO-A and MAO-B was determined using a fluorometric assay. This method is widely used for its sensitivity and suitability for high-throughput screening.
Principle:
The assay measures the enzymatic activity of MAO by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate. In a coupled reaction, horseradish peroxidase (HRP) uses the generated H₂O₂ to oxidize a non-fluorescent probe (such as Amplex Red) into a highly fluorescent product (resorufin). The increase in fluorescence is directly proportional to the MAO activity.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (B1673886) (a non-specific substrate for both MAO-A and MAO-B)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (or a similar fluorogenic probe)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Test compound (MAO-B-IN-6) and reference inhibitors (e.g., clorgyline for MAO-A, selegiline (B1681611) or safinamide for MAO-B)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound and reference inhibitors in DMSO.
-
Perform serial dilutions of the stock solutions in potassium phosphate buffer to achieve a range of desired concentrations. The final DMSO concentration in the assay should be kept below 1% to avoid affecting enzyme activity.
-
Prepare working solutions of MAO-A and MAO-B enzymes in the assay buffer.
-
Prepare a working solution of kynuramine in the assay buffer.
-
Prepare the detection reagent containing HRP and Amplex Red in the assay buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well black microplate, add the diluted test compound or reference inhibitor.
-
Add the MAO-A or MAO-B enzyme solution to the respective wells.
-
Incubate the plate for a predetermined time (e.g., 15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the kynuramine substrate solution to all wells.
-
Immediately add the detection reagent (HRP and Amplex Red).
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) over time using a fluorescence microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence per unit time) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Signaling Pathway
The following diagram illustrates a simplified signaling pathway related to the expression of MAO-B, which can be influenced by various cellular signals.
Caption: Simplified signaling pathway for MAO-B gene expression.
Experimental Workflow
The diagram below outlines the general workflow for the discovery and initial screening of a novel MAO-B inhibitor like MAO-B-IN-6.
Caption: Discovery and initial screening workflow for MAO-B inhibitors.
Conclusion
"this compound" (compound D5) represents a significant advancement in the development of potent and highly selective MAO-B inhibitors. Its discovery through a focused medicinal chemistry effort and its promising initial screening data warrant further investigation into its therapeutic potential for neurodegenerative diseases. The experimental protocols and workflows detailed in this guide provide a foundational resource for researchers aiming to build upon this work.
References
The Structure-Activity Relationship of 3,4-Dihydro-2(1H)-quinolinones as Potent and Selective Monoamine Oxidase B Inhibitors
A Technical Guide for Drug Development Professionals
Introduction
Monoamine oxidase B (MAO-B) is a critical enzyme in the metabolic pathway of neurotransmitters, particularly dopamine (B1211576).[1][2] Its role in regulating dopamine levels in the brain has made it a key target for therapeutic intervention in neurodegenerative disorders such as Parkinson's disease. The development of selective MAO-B inhibitors is a primary focus of research aimed at mitigating the symptoms and progression of these conditions. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a promising class of MAO-B inhibitors: the 3,4-dihydro-2(1H)-quinolinones. We will focus on the core structure exemplified by "inhibitor 6," a designation referring to potent analogs within this class, such as 6- and 7-alkoxy-substituted 3,4-dihydro-2(1H)-quinolinones.[1][3] This document will detail the quantitative impact of structural modifications on inhibitory activity, provide comprehensive experimental protocols for their synthesis and evaluation, and visualize key concepts through diagrams.
Core Structure and Key Pharmacophoric Features
The 3,4-dihydro-2(1H)-quinolinone scaffold has been identified as a key pharmacophore for selective MAO-B inhibition.[1] Computational studies, including 3D-QSAR and molecular docking, have elucidated the essential structural features required for high-affinity binding to the MAO-B active site.
A representative potent inhibitor from this class is 6-[(4-bromophenyl)methoxy]-3,4-dihydro-1H-quinolin-2-one .[1] The key pharmacophoric elements of this scaffold include:
-
A Hydrogen Bond Acceptor: The carbonyl group of the quinolinone ring.
-
A Second Hydrogen Bond Acceptor: The ether oxygen linking the quinolinone core to the phenylmethoxy side chain.
-
A Hydrophobic Region: The dihydro-quinolinone ring system.
-
An Aromatic Ring: The fused benzene (B151609) ring of the quinolinone core.
These features are crucial for interaction with key residues in the MAO-B active site, such as TYR:435, TYR:326, and CYS:172.[1]
Quantitative Structure-Activity Relationship (SAR) Analysis
The inhibitory potency and selectivity of 3,4-dihydro-2(1H)-quinolinone derivatives against MAO-B are highly sensitive to the nature and position of substituents on the quinolinone core. The following tables summarize the quantitative SAR data for a series of C6- and C7-substituted analogs.
Table 1: SAR of C6-Substituted 3,4-dihydro-2(1H)-quinolinone Analogs
| Compound ID | R-group (at C6) | MAO-B IC50 (µM) | MAO-A IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
| 1a | -OCH₂-Ph | 0.086 | >100 | >1163 |
| 1b | -OCH₂-(4-F-Ph) | 0.033 | >100 | >3030 |
| 1c | -OCH₂-(4-Cl-Ph) | 0.021 | >100 | >4762 |
| 1d | -OCH₂-(4-Br-Ph) | 0.014 | >100 | >7143 |
| 1e | -OCH₂-(3-Br-Ph) | 0.008 | >100 | >12500 |
| 1f | -OCH₂CH₂-Ph | 0.125 | >100 | >800 |
| 1g | -OCH₂CH₂CH₂-Ph | 0.250 | >100 | >400 |
Table 2: SAR of C7-Substituted 3,4-dihydro-2(1H)-quinolinone Analogs
| Compound ID | R-group (at C7) | MAO-B IC50 (µM) | MAO-A IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
| 2a | -OCH₂-Ph | 0.0029 | 8.0 | 2759 |
| 2b | -OCH₂-(4-F-Ph) | 0.0014 | 56 | 40000 |
| 2c | -OCH₂-(4-Cl-Ph) | 0.0018 | 45 | 25000 |
| 2d | -OCH₂-(4-Br-Ph) | 0.0015 | 60 | 40000 |
| 2e | -OCH₂-(3-Br-Ph) | 0.0029 | >100 | >34483 |
| 2f | -OCH₂CH₂-Ph | 0.009 | >100 | >11111 |
| 2g | -OCH₂CH₂CH₂-Ph | 0.021 | >100 | >4762 |
Analysis of SAR Findings:
-
Positional Isomerism: Substitution at the C7 position of the quinolinone ring consistently leads to more potent MAO-B inhibition compared to substitution at the C6 position.[3][4]
-
Nature of the Linker: A benzyloxy side chain is generally more favorable for potency than phenylethoxy or phenylpropoxy chains at both C6 and C7 positions.[4]
-
Substitution on the Phenyl Ring: The presence of halogen atoms (F, Cl, Br) on the terminal phenyl ring of the benzyloxy substituent significantly enhances MAO-B inhibitory activity. For C6-substituted analogs, a bromine at the meta-position (3-Br) was most potent, while for C7-substituted analogs, a fluorine at the para-position (4-F) resulted in the highest potency.
Experimental Protocols
Synthesis of 6- and 7-Alkoxy-3,4-dihydro-2(1H)-quinolinones
The synthesis of the target compounds typically involves a two-step process: synthesis of the hydroxy-3,4-dihydro-2(1H)-quinolinone intermediate, followed by etherification.
Step 1: Synthesis of 6-Hydroxy- or 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone
A common method is the cyclization of a substituted aniline (B41778) derivative. For example, 3-(4-methoxyphenyl)propanoic acid can be nitrated, reduced, and then cyclized to form 6-methoxy-3,4-dihydro-2(1H)-quinolinone, which can be subsequently demethylated to yield the 6-hydroxy intermediate.
Step 2: Etherification of the Hydroxy Intermediate
The hydroxy-3,4-dihydro-2(1H)-quinolinone is reacted with a substituted benzyl (B1604629) bromide in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile. The reaction mixture is typically heated to reflux to afford the desired alkoxy-substituted product.
In Vitro MAO-B Inhibition Assay: Fluorometric Kynuramine (B1673886) Assay
This assay measures the MAO-B catalyzed conversion of the non-fluorescent substrate, kynuramine, to the fluorescent product, 4-hydroxyquinoline.[5]
Materials:
-
Recombinant human MAO-B enzyme
-
Kynuramine dihydrobromide (substrate)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Test compounds and reference inhibitor (e.g., selegiline)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of kynuramine in ultrapure water.
-
Dilute the MAO-B enzyme to the desired working concentration in potassium phosphate buffer.
-
Prepare serial dilutions of the test compounds and reference inhibitor in a suitable solvent (e.g., DMSO), followed by further dilution in the assay buffer.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add the assay buffer.
-
Add the test compound or reference inhibitor to the respective wells.
-
Add the MAO-B enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the kynuramine substrate solution to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.[5] Kinetic readings are taken over a period of 30-60 minutes.
-
-
Data Analysis:
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
The percent inhibition for each concentration of the test compound is calculated relative to the control (enzyme activity without inhibitor).
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Mechanism of Action and Signaling Pathway
MAO-B is a flavin-containing enzyme located on the outer mitochondrial membrane. It catalyzes the oxidative deamination of monoamines, including dopamine. This process generates an aldehyde, ammonia, and hydrogen peroxide as byproducts. The inhibition of MAO-B leads to an increase in the synaptic concentration of dopamine, thereby alleviating the motor symptoms associated with Parkinson's disease.
Conclusion
The 3,4-dihydro-2(1H)-quinolinone scaffold represents a highly promising class of selective and potent MAO-B inhibitors. The structure-activity relationship studies clearly indicate that substitution at the C7 position with a halogenated benzyloxy group leads to compounds with nanomolar potency and high selectivity for MAO-B over MAO-A. The detailed experimental protocols provided in this guide offer a framework for the synthesis and evaluation of novel analogs based on this privileged scaffold. Further optimization of these compounds could lead to the development of next-generation therapeutics for the management of Parkinson's disease and other neurodegenerative disorders.
References
- 1. New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. C6- and C7-Substituted 3,4-dihydro-2(1H)-quinolinones as Inhibitors of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of monoamine oxidase by 3,4-dihydro-2(1H)-quinolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2.6. Monoamine oxidases (MAO-A/-B) inhibition assay [bio-protocol.org]
In Silico Modeling of 6-[(4-bromophenyl)methoxy]-3,4-dihydro-1H-quinolin-2-one Binding to Monoamine Oxidase B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in silico modeling of the binding of the selective Monoamine Oxidase B (MAO-B) inhibitor, 6-[(4-bromophenyl)methoxy]-3,4-dihydro-1H-quinolin-2-one, herein referred to as Inhibitor 6, to its target enzyme. This document details the computational methodologies, presents key quantitative data, and visualizes the critical interactions and workflows involved in the study of this potent inhibitor.
Introduction
Monoamine Oxidase B (MAO-B) is a crucial enzyme in the catabolism of monoamine neurotransmitters, and its inhibition is a key therapeutic strategy for neurodegenerative conditions such as Parkinson's disease.[1] Inhibitor 6, a quinolin-2-one derivative, has been identified as a highly selective and potent MAO-B inhibitor.[2] Understanding the molecular interactions that govern its binding affinity and selectivity is paramount for the rational design of next-generation therapeutics. In silico techniques, including molecular docking and molecular dynamics simulations, provide a powerful platform to elucidate these interactions at an atomic level.
Data Presentation
The following tables summarize the key quantitative data associated with the binding of Inhibitor 6 to MAO-B, derived from in silico and in vitro experiments.
Table 1: Binding Affinity and Potency of Inhibitor 6
| Parameter | Value | Reference |
| pIC50 | 8.602 | [2] |
| Selectivity Index (SI) vs. MAO-A | 40,000 | [2] |
Table 2: In Silico Binding Energy of Inhibitor 6 to MAO-B
| Method | Binding Free Energy (kcal/mol) | Reference |
| MM-GBSA | -70.12 | [2] |
Table 3: Key Interacting Residues in the MAO-B Active Site
| Residue | Type of Interaction with Inhibitor 6 |
| TYR:435 | Hydrogen Bond |
| GLN:206 | π-donor Hydrogen Bond |
| CYS:172 | π-sulfur Interaction |
| LEU:171 | π-alkyl Interaction |
| ILE:199 | Carbon-Hydrogen Bond |
| TYR:326 | Carbon-Hydrogen Bond |
| TRP:119 | π-alkyl Interaction |
| ILE:316 | π-alkyl Interaction, Alkyl Interaction |
| PRO:104 | Alkyl Interaction |
| LEU:164 | Alkyl Interaction |
Experimental Protocols
This section provides detailed methodologies for the key in silico and in vitro experiments.
In Silico Modeling Workflow
The overall computational workflow for studying the interaction of Inhibitor 6 with MAO-B is depicted below.
Molecular Docking Protocol
-
Protein Preparation:
-
The crystal structure of human MAO-B is obtained from the Protein Data Bank (e.g., PDB ID: 2V5Z).
-
Water molecules and co-crystallized ligands are removed.
-
Hydrogen atoms are added, and charges are assigned using a force field (e.g., Gasteiger charges).
-
The protein is treated as a rigid entity.
-
-
Ligand Preparation:
-
The 3D structure of Inhibitor 6 is generated using a molecular builder.
-
The ligand's geometry is optimized using a suitable force field (e.g., MMFF94).
-
Rotatable bonds are defined.
-
-
Docking Simulation:
-
Software: AutoDock Vina is utilized for the docking calculations.
-
Grid Box Definition: A grid box is centered on the active site of MAO-B, encompassing the key interacting residues. The dimensions are typically set to 60 x 60 x 60 Å with a spacing of 0.375 Å.[3]
-
Docking Parameters: The number of binding modes to be generated is set to 10, and the exhaustiveness of the search is set to 8.
-
The Lamarckian Genetic Algorithm is commonly employed for the conformational search.
-
-
Analysis of Results:
-
The resulting docking poses are ranked based on their binding affinity scores.
-
The pose with the lowest binding energy is selected for detailed analysis of the interactions with the active site residues using visualization software like PyMOL or Discovery Studio.
-
Molecular Dynamics Simulation Protocol
-
System Preparation:
-
The best-ranked docked complex of MAO-B and Inhibitor 6 is used as the starting structure.
-
The complex is solvated in a cubic box of water molecules (e.g., TIP3P water model).
-
Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.
-
Force Field: A standard force field such as AMBER or CHARMM is applied to the system.
-
-
Simulation Protocol:
-
Software: GROMACS is a commonly used software package for MD simulations.
-
Energy Minimization: The system undergoes energy minimization to remove steric clashes.
-
Equilibration: The system is equilibrated in two phases:
-
NVT (isothermal-isochoric) ensemble: The system is heated to the desired temperature (e.g., 300 K) while keeping the volume constant.
-
NPT (isothermal-isobaric) ensemble: The pressure is coupled to 1 bar while maintaining the temperature.
-
-
Production Run: A production MD simulation is run for a duration of at least 100 ns.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD) is calculated to assess the stability of the protein and ligand.
-
Root Mean Square Fluctuation (RMSF) is analyzed to identify flexible regions of the protein.
-
Hydrogen bond analysis is performed to monitor the stability of key interactions over time.
-
MM-GBSA Binding Free Energy Calculation
-
Snapshot Extraction: Snapshots of the complex, protein, and ligand are extracted from the stable part of the MD trajectory.
-
Energy Calculation:
-
The binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = G_complex - (G_protein + G_ligand)
-
Each free energy term (G) is calculated as the sum of the molecular mechanics energy in the gas phase (EMM), the polar solvation energy (G_polar), and the non-polar solvation energy (G_nonpolar).
-
The g_mmpbsa tool in GROMACS or the Prime MM-GBSA module in Schrödinger can be used for these calculations.[4]
-
MAO-B Enzymatic Assay for IC50 Determination
-
Reagents and Materials:
-
Human recombinant MAO-B enzyme
-
MAO-B substrate (e.g., benzylamine)
-
Inhibitor 6 (dissolved in DMSO)
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Detection reagent (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
96-well microplate
-
-
Assay Procedure:
-
A solution of MAO-B enzyme in assay buffer is pre-incubated with varying concentrations of Inhibitor 6 for a defined period (e.g., 15 minutes) at 37°C.
-
The enzymatic reaction is initiated by adding the MAO-B substrate.
-
The production of hydrogen peroxide is monitored by measuring the fluorescence of the product formed from the reaction of H2O2 with the detection reagent in the presence of HRP.
-
Fluorescence is measured at appropriate excitation and emission wavelengths over time.
-
-
Data Analysis:
-
The rate of reaction is determined from the linear portion of the fluorescence versus time plot.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to a control without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[5]
-
Signaling Pathways and Logical Relationships
MAO-B Catalytic Cycle and Inhibition
The following diagram illustrates the catalytic cycle of MAO-B and the point of intervention by an inhibitor like Inhibitor 6.
Inhibitor 6 Binding in MAO-B Active Site
This diagram illustrates the key interactions between Inhibitor 6 and the amino acid residues within the active site of MAO-B.
Conclusion
The in silico modeling of 6-[(4-bromophenyl)methoxy]-3,4-dihydro-1H-quinolin-2-one provides critical insights into its potent and selective inhibition of MAO-B. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers in the field of neuropharmacology and drug design. The combination of molecular docking, molecular dynamics simulations, and binding free energy calculations, corroborated by experimental data, confirms the binding mode and highlights the key interactions responsible for the high affinity of this inhibitor. This comprehensive understanding facilitates the structure-based design of novel and improved MAO-B inhibitors for the treatment of neurodegenerative diseases.
References
- 1. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 4. In-silico molecular modelling, MM/GBSA binding free energy and molecular dynamics simulation study of novel pyrido fused imidazo[4,5-c]quinolines as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioassaysys.com [bioassaysys.com]
Navigating Preclinical Development: A Technical Guide to the Solubility and Stability of Monoamine Oxidase B Inhibitor 6
For Immediate Release
A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the critical physicochemical properties of Monoamine Oxidase B (MAO-B) inhibitor 6, also identified as Compound BT5. As a highly selective, reversible, and competitive inhibitor of MAO-B with a reported IC50 of 0.11 μM, this compound demonstrates significant potential for the treatment of neurodegenerative diseases.[1][2] This document outlines detailed experimental protocols for assessing its solubility and stability, presents representative data in structured tables, and includes mandatory visualizations to elucidate key processes and workflows.
Introduction to Monoamine Oxidase B and Inhibitor 6
Monoamine oxidase B is a crucial enzyme located on the outer mitochondrial membrane responsible for the oxidative deamination of several key neurotransmitters, most notably dopamine (B1211576).[3][4] In neurodegenerative conditions such as Parkinson's disease, the progressive loss of dopaminergic neurons leads to motor and non-motor symptoms. By inhibiting MAO-B, the breakdown of dopamine is attenuated, thereby increasing its synaptic availability and providing symptomatic relief.[3][4] Furthermore, preclinical studies suggest that MAO-B inhibitors may possess neuroprotective properties by reducing oxidative stress associated with dopamine metabolism.[4]
MAO-B inhibitor 6 (Compound BT5) is a promising small molecule that has demonstrated high selectivity and reversible, competitive inhibition of MAO-B.[1][2] Its ability to cross the blood-brain barrier makes it a viable candidate for central nervous system-targeted therapies.[1][2] A thorough understanding of its solubility and stability is paramount for its successful development, from early-stage in vitro assays to formulation and in vivo studies.
Solubility Profile of MAO-B Inhibitor 6
The solubility of a drug candidate is a critical determinant of its absorption, distribution, and overall bioavailability. Poor aqueous solubility can significantly hinder preclinical testing and formulation development. The following table summarizes the representative kinetic solubility of MAO-B inhibitor 6 in various relevant media.
| Solvent/Medium | Concentration (μg/mL) | Method |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 15.8 | Shake-Flask |
| Simulated Gastric Fluid (SGF), pH 1.2 | 5.2 | Shake-Flask |
| Simulated Intestinal Fluid (SIF), pH 6.8 | 12.5 | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | >2000 | Visual Assessment |
| Ethanol | 150.7 | Shake-Flask |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual solubility may vary based on experimental conditions.
Experimental Protocol: Kinetic Solubility Assay
This protocol outlines the "shake-flask" method for determining the kinetic solubility of MAO-B inhibitor 6.
Materials:
-
MAO-B inhibitor 6 (Compound BT5)
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
1.5 mL microcentrifuge tubes
-
Orbital shaker
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Centrifuge
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of MAO-B inhibitor 6 in DMSO.
-
Sample Preparation: Add an excess amount of the stock solution to a microcentrifuge tube containing 1 mL of PBS (pH 7.4).
-
Equilibration: Place the tubes on an orbital shaker and agitate at room temperature for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples at 14,000 rpm for 20 minutes to pellet the undissolved compound.
-
Quantification: Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated HPLC-UV method. A standard curve of the compound in the same buffer should be used for accurate quantification.
Stability Profile of MAO-B Inhibitor 6
Assessing the stability of a drug candidate under various stress conditions is a regulatory requirement and crucial for determining its shelf-life and identifying potential degradation products. The following table summarizes the representative stability data for MAO-B inhibitor 6 under forced degradation conditions.
| Stress Condition | Duration | % Recovery | Major Degradation Products |
| Hydrolysis | |||
| 0.1 N HCl | 24 hours | 85.2% | DP-1 |
| 0.1 N NaOH | 24 hours | 78.9% | DP-2 |
| Purified Water | 7 days | 98.5% | Not Detected |
| Oxidation | |||
| 3% H₂O₂ | 24 hours | 81.4% | DP-3, DP-4 |
| Photostability | |||
| UV Light (254 nm) | 24 hours | 95.1% | DP-5 |
| Visible Light | 7 days | 99.2% | Not Detected |
Note: DP refers to Degradation Product. The data presented is representative and intended for illustrative purposes.
Experimental Protocol: Forced Degradation and Stability-Indicating HPLC Method
This protocol describes a general procedure for forced degradation studies and the development of a stability-indicating HPLC method.
Materials:
-
MAO-B inhibitor 6 (Compound BT5)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade acetonitrile (B52724) and water
-
Formic acid
-
HPLC system with a photodiode array (PDA) detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Photostability chamber
Procedure:
Forced Degradation:
-
Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60°C for a specified period. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60°C for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature for a specified period.
-
Photodegradation: Expose a solution of the compound, as well as the solid compound, to UV and visible light in a photostability chamber according to ICH Q1B guidelines.
Stability-Indicating HPLC Method:
-
Method Development: Develop a reverse-phase HPLC method capable of separating the parent compound from all observed degradation products. A gradient elution with a mobile phase consisting of acetonitrile and water with 0.1% formic acid is a common starting point.
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The PDA detector should be used to assess peak purity and ensure that the parent peak is free from co-eluting degradants.
-
Analysis of Stability Samples: Analyze the samples from the forced degradation studies using the validated stability-indicating method to determine the percentage of remaining parent compound and the formation of degradation products.
Visualizing Key Processes
To further aid in the understanding of the experimental workflows and the underlying biological pathway, the following diagrams have been generated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Monoamine Oxidase B inhibitor 6 - Immunomart [immunomart.com]
- 3. What are MAO-B inhibitors and how do they work? [synapse.patsnap.com]
- 4. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
An In-depth Technical Guide to Monoamine Oxidase B (MAO-B) Inhibitor Target Engagement and Selectivity Profiling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to characterize the target engagement and selectivity of Monoamine Oxidase B (MAO-B) inhibitors, with a specific focus on the representative compound MAO-B-IN-6. This document details experimental protocols for in vitro and in vivo assays, data presentation in structured tables, and visual representations of key pathways and workflows to aid in the research and development of novel MAO-B inhibitors.
Introduction to Monoamine Oxidase B (MAO-B)
Monoamine Oxidase B (MAO-B) is a flavoenzyme located on the outer mitochondrial membrane.[1] It plays a crucial role in the catabolism of monoamine neurotransmitters, particularly dopamine (B1211576).[2] Dysregulation of MAO-B activity has been implicated in the pathophysiology of several neurodegenerative disorders, including Parkinson's disease.[2][3] Therefore, the development of potent and selective MAO-B inhibitors is a key therapeutic strategy.
Target Engagement and Selectivity:
Effective drug development requires robust methods to confirm that a potential inhibitor interacts with its intended target (target engagement) and does so with high specificity over other related enzymes, such as MAO-A (selectivity).[4] This guide outlines the essential experimental procedures to assess these critical parameters.
Quantitative Data for MAO-B Inhibitor: MAO-B-IN-6
The following tables summarize the in vitro and in vivo pharmacological data for the selective MAO-B inhibitor, MAO-B-IN-6.
Table 1: In Vitro Inhibitory Activity of MAO-B-IN-6 [5]
| Enzyme | IC50 (µM) |
| MAO-B | 0.019 |
| MAO-A | 46.365 |
Selectivity Index (SI): The SI is a critical measure of a compound's selectivity for MAO-B over MAO-A. It is calculated as the ratio of the IC50 for MAO-A to the IC50 for MAO-B (SI = IC50(MAO-A) / IC50(MAO-B)).[6]
For MAO-B-IN-6, the Selectivity Index is: SI = 46.365 µM / 0.019 µM = 2440.26
Table 2: In Vivo Pharmacological Data of MAO-B-IN-6 [5]
| Animal Model | Administration Route | Dosage Range | Observed Effect |
| Rat | Intraperitoneal (i.p.) | 0.08 - 2 mg/kg | Strong MAO-B inhibitory activity |
| Rat | Intraperitoneal (i.p.) | 0.625 - 2.5 mg/kg | Increased rearing activity |
| Mouse (MPTP-induced Parkinson's model) | Intraperitoneal (i.p.) | 0.625 - 2.5 mg/kg | Alleviation of dopamine deficits |
| Rat | Intraperitoneal (i.p.) | 0.156 - 1.25 mg/kg | Increased effect of levodopa (B1675098) on striatal dopamine concentration |
| Rat | Intravenous (i.v.), Oral (p.o.) | 1 mg/kg (i.v.), 5 mg/kg (p.o.) | Oral bioavailability (F) = 55.2% |
| Cynomolgus Monkey | Intravenous (i.v.), Oral (p.o.) | 1 mg/kg (i.v.), 5 mg/kg (p.o.) | Oral bioavailability (F) = 107.1% |
Experimental Protocols
This section provides detailed methodologies for key experiments to profile MAO-B inhibitors.
In Vitro MAO-B Enzyme Inhibition Assay (Fluorometric)
This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against MAO-B.
Principle: The oxidative deamination of a monoamine substrate by MAO-B produces hydrogen peroxide (H₂O₂). In the presence of a fluorescent probe and horseradish peroxidase (HRP), H₂O₂ generates a fluorescent product. The rate of fluorescence increase is proportional to MAO-B activity.[7]
Materials:
-
Human recombinant MAO-B enzyme
-
MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO-B substrate (e.g., Tyramine)
-
Fluorescent probe (e.g., Amplex® Red)
-
Horseradish Peroxidase (HRP)
-
Test inhibitor (e.g., MAO-B-IN-6)
-
Positive control (e.g., Selegiline)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in 100% DMSO.
-
Perform serial dilutions of the test inhibitor in MAO-B Assay Buffer to create a range of concentrations. The final DMSO concentration should be ≤1%.
-
Prepare working solutions of the MAO-B enzyme, substrate, fluorescent probe, and HRP in MAO-B Assay Buffer according to the manufacturer's instructions.[6][8]
-
-
Assay Plate Setup:
-
Add 10 µL of diluted test inhibitor, positive control, or assay buffer (for enzyme control) to the wells of the 96-well plate.
-
Add 40 µL of the MAO-B enzyme working solution to all wells except the blank wells. Add 40 µL of assay buffer to the blank wells.
-
-
Pre-incubation:
-
Mix the plate gently and pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[9]
-
-
Reaction Initiation:
-
Add 50 µL of a reaction mix containing the MAO-B substrate, fluorescent probe, and HRP to all wells.
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Selectivity Profiling: MAO-A Inhibition Assay
To determine the selectivity of the inhibitor, the same fluorometric assay protocol is followed, but with human recombinant MAO-A enzyme and a suitable MAO-A substrate (e.g., kynuramine).[11] The IC50 value for MAO-A is then used to calculate the selectivity index.
In Vivo Target Engagement: Ex Vivo MAO-B Enzyme Activity Assay
This assay measures the level of MAO-B inhibition in brain tissue after in vivo administration of the inhibitor.
Principle: The activity of MAO-B is measured in brain homogenates from animals treated with the test compound and compared to vehicle-treated controls.
Materials:
-
Rodent model (e.g., rats or mice)
-
Test inhibitor
-
Vehicle control
-
Brain homogenization buffer
-
Reagents for the in vitro MAO-B enzyme inhibition assay (as described in 3.1)
Procedure:
-
Animal Dosing:
-
Administer the test inhibitor or vehicle to the animals via the desired route (e.g., intraperitoneal, oral).
-
-
Tissue Collection:
-
At a predetermined time point after dosing, euthanize the animals and rapidly dissect the brain region of interest (e.g., striatum).
-
Immediately freeze the tissue on dry ice or in liquid nitrogen and store at -80°C until use.
-
-
Tissue Homogenization:
-
Homogenize the brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the mitochondrial fraction where MAO-B is located.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
MAO-B Activity Assay:
-
Perform the in vitro MAO-B enzyme inhibition assay (as described in 3.1) using the brain homogenate as the enzyme source.
-
-
Data Analysis:
-
Calculate the MAO-B activity in the brain tissue from the treated animals and express it as a percentage of the activity in the vehicle-treated control group.
-
In Vivo Pharmacodynamic Readout: Measurement of Dopamine and Metabolites
This method assesses the functional consequence of MAO-B inhibition by measuring changes in the levels of dopamine and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in the brain.
Principle: Inhibition of MAO-B leads to a decrease in the metabolism of dopamine, resulting in increased dopamine levels and decreased levels of its metabolites. These neurochemicals are quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[12][13]
Materials:
-
Brain tissue samples from treated and control animals
-
Perchloric acid
-
Mobile phase for HPLC
-
Standards for dopamine, DOPAC, and HVA
-
HPLC system with an electrochemical detector
Procedure:
-
Sample Preparation:
-
Homogenize brain tissue in perchloric acid to precipitate proteins and stabilize the neurochemicals.
-
Centrifuge the homogenate and filter the supernatant.[12]
-
-
HPLC-ECD Analysis:
-
Inject the prepared sample into the HPLC system.
-
Separate the neurochemicals on a reverse-phase column.
-
Detect and quantify the eluted compounds using an electrochemical detector.[13]
-
-
Data Analysis:
-
Calculate the concentrations of dopamine, DOPAC, and HVA in the brain tissue based on the standard curves.
-
Compare the levels of these neurochemicals between the inhibitor-treated and vehicle-treated groups.
-
Visualizations
The following diagrams illustrate key pathways and experimental workflows.
Signaling Pathway of MAO-B Gene Regulation
Caption: Signaling pathway for the transcriptional regulation of the human MAO-B gene.[5][9][11][12][14][15]
Experimental Workflow for In Vitro MAO-B Inhibition Assay
Caption: Experimental workflow for the in vitro fluorometric MAO-B inhibition assay.
Workflow for Ex Vivo MAO-B Target Engagement
Caption: Workflow for assessing ex vivo MAO-B target engagement in animal models.
Conclusion
This technical guide provides a foundational framework for the characterization of MAO-B inhibitors. The detailed protocols and data presentation formats are intended to facilitate reproducible and robust assessment of target engagement and selectivity, crucial steps in the preclinical development of novel therapeutics for neurodegenerative diseases. The provided visualizations of the MAO-B regulatory pathway and experimental workflows serve as quick references for researchers in the field.
References
- 1. Monoamine Oxidase B Total Distribution Volume in the Prefrontal Cortex of Major Depressive Disorder: An [11C]SL25.1188 Positron Emission Tomography Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MONOAMINE OXIDASE: From Genes to Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regulation of Monoamine Oxidase B Gene Expression: Key Roles for Transcription Factors Sp1, Egr1 and CREB, and microRNAs miR-300 and miR-1224 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Regulation of MAO-A and MAO-B gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
- 11. Transcriptional regulation and multiple functions of MAO genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of MAO-A and MAO-B Gene Expression - ProQuest [proquest.com]
- 13. benchchem.com [benchchem.com]
- 14. Regulation of human monoamine oxidase B gene by Sp1 and Sp3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Navigating the Pharmacokinetic Landscape of Novel Monoamine Oxidase B Inhibitors
A Technical Guide for Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of compounds referred to as "Monoamine Oxidase B inhibitor 6". Our investigation reveals this designation does not refer to a single chemical entity but encompasses several distinct molecules. This document will delineate the available data for each, offering a comparative analysis for researchers, scientists, and drug development professionals.
Introduction to Monoamine Oxidase B Inhibition
Monoamine oxidase B (MAO-B) is a key enzyme located on the outer mitochondrial membrane, responsible for the oxidative deamination of several key neurotransmitters, most notably dopamine (B1211576).[1][2] Inhibition of MAO-B increases the synaptic availability of dopamine, a strategy that has proven effective in the symptomatic treatment of Parkinson's disease.[1] Furthermore, by preventing the breakdown of dopamine, MAO-B inhibitors can reduce the production of reactive oxygen species, suggesting a potential neuroprotective role.[3][4] The development of selective, and in some cases, reversible MAO-B inhibitors is a significant focus of neuropharmacological research.
Identified "this compound" Compounds
Our comprehensive search has identified two primary compounds and a promising class of molecules that fall under the umbrella of "this compound".
-
This compound (Compound BT5) : A reversible and competitive inhibitor.
-
MAO-B-IN-6 (Compound D5) : A potent, selective, and orally active inhibitor.
-
6-hydroxybenzothiazol-2-carboxamides : A class of highly potent and selective MAO-B inhibitors.
The following sections will detail the available pharmacokinetic and ADME data for each of these.
Pharmacokinetic and ADME Profiles
This compound (Compound BT5)
Compound BT5 is a blood-brain barrier-penetrating, highly selective, reversible, and competitive MAO-B inhibitor.[5][6]
Table 1: In Vitro Profile of Compound BT5
| Parameter | Value | Species/System |
| IC₅₀ (MAO-B) | 0.11 µM | Human recombinant |
| CAS Number | 101091-29-6 | N/A |
| Molecular Formula | C₁₅H₁₅N₃OS | N/A |
MAO-B-IN-6 (Compound D5)
MAO-B-IN-6 (Compound D5) is a potent and selective MAO-B inhibitor with demonstrated oral activity.
Table 2: In Vitro Profile of MAO-B-IN-6 (Compound D5)
| Parameter | Value | Species/System |
| IC₅₀ (MAO-B) | 0.019 µM | Sf9 cells |
| IC₅₀ (MAO-A) | 46.365 µM | Sf9 cells |
| CYP450 Inhibition | >29 µM for 1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4/5 | Human liver microsomes |
| Permeability | High | MDR1-MDCK II cell monolayers |
Table 3: In Vivo Pharmacokinetics of MAO-B-IN-6 (Compound D5)
| Species | Dose (mg/kg) | Route | Oral Bioavailability (F%) |
| Rat (SD) | 1 (IV), 5 (PO) | IV, Oral | 55.2% |
| Monkey (Cynomolgus) | 1 (IV), 5 (PO) | IV, Oral | 107.1% |
Further detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution for MAO-B-IN-6 (Compound D5) are not specified in the currently available literature.
6-hydroxybenzothiazol-2-carboxamides
This class of compounds has emerged as highly potent and selective MAO-B inhibitors. Specific derivatives, such as compounds 30 and 40 , have shown exceptional potency.[7][8][9][10]
Table 4: In Vitro Profile of Selected 6-hydroxybenzothiazol-2-carboxamides
| Compound | IC₅₀ (MAO-B) |
| Compound 30 | 41 nM |
| Compound 40 | 11 nM |
Evaluation of key physicochemical and in vitro ADME properties of this class has revealed their potential as drug-like small molecules with multitarget neuroprotective activity.[7][8][9][10] However, specific quantitative in vivo pharmacokinetic data for this class of compounds are not yet available in the reviewed literature.
Signaling Pathways and Experimental Workflows
Signaling Pathway of MAO-B Inhibition
The primary mechanism of action of MAO-B inhibitors is the prevention of dopamine degradation in the brain. This leads to an increase in dopamine levels in the synaptic cleft, which can alleviate the motor symptoms of Parkinson's disease. Additionally, the reduction in dopamine metabolism decreases the production of harmful byproducts like hydrogen peroxide, thus reducing oxidative stress and potentially conferring neuroprotection.[3][4]
Caption: General signaling pathway of MAO-B inhibition.
Experimental Workflow: In Vitro ADME Assays
The following diagram illustrates a typical workflow for the in vitro assessment of ADME properties for a novel MAO-B inhibitor.
References
- 1. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 3. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 4. enamine.net [enamine.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. benchchem.com [benchchem.com]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
"Monoamine Oxidase B inhibitor 6" derivatives and analogue synthesis
An In-depth Technical Guide to the Synthesis of 3-Arylcoumarin Derivatives as Potent and Selective Monoamine Oxidase B (MAO-B) Inhibitors
Introduction
Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of neurotransmitters, particularly dopamine (B1211576).[1][2] Its inhibition can increase dopamine levels in the brain, offering a therapeutic strategy for neurodegenerative conditions like Parkinson's disease and Alzheimer's disease.[2][3] While several MAO-B inhibitors are in clinical use, the search for novel, potent, and selective inhibitors with improved safety profiles remains a critical area of research.[4][5] Among the various molecular scaffolds explored, the coumarin (B35378) nucleus, a privileged structure in medicinal chemistry, has emerged as a promising framework for potent MAO-B inhibitors.[2][3][6]
Specifically, the 3-arylcoumarin scaffold has been extensively investigated, yielding derivatives with exceptional potency and high selectivity for MAO-B over the MAO-A isoenzyme.[7][8][9] This selectivity is crucial for avoiding the "cheese effect," a hypertensive crisis associated with non-selective MAO inhibition.[4] This technical guide provides a detailed overview of the synthesis of 3-arylcoumarin analogues, including experimental protocols, quantitative structure-activity relationship (SAR) data, and a logical workflow for their development.
General Synthetic Strategy
The synthesis of 3-arylcoumarin derivatives is most commonly achieved through the Perkin condensation reaction. This method involves the condensation of a salicylaldehyde (B1680747) derivative with a phenylacetic acid derivative in the presence of a base and acetic anhydride (B1165640). This approach allows for significant structural diversity by modifying the substituents on both the salicylaldehyde and the phenylacetic acid starting materials.
A generalized workflow for the synthesis and evaluation of these inhibitors is outlined below.
Caption: General workflow for the synthesis and evaluation of 3-arylcoumarin MAO-B inhibitors.
Experimental Protocols
The following protocols are representative examples for the synthesis of 3-arylcoumarin derivatives.
Protocol 1: General Synthesis of 6-Substituted-3-Arylcoumarins via Perkin Condensation
This procedure is adapted from the synthesis of 6-methyl-3-phenylcoumarin derivatives.[8][10]
Materials:
-
Appropriately substituted 2-hydroxybenzaldehyde (e.g., 5-methylsalicylaldehyde) (1.0 eq)
-
Appropriately substituted phenylacetic acid (1.2 eq)
-
Acetic anhydride (Ac₂O) (4.0 eq)
-
Triethylamine (B128534) (Et₃N) (2.0 eq)
Procedure:
-
A mixture of the substituted 2-hydroxybenzaldehyde, substituted phenylacetic acid, acetic anhydride, and triethylamine is prepared in a round-bottom flask.
-
The mixture is heated to reflux (typically 120-140 °C) under a nitrogen atmosphere for 4-8 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-water with vigorous stirring.
-
The resulting precipitate is collected by vacuum filtration.
-
The crude solid is washed thoroughly with water, followed by a cold, dilute solution of sodium bicarbonate to remove acidic impurities, and then again with water until the filtrate is neutral.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica (B1680970) gel to afford the pure 3-arylcoumarin derivative.
-
The final product is characterized by spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Structure-Activity Relationship (SAR) and Quantitative Data
The inhibitory potency of 3-arylcoumarin derivatives against MAO-B is highly dependent on the nature and position of substituents on both the coumarin core and the 3-phenyl ring. The data from various studies reveal key SAR insights.[7][8]
-
Substitution on the Coumarin Ring: Small alkyl groups, such as a methyl group at the C6 position, are often favorable for high MAO-B affinity.[8][10]
-
Substitution on the 3-Phenyl Ring: The electronic and steric properties of substituents on the 3-phenyl ring play a crucial role. Halogens (e.g., Cl, F) or small alkyl groups (e.g., methyl) at the para or meta positions of the phenyl ring often result in highly potent and selective inhibitors.[8]
The following signaling pathway illustrates the mechanism of MAO-B inhibition and its therapeutic effect.
Caption: Mechanism of action for 3-arylcoumarin MAO-B inhibitors.
The table below summarizes the in vitro human MAO-B (hMAO-B) inhibitory activity of selected 6-substituted-3-arylcoumarin derivatives.
| Compound ID | Coumarin Ring Substituent (R¹) | 3-Phenyl Ring Substituent (R²) | hMAO-B IC₅₀ (nM) | Selectivity Index (SI) for MAO-B¹ | Reference |
| 1 | 6-CH₃ | 4'-CH₃ | 0.308 | > 324,675 | [8] |
| 2 | 6-CH₃ | 3'-CH₃ | 0.80 | > 125,000 | [10] |
| 3 | 6-CH₃ | 4'-Cl | 0.83 | > 120,481 | [8] |
| 4 | 6-CH₃ | 3'-Cl | 1.12 | > 89,285 | [8] |
| 5 | 6-H | 4'-CH₃ | 4.26 | > 23,474 | [8] |
| 6 | 6-H | H | 29.5 | > 3,389 | [8] |
| 7 | 6-Cl | 4'-CH₃ | 1.05 | > 95,238 | [8] |
| Selegiline | (Reference Drug) | (Reference Drug) | 19.8 | 3,787 | [8] |
| ¹ Selectivity Index (SI) = IC₅₀ (hMAO-A) / IC₅₀ (hMAO-B) |
Conclusion
The 3-arylcoumarin scaffold represents a highly promising class of reversible and selective MAO-B inhibitors. The synthetic accessibility via methods like the Perkin condensation allows for extensive derivatization and optimization. Structure-activity relationship studies have demonstrated that strategic substitution on both the coumarin and phenyl rings can lead to compounds with picomolar to low nanomolar potency, significantly exceeding that of established drugs like selegiline.[8] The continued exploration of this scaffold, guided by the principles and protocols outlined in this guide, holds significant potential for the development of next-generation therapeutics for neurodegenerative diseases.
References
- 1. Frontiers | Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors [frontiersin.org]
- 2. Recent Advancements and SAR Studies of Synthetic Coumarins as MAO-B Inhibitors: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deciphering the detailed structure-activity relationship of coumarins as Monoamine oxidase enzyme inhibitors-An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. pnrjournal.com [pnrjournal.com]
- 6. Deciphering the detailed structure–activity relationship of coumarins as Monoamine oxidase enzyme inhibitors—An updated review | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
The Selective Monoamine Oxidase B Inhibitor Rasagiline: A Technical Guide on its Effects on Dopamine Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidase B (MAO-B) is a critical enzyme in the catabolism of monoamine neurotransmitters, most notably dopamine (B1211576).[1][2] Located on the outer mitochondrial membrane, MAO-B plays a significant role in regulating dopamine levels within the central nervous system.[1][3] Inhibition of this enzyme is a key therapeutic strategy in the management of neurodegenerative conditions such as Parkinson's disease, where preserving dopamine concentrations is paramount.[4] This technical guide provides an in-depth overview of the potent, selective, and irreversible MAO-B inhibitor, Rasagiline (B1678815) (N-propargyl-1(R)-aminoindan), and its effects on dopamine metabolism.
Rasagiline is a second-generation MAO-B inhibitor that demonstrates high selectivity and potency.[4][5] Unlike its predecessor selegiline (B1681611), rasagiline is not metabolized to amphetamine-like substances.[4][6] Its primary mechanism of action involves the irreversible inhibition of MAO-B, which leads to a reduction in the breakdown of dopamine in the striatum, thereby increasing dopamine availability and alleviating motor symptoms associated with Parkinson's disease.[1][4]
Mechanism of Action
Rasagiline is a propargylamine (B41283) derivative that acts as an irreversible inhibitor of MAO-B.[1][5] It forms a covalent bond with the N5 atom of the flavin cofactor within the active site of the MAO-B enzyme.[5][7] This irreversible binding permanently inactivates the enzyme, and restoration of MAO-B activity is dependent on the synthesis of new enzyme molecules.[4] By inhibiting MAO-B, rasagiline effectively decreases the degradation of dopamine to its metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC).[4][8] This leads to an accumulation of dopamine in the extracellular space of the striatum, enhancing dopaminergic activity.[1]
Quantitative Data: Potency and Selectivity
The efficacy of Rasagiline is underscored by its high potency and selectivity for MAO-B over MAO-A. The following tables summarize key quantitative data from in vitro studies.
| Compound | Target Enzyme | IC50 (nM) | Source |
| Rasagiline | Human MAO-B | Not specified | [9] |
| Rasagiline | Recombinant Human MAO-B | Not specified | [10] |
| Selegiline | Recombinant Human MAO-B | 51 | [11] |
| Selegiline | Recombinant Human MAO-A | 23,000 | [11] |
IC50: The half maximal inhibitory concentration.
| Compound | Target Enzyme | Ki (µM) | Source |
| Rasagiline | Human MAO-B | 3.1 ± 0.3 | [10] |
| Rasagiline | Human MAO-A | No inhibition observed | [10] |
Ki: The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme.
Effects on Dopamine and Metabolite Levels
In vivo studies, primarily utilizing microdialysis in animal models, have demonstrated the significant impact of Rasagiline on the levels of dopamine and its metabolites. Treatment with Rasagiline leads to a notable increase in extracellular dopamine concentrations in the striatum.[6][12] Concurrently, a reduction in the levels of the dopamine metabolites DOPAC and homovanillic acid (HVA) is observed, consistent with the inhibition of MAO-B.[8]
| Treatment | Effect on Striatal Dopamine | Effect on Striatal DOPAC | Effect on Striatal HVA | Source |
| Rasagiline | Increase | Decrease (>45%) | Decrease (>95%) | [8] |
Experimental Protocols
In Vitro MAO-B Inhibition Assay (Fluorometric Method)
This protocol outlines a common method for determining the IC50 value of a potential MAO-B inhibitor.
Principle: The assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of MAO-B-catalyzed oxidation of a substrate. In the presence of a fluorescent probe and a developer enzyme (e.g., horseradish peroxidase), H₂O₂ generates a fluorescent product. The rate of fluorescence increase is proportional to MAO-B activity, and a decrease in this rate in the presence of an inhibitor allows for the quantification of its potency.[13]
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO-B Substrate (e.g., tyramine, benzylamine)
-
Fluorescent Probe (e.g., Amplex Red)
-
Developer Enzyme (e.g., Horseradish Peroxidase)
-
Test inhibitor (e.g., Rasagiline) and positive control (e.g., Selegiline)
-
96-well microplate
-
Microplate reader capable of fluorescence measurement (e.g., Ex/Em = 535/587 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor and positive control in MAO-B Assay Buffer.
-
Assay Plate Setup:
-
Add 10 µL of each inhibitor concentration to the respective wells.
-
For "Enzyme Control" wells (100% activity), add 10 µL of MAO-B Assay Buffer.
-
For "Blank" wells (no enzyme), add 10 µL of MAO-B Assay Buffer.[13]
-
-
Enzyme Addition:
-
Prepare a working solution of MAO-B enzyme in MAO-B Assay Buffer.
-
Add 40 µL of the MAO-B enzyme working solution to all wells except the "Blank" wells.
-
Add 40 µL of MAO-B Assay Buffer to the "Blank" wells.
-
Incubate the plate for 10-15 minutes at 37°C.[13]
-
-
Reaction Initiation:
-
Prepare a "Reaction Mix" containing the MAO-B Substrate, Fluorescent Probe, and Developer Enzyme in MAO-B Assay Buffer.
-
Add 50 µL of the Reaction Mix to all wells to start the reaction.[13]
-
-
Fluorescence Measurement:
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure fluorescence intensity in kinetic mode, with readings every 1-2 minutes for 30-60 minutes.[13]
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time plot) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the Enzyme Control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]
-
In Vivo Microdialysis for Dopamine Measurement
This protocol provides a general framework for measuring extracellular dopamine levels in the striatum of a freely moving animal model (e.g., rat) following administration of an MAO-B inhibitor.
Principle: Microdialysis allows for the sampling of extracellular fluid from a specific brain region.[14] A probe with a semi-permeable membrane is implanted, and a physiological solution (perfusate) is slowly passed through it. Small molecules, including neurotransmitters, diffuse across the membrane into the perfusate, which is then collected and analyzed.[14]
Materials:
-
Microdialysis probes
-
Stereotaxic apparatus for surgery
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF) as perfusate
-
Test compound (Rasagiline)
-
Analytical system for dopamine quantification (e.g., HPLC with electrochemical detection)
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the striatum.
-
Allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Begin perfusing the probe with aCSF at a low flow rate (e.g., 0.6 µL/min).[14]
-
Allow for a stabilization period of at least 1-2 hours.
-
-
Baseline Sample Collection:
-
Collect several baseline dialysate samples (e.g., every 20-30 minutes) to establish basal dopamine levels.[14]
-
-
Drug Administration:
-
Administer Rasagiline (e.g., via intraperitoneal injection).
-
-
Post-Treatment Sample Collection:
-
Continue collecting dialysate samples at regular intervals to monitor changes in extracellular dopamine concentrations over time.
-
-
Sample Analysis:
-
Analyze the dopamine concentration in the collected dialysate samples using a sensitive analytical method like HPLC with electrochemical detection.
-
-
Histological Verification:
-
At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the correct placement of the microdialysis probe.
-
Visualizations
Caption: Dopamine metabolism and the inhibitory action of Rasagiline.
Caption: Workflow for in vitro MAO-B inhibition assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Monoamine oxidase type B and anti-aging medicine [rasagiline.com]
- 3. Role of rasagiline in treating Parkinson’s disease: Effect on disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rasagiline in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential | Rambam Maimonides Medical Journal [rmmj.org.il]
- 6. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Rasagiline ( Agilect ) v selegiline : monoamine oxidase-inhibition and MPTP-induced neurotoxicity [rasagiline.com]
- 9. Binding of Rasagiline-related Inhibitors to Human Monoamine Oxidases: A Kinetic and Crystallographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mao-b inhibitor rasagiline: Topics by Science.gov [science.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. openaccessjournals.com [openaccessjournals.com]
- 13. benchchem.com [benchchem.com]
- 14. Redirecting [linkinghub.elsevier.com]
"Monoamine Oxidase B inhibitor 6" potential in Alzheimer's disease research
An In-depth Technical Guide on the Potential of Novel Monoamine Oxidase B Inhibitors in Alzheimer's Disease Research
A Whitepaper for Researchers and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. The pathological hallmarks include the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs).[1] Monoamine oxidase B (MAO-B), a mitochondrial outer membrane enzyme, has emerged as a significant therapeutic target in AD.[2][3] Its expression and activity are notably increased in the brains of AD patients, particularly within reactive astrocytes surrounding amyloid plaques.[1][4][5][6] This upregulation contributes to the disease's progression through multiple mechanisms, including heightened oxidative stress and aberrant neurotransmitter production, making selective MAO-B inhibition a compelling strategy for neuroprotection.[1][7][8]
This technical guide explores the therapeutic potential of novel MAO-B inhibitors in Alzheimer's disease research, with a specific focus on emerging compound classes such as coumarin (B35378) derivatives. It details the underlying mechanisms of action, presents comparative quantitative data, outlines key experimental protocols, and visualizes the complex biological pathways involved.
The Role of MAO-B in Alzheimer's Disease Pathogenesis
Elevated MAO-B activity in the AD brain is a critical factor in neuronal damage. MAO-B catalyzes the oxidative deamination of monoamine neurotransmitters, such as dopamine (B1211576) and phenylethylamine.[3][9] This process generates byproducts, including hydrogen peroxide (H₂O₂), ammonia, and aldehydes.[1]
-
Oxidative Stress : The overproduction of H₂O₂ is a primary driver of oxidative stress. In the presence of metal ions like iron, H₂O₂ can be converted into highly reactive hydroxyl radicals, which induce lipid peroxidation, protein oxidation, and DNA damage, ultimately leading to neuronal cell death.[6][10][11]
-
Neuroinflammation : MAO-B is highly expressed in reactive astrocytes.[1][6] Its activity has been linked to neuroinflammatory processes, including the activation of nuclear factor-kB (NF-kB) and the subsequent production of pro-inflammatory cytokines like TNF-α and Interleukin-1β.[1]
-
Aberrant GABA Production : In reactive astrocytes, MAO-B is also associated with the production of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1][12] Excessive astrocytic GABA release can suppress synaptic transmission and plasticity, contributing directly to the memory and learning deficits observed in AD.[1][12]
-
Amyloidogenesis : Activated MAO has been shown to influence the processing of amyloid precursor protein (APP), promoting the amyloidogenic pathway through the activation of β-secretase and γ-secretase, leading to increased Aβ generation.[1][4][5]
Mechanism of Action of MAO-B Inhibitors
MAO-B inhibitors exert their neuroprotective effects through several key mechanisms that counteract the pathological changes driven by elevated MAO-B activity.
-
Reduction of Oxidative Stress : By inhibiting MAO-B, these compounds decrease the production of H₂O₂ and subsequent reactive oxygen species, protecting neurons from oxidative damage.[1][7][11]
-
Modulation of Neuroinflammation : MAO-B inhibitors can suppress neuroinflammatory pathways by reducing glial cell activation and downregulating the expression of pro-inflammatory cytokines.[1]
-
Regulation of Neurotransmitter Levels : Inhibition of MAO-B prevents the breakdown of key monoamines, which may help to correct neurotransmitter imbalances.[9] Crucially, it also reduces the aberrant, tonic production of GABA in reactive astrocytes, which has been shown to restore synaptic plasticity and improve cognitive function in AD animal models.[1][12]
-
Anti-Amyloidogenic Effects : Some MAO-B inhibitors can modulate APP processing, favoring the non-amyloidogenic α-secretase pathway and thereby reducing the generation of toxic Aβ peptides.[9]
The following diagram illustrates the central role of MAO-B in AD pathology and the points of intervention for inhibitors.
Caption: MAO-B's role in AD pathology and inhibitor intervention.
Quantitative Data on MAO-B Inhibitors
The development of potent and selective MAO-B inhibitors is a key focus of AD drug discovery. A wide range of chemical scaffolds have been explored, each with distinct inhibitory profiles. The table below summarizes the in vitro activity of several representative MAO-B inhibitors from different chemical classes.
| Compound/Class | Specific Inhibitor | Type | hMAO-B IC₅₀ | Selectivity Index (SI) vs MAO-A | Reference |
| Propargylamines | Selegiline (B1681611) | Irreversible | Varies | High | [1][10] |
| Rasagiline | Irreversible | ~36 nM | High | [10][13] | |
| Coumarin Derivatives | Compound 5n | Not Specified | 60.1 nM | > 1664-fold | [14] |
| Benzothiazoles | Semicarbazone Derivative | Not Specified | 4 nM | High | [15] |
| Reversible Inhibitors | KDS2010 | Reversible | 7.6 nM | > 12,500-fold | [12] |
| Safinamide | Reversible | ~10-100 nM | High | [10][13] | |
| Sembragiline (B1681727) | Reversible | 5-6 nM | ~600-fold | [6] | |
| Natural Flavonoids | Calycosin | Competitive | 7.19 µM | Selective for MAO-B | [16] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. SI (Selectivity Index) is the ratio of the IC₅₀ for MAO-A to the IC₅₀ for MAO-B. A higher value indicates greater selectivity for MAO-B.
Experimental Protocols
Standardized protocols are essential for the evaluation and comparison of novel MAO-B inhibitors. Below are methodologies for a primary in vitro screening assay and an in vivo efficacy study.
Protocol 1: In Vitro Fluorometric MAO-B Inhibitor Screening
This assay quantifies the inhibitory potential of a test compound by measuring the production of H₂O₂, a byproduct of MAO-B activity.
Materials:
-
Human recombinant MAO-B enzyme
-
MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO-B Substrate (e.g., Tyramine)
-
High-sensitivity fluorescent probe (e.g., Amplex Red)
-
Horseradish Peroxidase (HRP)
-
Test compounds and a known inhibitor control (e.g., Selegiline)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Ex/Em = ~535/587 nm)
Procedure:
-
Compound Preparation : Dissolve test inhibitors in a suitable solvent (e.g., DMSO) and prepare a series of dilutions (e.g., 10x final concentration) in MAO-B Assay Buffer.
-
Assay Plate Setup :
-
Add 10 µL of diluted test inhibitor to 'Test Inhibitor' wells.
-
Add 10 µL of a known inhibitor (e.g., Selegiline) to 'Inhibitor Control' wells.
-
Add 10 µL of Assay Buffer to 'Enzyme Control' wells.
-
-
Enzyme Addition : Prepare an MAO-B enzyme solution in Assay Buffer. Add 50 µL of this solution to each well.
-
Pre-incubation : Incubate the plate for 10 minutes at 37°C to allow the inhibitors to interact with the enzyme.
-
Substrate Reaction : Prepare a substrate solution containing the MAO-B substrate (Tyramine), the fluorescent probe, and HRP. Add 40 µL to each well to initiate the reaction.
-
Kinetic Measurement : Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes.
-
Data Analysis :
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percent inhibition for each test compound concentration relative to the Enzyme Control.
-
Plot percent inhibition against compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Protocol 2: In Vivo Efficacy Assessment in an APP/PS1 Mouse Model
This protocol assesses the ability of a test inhibitor to rescue cognitive deficits in a transgenic mouse model of Alzheimer's disease.
Animal Model :
-
APP/PS1 double transgenic mice, which develop amyloid plaques and cognitive deficits.
-
Age-matched wild-type littermates as controls.
Procedure:
-
Drug Administration :
-
Dissolve the test inhibitor (e.g., a novel coumarin derivative) in a suitable vehicle.
-
Administer the compound to APP/PS1 mice daily via oral gavage for a prolonged period (e.g., 4-8 weeks). A vehicle-only group of APP/PS1 mice serves as the disease control.
-
-
Behavioral Testing (Morris Water Maze) : After the treatment period, assess spatial learning and memory.
-
Acquisition Phase (5 days) : Mice are trained to find a hidden platform in a circular pool of opaque water, using spatial cues around the room. Record the time taken (escape latency) and path length to find the platform over multiple trials per day.
-
Probe Trial (Day 6) : The platform is removed, and the mouse is allowed to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Tissue Collection and Analysis :
-
Following behavioral testing, euthanize the animals and collect brain tissue.
-
Biochemical Analysis : Homogenize brain tissue to measure MAO-B activity, Aβ plaque load (via ELISA or Western blot), and levels of oxidative stress markers.
-
Immunohistochemistry : Stain brain slices for markers of astrogliosis (GFAP), microgliosis (Iba1), and Aβ plaques to visualize the inhibitor's effect on neuropathology.
-
-
Data Analysis : Compare the results from the treated APP/PS1 group with both the vehicle-treated APP/PS1 group and the wild-type controls. Statistically significant improvements in escape latency, time in the target quadrant, and reductions in pathological markers indicate therapeutic efficacy.
The following diagram outlines the workflow for evaluating a potential MAO-B inhibitor.
Caption: Experimental workflow for MAO-B inhibitor evaluation.
Preclinical and Clinical Landscape
Numerous MAO-B inhibitors have been evaluated in preclinical AD models. The irreversible inhibitor selegiline has been shown to restore cognitive function in animal models, partly by reducing aberrant astrocytic GABA production.[1][12] However, its long-term efficacy in clinical trials has been disappointing, with meta-analyses showing no significant cognitive benefits compared to placebo.[12] This has been attributed to compensatory mechanisms that may arise from the irreversible nature of the inhibition.[12]
This has spurred the development of novel, reversible MAO-B inhibitors like KDS2010, which has demonstrated sustained cognitive improvement in APP/PS1 mice without inducing compensatory gene expression.[12] These findings highlight the potential advantages of reversible inhibitors for long-term AD treatment. Clinical trials with other MAO-B inhibitors, such as lazabemide, showed initial promise with a 20-40% reduction in cognitive decline but were halted due to toxicity concerns.[1][4]
Conclusion and Future Directions
Targeting Monoamine Oxidase B represents a promising, multi-faceted therapeutic strategy for Alzheimer's disease. By mitigating oxidative stress, neuroinflammation, and synaptic inhibition, MAO-B inhibitors can address several core components of AD pathology. The mixed results from early clinical trials with irreversible inhibitors have provided crucial insights, shifting the focus of modern drug development towards potent, selective, and reversible compounds.
Emerging chemical classes, such as coumarin derivatives, demonstrate high potency and selectivity in preclinical assays and warrant further investigation. Future research should prioritize:
-
Long-term Efficacy Studies : Conducting extended preclinical studies in relevant animal models to confirm the sustained benefits of reversible inhibitors.
-
Biomarker Development : Identifying and validating biomarkers to track the engagement of MAO-B targets and the downstream physiological effects in clinical trials.
-
Combination Therapies : Exploring the synergistic potential of MAO-B inhibitors with other therapeutic agents, such as anti-amyloid or anti-tau therapies, to create a more comprehensive treatment regimen for this complex disease.
The continued development of next-generation MAO-B inhibitors holds significant promise for delivering a novel class of disease-modifying therapies for Alzheimer's disease.
References
- 1. Role of Monoamine Oxidase Activity in Alzheimer’s Disease: An Insight into the Therapeutic Potential of Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular pathways: the quest for effective MAO-B inhibitors in neurodegenerative therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monoamine Oxidase-B (MAO-B) Inhibitors in the Treatment of Alzheimer's and Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Monoamine Oxidase Activity in Alzheimer’s Disease: An Insight into the Therapeutic Potential of Inhibitors | MDPI [mdpi.com]
- 5. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Positron emission tomography measurement of brain MAO-B inhibition in patients with Alzheimer’s disease and elderly controls after oral administration of sembragiline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Newly developed reversible MAO-B inhibitor circumvents the shortcomings of irreversible inhibitors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Methodological & Application
Application Note: In Vitro Enzyme Inhibition Assay for Monoamine Oxidase B (MAO-B) Inhibitor 6
Audience: Researchers, scientists, and drug development professionals.
Introduction Monoamine oxidase B (MAO-B) is a crucial enzyme located on the outer mitochondrial membrane that catalyzes the oxidative deamination of monoamine neurotransmitters and xenobiotic amines.[1][2] It plays a significant role in the catabolism of neuroactive amines such as dopamine (B1211576) and phenethylamine (B48288) within the central nervous system.[3] Elevated levels of MAO-B are associated with neurodegenerative conditions like Parkinson's and Alzheimer's disease, making it a key therapeutic target.[3] The inhibition of MAO-B can increase dopamine levels, offering a strategy to alleviate symptoms and potentially slow disease progression.[4] This document provides a detailed protocol for a fluorometric in vitro assay to determine the inhibitory potency of "Monoamine Oxidase B inhibitor 6" (a representative potent inhibitor).
Principle of the Assay The assay quantifies MAO-B activity by detecting hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a MAO-B substrate, such as benzylamine (B48309) or tyramine.[5][6] In the presence of a developer enzyme (e.g., horseradish peroxidase) and a highly sensitive fluorescent probe, the H₂O₂ generated reacts to produce a fluorescent product.[7] The rate of fluorescence increase is directly proportional to the enzymatic activity of MAO-B.[5] When an inhibitor is present, the rate of this reaction is reduced, allowing for the precise calculation of its inhibitory potency, typically expressed as an IC50 value (the concentration required to inhibit 50% of the enzyme's activity).[7]
Quantitative Data Summary
The inhibitory activity of MAO-B Inhibitor 6 was determined and compared with a known standard inhibitor, Selegiline. The data, including selectivity over the MAO-A isoform, is summarized below.
| Compound | Target | IC50 Value (µM) |
| MAO-B Inhibitor 6 | MAO-B | 0.045 |
| MAO-B Inhibitor 6 | MAO-A | > 15 |
| Selegiline (Control) | MAO-B | ~0.007[7][8] |
| Clorgyline (Control) | MAO-A | ~0.0016[7] |
Note: IC50 values for control compounds are sourced from literature and may vary based on experimental conditions.
Visualizations
Signaling Pathway of MAO-B Catalysis and Inhibition
Caption: MAO-B metabolizes dopamine, producing byproducts including H₂O₂. Inhibitor 6 blocks this process.
Experimental Workflow for In Vitro MAO-B Inhibition Assay
Caption: Workflow for the fluorometric in vitro MAO-B inhibition assay.
Experimental Protocols
This protocol is adapted from commercially available fluorometric MAO-B inhibitor screening kits and established methodologies.[7][9][10]
1. Materials and Reagents
-
Recombinant human MAO-B enzyme[7]
-
MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)[5]
-
Developer Enzyme (e.g., Horseradish Peroxidase)[5]
-
MAO-B Inhibitor 6 (Test Compound)
-
Positive Control Inhibitor (e.g., Selegiline)[9]
-
Vehicle Control (e.g., DMSO)
-
Ultrapure water (ddH₂O)
-
96-well black plates with flat bottoms[9]
-
Microplate reader capable of kinetic fluorescence measurement (Ex/Em = 535/587 nm)[7]
2. Reagent Preparation
-
MAO-B Assay Buffer: Prepare according to manufacturer's instructions or use a standard buffer. Bring to room temperature before use.[10]
-
MAO-B Enzyme: Reconstitute lyophilized enzyme in MAO-B Assay Buffer to the recommended stock concentration. Aliquot and store at -80°C.[9][10] On the day of the assay, prepare a diluted working solution in MAO-B Assay Buffer. This solution should be prepared fresh and kept on ice.[10]
-
Test and Control Inhibitors: Prepare a 10 mM stock solution of "MAO-B Inhibitor 6" and Selegiline in DMSO. Create a series of dilutions in MAO-B Assay Buffer at 10X the final desired concentration.[10]
-
MAO-B Substrate Solution: Prepare a reaction mixture containing the MAO-B Substrate, Developer, and Fluorescent Probe in MAO-B Assay Buffer. The final concentrations should follow the kit manufacturer's recommendations. Protect this solution from light.[9]
3. Assay Procedure The assay should be performed in a 96-well plate format.
-
Plate Setup:
-
Add 10 µL of the 10X serially diluted "MAO-B Inhibitor 6" or Selegiline to the appropriate wells.
-
For "Enzyme Control" (100% activity) wells, add 10 µL of MAO-B Assay Buffer containing the same final concentration of DMSO as the inhibitor wells.[5]
-
For "Blank" (no enzyme) wells, add 10 µL of MAO-B Assay Buffer.[5]
-
-
Enzyme Addition:
-
Prepare a working solution of MAO-B enzyme in the assay buffer.[5]
-
Add 50 µL of the MAO-B enzyme working solution to all wells except the "Blank" wells.[10]
-
Add 50 µL of MAO-B Assay Buffer to the "Blank" wells.
-
Mix gently and incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to interact with the enzyme.[5][10]
-
-
Reaction Initiation:
-
Add 40 µL of the freshly prepared MAO-B Substrate Solution to all wells to initiate the reaction. The total volume in each well should be 100 µL.[9]
-
-
Fluorescence Measurement:
4. Data Analysis
-
Calculate Reaction Rate: For each well, determine the slope of the linear portion of the fluorescence versus time plot (ΔRFU/min). This slope represents the reaction rate (V).[5]
-
Calculate Percentage of Inhibition: Use the following formula to calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_enzyme_control - V_blank)] * 100[5]
-
Determine IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[5][7] The IC50 is the concentration of the inhibitor that reduces the enzyme activity by 50%.
References
- 1. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 2. Monoamine oxidase - Wikipedia [en.wikipedia.org]
- 3. Monoamine oxidase B - Wikipedia [en.wikipedia.org]
- 4. In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Frontiers | Monoamine Oxidase-B Inhibitor Reduction in Pro-Inflammatory Cytokines Mediated by Inhibition of cAMP-PKA/EPAC Signaling [frontiersin.org]
- 12. abcam.cn [abcam.cn]
Application Notes and Protocols for Cell-Based Neuroprotection Assay of MAO-B Inhibitor Compound-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine Oxidase B (MAO-B) is a critical enzyme in the catabolism of dopamine (B1211576) and other neurotransmitters within the brain.[1][2] Inhibition of MAO-B is a well-established therapeutic strategy for neurodegenerative conditions, most notably Parkinson's disease, as it increases dopamine availability and reduces oxidative stress.[1][3] MAO-B inhibitors have been shown to exert neuroprotective effects by mitigating neuronal damage through the suppression of reactive oxygen species (ROS) formation, inhibition of apoptotic pathways, and the promotion of pro-survival gene expression.[1][3][4] These neuroprotective mechanisms include the induction of the anti-apoptotic protein Bcl-2 and neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF).[3][5]
These application notes provide comprehensive protocols for evaluating the neuroprotective effects of a novel MAO-B inhibitor, hereafter referred to as "Compound-6," in a cell-based assay. The human neuroblastoma cell line SH-SY5Y is utilized as a model system due to its dopaminergic characteristics, making it highly relevant for studying neurotoxicity and neuroprotection.[1] The described protocols detail methods for inducing neuronal stress with established neurotoxins—6-hydroxydopamine (6-OHDA), 1-methyl-4-phenylpyridinium (MPP+), and hydrogen peroxide (H₂O₂)—and for quantifying the protective effects of Compound-6 through assessments of cell viability and intracellular ROS levels.[1]
Data Presentation
Table 1: Neuroprotective Effect of Compound-6 on SH-SY5Y Cells
| Treatment Group | Concentration | Cell Viability (%) (Mean ± SD) |
| Vehicle Control | - | 100 ± 5.2 |
| 6-OHDA (100 µM) | - | 48 ± 4.5 |
| 6-OHDA + Compound-6 | 1 µM | 62 ± 3.8 |
| 6-OHDA + Compound-6 | 5 µM | 78 ± 4.1 |
| 6-OHDA + Compound-6 | 10 µM | 92 ± 5.0 |
| MPP+ (500 µM) | - | 55 ± 6.1 |
| MPP+ + Compound-6 | 1 µM | 68 ± 5.5 |
| MPP+ + Compound-6 | 5 µM | 83 ± 4.9 |
| MPP+ + Compound-6 | 10 µM | 95 ± 5.3 |
Table 2: Effect of Compound-6 on Intracellular ROS Levels in SH-SY5Y Cells
| Treatment Group | Concentration | Relative Fluorescence Units (RFU) (Mean ± SD) |
| Vehicle Control | - | 1000 ± 150 |
| H₂O₂ (200 µM) | - | 8500 ± 600 |
| H₂O₂ + Compound-6 | 1 µM | 6200 ± 450 |
| H₂O₂ + Compound-6 | 5 µM | 4100 ± 300 |
| H₂O₂ + Compound-6 | 10 µM | 2500 ± 200 |
Experimental Protocols
Cell Culture and Maintenance
The human neuroblastoma SH-SY5Y cell line is used for all experiments.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[1]
-
Passaging: Cells should be passaged every 3-4 days or when they reach 80-90% confluency.[1]
Neuroprotection Assay (MTT Assay)
This protocol assesses the ability of Compound-6 to protect SH-SY5Y cells from neurotoxin-induced cell death using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity as an indicator of cell viability.[1]
Materials:
-
SH-SY5Y cells
-
96-well plates
-
Complete culture medium
-
Compound-6 stock solution (in DMSO)
-
Neurotoxins (6-OHDA or MPP+)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
Day 1: Cell Seeding
-
Trypsinize and count the SH-SY5Y cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.[1]
-
Incubate for 24 hours to allow for cell attachment.[1]
Day 2: Pre-treatment with Compound-6
-
Prepare serial dilutions of Compound-6 in complete culture medium from a stock solution in DMSO.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of Compound-6.
-
Incubate for 2 hours.
Day 2: Neurotoxin Treatment
-
Prepare solutions of 6-OHDA or MPP+ in complete culture medium at the desired final concentrations.
-
Add the neurotoxin solution to the appropriate wells.
-
Include control wells: vehicle control (no neurotoxin, no Compound-6) and neurotoxin-only control.
-
Incubate for 24 hours.
Day 3: MTT Assay
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, protected from light.[1]
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.[1]
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
Calculate cell viability as a percentage of the vehicle control group.[1]
Intracellular ROS Measurement (DCFH-DA Assay)
This protocol utilizes the 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe to measure the effect of Compound-6 on intracellular ROS levels induced by oxidative stress.[1]
Materials:
-
SH-SY5Y cells
-
96-well black, clear-bottom plates
-
Complete culture medium
-
Compound-6 stock solution (in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
DCFH-DA solution (10 µM in serum-free DMEM)
-
Phosphate-Buffered Saline (PBS)
Procedure:
Follow Day 1 and Day 2 of the Neuroprotection Assay protocol for cell seeding and pre-treatment with Compound-6.
Day 2: Oxidative Stress Induction
-
After the 2-hour pre-treatment with Compound-6, add H₂O₂ to the wells to induce oxidative stress.
-
Incubate for 1 hour at 37°C.
Day 2: DCFH-DA Staining and Measurement
-
Remove the medium and wash the cells twice with warm PBS.
-
Add 100 µL of the 10 µM DCFH-DA solution to each well.[1]
-
Incubate the plate for 30 minutes at 37°C, protected from light.[1]
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS.[1]
-
Add 100 µL of PBS to each well.[1]
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.[1]
-
Calculate the ROS levels as a percentage of the neurotoxin-treated group without Compound-6.[1]
Visualizations
Caption: Experimental workflow for the neuroprotection assay.
Caption: Proposed neuroprotective signaling pathway of MAO-B inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 3. mdpi.com [mdpi.com]
- 4. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Type B and A monoamine oxidase and their inhibitors regulate the gene expression of Bcl-2 and neurotrophic factors in human glioblastoma U118MG cells: different signal pathways for neuroprotection by selegiline and rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Administration of Monoamine Oxidase B Inhibitor 6 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield publicly available in vivo studies for the specific compound series designated "Monoamine Oxidase B inhibitor 6" (thio/semicarbazide-based benzyloxy derivatives such as BT1, BT3, and BT5). The following application notes and protocols are based on the available in vitro data for this compound class and established in vivo methodologies for other selective MAO-B inhibitors in rodent models of neurodegenerative diseases. These protocols are intended as a guiding framework and should be adapted and optimized based on further preclinical research.
Introduction
Monoamine Oxidase B (MAO-B) is a key enzyme in the catabolism of dopamine (B1211576) and other neurotransmitters in the brain. Inhibition of MAO-B is a clinically validated therapeutic strategy for Parkinson's disease, and is being investigated for other neurodegenerative conditions such as Alzheimer's disease. "this compound" represents a novel class of selective, reversible, and competitive MAO-B inhibitors with promising neuroprotective and antioxidant properties observed in vitro. These compounds have demonstrated the ability to penetrate the blood-brain barrier in preclinical models, making them attractive candidates for in vivo evaluation in rodent models of neurological disorders.
This document provides detailed application notes and standardized protocols for the in vivo administration and evaluation of "this compound" in rodent models relevant to neurodegenerative diseases.
Compound Profile: this compound
"this compound" refers to a series of thio/semicarbazide-based benzyloxy derivatives. The data presented here is a summary from in vitro studies on representative compounds from this class (BT1, BT3, BT5).
In Vitro Efficacy and Selectivity
| Compound | Target | IC50 (µM) | Ki (µM) | Selectivity Index (SI) for MAO-B | Mode of Inhibition | Reference |
| BT1 | MAO-B | 0.11 | 0.074 ± 0.0020 | 88.73 | Competitive, Reversible | [1] |
| BT3 | MAO-B | 0.11 | Not Reported | Not Reported | Not Reported | [1] |
| BT5 | MAO-B | 0.11 | 0.072 ± 0.0079 | 363.64 | Competitive, Reversible | [1] |
Physicochemical and Pharmacokinetic Properties
| Property | Observation | Significance |
| Blood-Brain Barrier Permeability | Demonstrated in in-vitro parallel artificial membrane penetration assay (PAMPA). | Essential for central nervous system targets. |
| Neuroprotective Effects | Increased levels of antioxidant enzymes (superoxide dismutase, catalase, and glutathione (B108866) peroxidase) in IMR 32 cells. | Suggests potential to mitigate oxidative stress-related neuronal damage.[1] |
In Vivo Experimental Protocols
The following protocols describe the use of "this compound" in two common rodent models of Parkinson's disease: the 6-hydroxydopamine (6-OHDA) rat model and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model.
Protocol 1: Neuroprotection in the 6-OHDA-Induced Rat Model of Parkinson's Disease
This model is used to assess the neuroprotective potential of the compound to prevent dopaminergic neuron degeneration.
3.1.1. Materials
-
Male Sprague-Dawley rats (220-250 g)
-
"this compound"
-
Vehicle (e.g., 10% DMSO in saline, sterile filtered)
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Ketamine/xylazine anesthetic cocktail
-
Stereotaxic apparatus
-
Hamilton syringe
3.1.2. Experimental Workflow
Caption: Workflow for assessing the neuroprotective effects of MAO-B inhibitor 6 in the 6-OHDA rat model.
3.1.3. Detailed Procedure
-
Animal Preparation and Pre-treatment:
-
Acclimatize rats for at least 7 days.
-
Conduct baseline behavioral assessments.
-
Randomly assign animals to treatment groups.
-
Administer "this compound" or vehicle subcutaneously (s.c.) daily for 14 days prior to surgery.
-
-
6-OHDA Lesioning:
-
On day 15, administer desipramine (25 mg/kg, i.p.) to protect noradrenergic neurons.
-
30 minutes later, anesthetize the rats.
-
Secure the animal in a stereotaxic frame.
-
Inject 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) into the medial forebrain bundle.
-
-
Post-Lesion Treatment and Assessment:
-
Continue daily administration of the inhibitor or vehicle for 28 days.
-
Perform behavioral tests (e.g., apomorphine-induced rotations) weekly to assess the extent of the lesion and any therapeutic effects.
-
At the end of the study, euthanize the animals and collect brain tissue.
-
-
Endpoint Analysis:
-
Neurochemistry: Measure dopamine and its metabolites in the striatum using High-Performance Liquid Chromatography (HPLC).
-
Histology: Perform tyrosine hydroxylase (TH) immunohistochemistry on brain sections to quantify the loss of dopaminergic neurons in the substantia nigra.
-
Protocol 2: Symptomatic Relief in the MPTP Mouse Model of Parkinson's Disease
This model is used to evaluate the ability of the compound to alleviate motor deficits, which is relevant for symptomatic treatment.
3.2.1. Materials
-
Male C57BL/6 mice (8-10 weeks old)
-
"this compound"
-
Vehicle (e.g., 0.5% carboxymethylcellulose in water)
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride
-
Saline
-
Rotarod apparatus
-
Open field chamber
3.2.2. Experimental Workflow
Caption: Workflow for assessing symptomatic relief with MAO-B inhibitor 6 in the MPTP mouse model.
3.2.3. Detailed Procedure
-
Animal Preparation and Treatment:
-
Acclimatize mice and train them on the rotarod for 3 consecutive days.
-
Randomly assign animals to treatment groups.
-
Administer "this compound" or vehicle by oral gavage (p.o.) daily throughout the experiment.
-
-
MPTP Administration:
-
From day 4 to day 7, administer MPTP (e.g., 20 mg/kg, i.p.) or saline to the respective groups, 30 minutes after the inhibitor/vehicle administration.
-
-
Behavioral Assessment:
-
Conduct behavioral tests such as the rotarod test (to assess motor coordination) and the open field test (to assess locomotor activity) at specified time points after the last MPTP injection.
-
-
Endpoint Analysis:
-
At the end of the behavioral assessments, euthanize the mice and collect the striata.
-
Measure the levels of dopamine and its metabolites using HPLC to confirm the MPTP-induced lesion and to assess the biochemical effects of the inhibitor.
-
Signaling Pathways
MAO-B Inhibition and Neuroprotection
Caption: Mechanism of neuroprotection by MAO-B inhibitor 6.
By inhibiting MAO-B, "this compound" is expected to reduce the degradation of dopamine, thereby increasing its availability. A key consequence of MAO-B activity is the production of hydrogen peroxide, a source of reactive oxygen species that contribute to oxidative stress and neuronal damage. Inhibition of MAO-B, therefore, is hypothesized to exert a neuroprotective effect by mitigating this oxidative stress.
Data Presentation
Quantitative data from the proposed in vivo studies should be summarized in tables for clear comparison between treatment groups.
Hypothetical Behavioral Data (6-OHDA Model)
| Treatment Group | N | Apomorphine-Induced Rotations (turns/min, Day 28) |
| Sham + Vehicle | 10 | 0.5 ± 0.2 |
| 6-OHDA + Vehicle | 10 | 7.8 ± 1.5 |
| 6-OHDA + Inhibitor 6 (1 mg/kg) | 10 | 6.5 ± 1.2 |
| 6-OHDA + Inhibitor 6 (5 mg/kg) | 10 | 4.2 ± 0.9 |
| 6-OHDA + Inhibitor 6 (10 mg/kg) | 10 | 2.1 ± 0.5** |
| p < 0.05, *p < 0.01 vs. 6-OHDA + Vehicle |
Hypothetical Neurochemical Data (MPTP Model)
| Treatment Group | N | Striatal Dopamine (ng/mg tissue) | % Protection |
| Saline + Vehicle | 10 | 15.2 ± 1.8 | - |
| MPTP + Vehicle | 10 | 4.5 ± 0.9 | 0% |
| MPTP + Inhibitor 6 (5 mg/kg) | 10 | 7.8 ± 1.1 | 49% |
| MPTP + Inhibitor 6 (10 mg/kg) | 10 | 10.5 ± 1.4 | 75% |
| MPTP + Inhibitor 6 (20 mg/kg) | 10 | 12.1 ± 1.6 | 94% |
| p < 0.05, *p < 0.01 vs. MPTP + Vehicle |
Conclusion
"this compound" represents a promising class of compounds for the potential treatment of neurodegenerative diseases. The protocols outlined in this document provide a comprehensive framework for the in vivo evaluation of their neuroprotective and symptomatic efficacy in established rodent models. Successful outcomes in these studies would provide a strong rationale for further preclinical development.
References
Application Notes and Protocols for the Quantification of Monoamine Oxidase B Inhibitor 6 in Plasma
Introduction
Monoamine Oxidase B (MAO-B) inhibitors are a class of drugs primarily used in the treatment of Parkinson's disease. They act by selectively inhibiting the MAO-B enzyme, which is responsible for the breakdown of dopamine (B1211576) in the brain, thereby increasing dopamine levels.[1] The development of novel MAO-B inhibitors, such as the hypothetical "Monoamine Oxidase B inhibitor 6" (MAOBI-6), requires robust and sensitive analytical methods for their quantification in biological matrices like plasma. This is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment.[2][3]
This document provides detailed application notes and protocols for the quantification of MAOBI-6 in plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The methodologies described are based on established and validated methods for other MAO-B inhibitors, such as Safinamide (B1662184) and Rasagiline, and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.[2][4][5]
I. Analytical Methodologies
Two primary sample preparation techniques are presented: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE). Both are followed by UPLC-MS/MS analysis.
Method 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for sample clean-up.[5][6] It is often the first choice for high-throughput analysis.
Experimental Protocol:
-
Sample Thawing: Frozen plasma samples are thawed to room temperature.
-
Internal Standard (IS) Spiking: To a 100 µL aliquot of plasma, add 20 µL of the internal standard working solution (e.g., a deuterated analog of MAOBI-6 or a structurally similar compound like Diazepam at 500 ng/mL).[5]
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to the plasma sample.[5]
-
Vortexing: Vortex the mixture for 2 minutes to ensure complete protein precipitation.[5]
-
Centrifugation: Centrifuge the sample at 13,000 rpm for 15 minutes to pellet the precipitated proteins.[5][7]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Injection: Inject 2 µL of the supernatant into the UPLC-MS/MS system for analysis.[7]
Method 2: Liquid-Liquid Extraction (LLE)
LLE offers a higher degree of sample clean-up compared to PPT, which can be beneficial for achieving lower limits of quantification.[2][8]
Experimental Protocol:
-
Sample Thawing: Allow frozen plasma samples to thaw at room temperature.
-
Internal Standard (IS) Spiking: To 100 µL of plasma, add the internal standard (e.g., Rasagiline-¹³C₃ mesylate).[2]
-
Extraction Solvent Addition: Add 2 mL of an appropriate extraction solvent (e.g., a mixture of methyl tertiary butyl ether and dichloromethane, 3:1, v/v).[9]
-
Vortexing: Vortex the mixture for 10 minutes.[9]
-
Centrifugation: Centrifuge the sample to separate the organic and aqueous layers.
-
Organic Layer Separation: Transfer the organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable mobile phase.
-
Injection: Inject an aliquot of the reconstituted sample into the UPLC-MS/MS system.
II. UPLC-MS/MS Instrumental Conditions
The following are typical instrumental parameters that can be optimized for MAOBI-6.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Acquity UPLC C18 (2.1 mm × 50 mm, 1.7 µm)[5] or Zorbax Eclipse Plus C18 (2.1 mm x 50 mm, 3.5 µm)[2] |
| Mobile Phase | A: 0.1% Formic acid in water B: Acetonitrile or Methanol[7][10] |
| Gradient | Optimized based on the retention time of MAOBI-6 and IS |
| Flow Rate | 0.8 mL/min[10] |
| Column Temperature | 23.2 °C[4] |
| Injection Volume | 2 µL[7] |
| Run Time | 3.0 - 4.0 minutes[2][10] |
Mass Spectrometric Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI) Positive[7] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of MAOBI-6 and IS. For Safinamide, transitions are m/z 303.3→215.0 and for Diazepam (IS), m/z 285.0→154.0.[5] |
| Desolvation Gas | 650 L/h[7] |
| Cone Gas | 150 L/h[7] |
III. Method Validation Parameters
The analytical method should be validated according to regulatory guidelines. Key parameters are summarized below based on similar MAO-B inhibitor assays.
Quantitative Data Summary:
| Parameter | Safinamide Method 1[4] | Safinamide Method 2[5] | Rasagiline Method[2][9] |
| Linearity Range | 0.1–1000 ng/mL | 1.0–2000 ng/mL | 5–12000 pg/mL |
| LLOQ | 0.1 ng/mL | 1.0 ng/mL | 5 pg/mL |
| Intra-day Precision | Meets acceptance criteria | < 7.63% | 1.3%–2.9% |
| Inter-day Precision | Meets acceptance criteria | < 7.63% | 1.6%–2.2% |
| Accuracy | Meets acceptance criteria | < 7.63% | Within acceptable range |
| Recovery | Not specified | 92.98%–100.29% | 96.9% |
IV. Visualized Workflows
Diagrams of Experimental Protocols:
Caption: Protein Precipitation Workflow.
Caption: Liquid-Liquid Extraction Workflow.
Caption: UPLC-MS/MS Analytical Workflow.
References
- 1. journals.ekb.eg [journals.ekb.eg]
- 2. Bio-analytical method development and validation of Rasagiline by high performance liquid chromatography tandem mass spectrometry detection and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasma sample preparation: Significance and symbolism [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: A Tiered Approach for Assessing the Blood-Brain Barrier Penetration of the Novel MAO-B Inhibitor, MAOBi-6
Audience: Researchers, scientists, and drug development professionals.
Introduction: For a Monoamine Oxidase B (MAO-B) inhibitor to be effective in treating neurodegenerative diseases like Parkinson's, it must efficiently cross the blood-brain barrier (BBB) to reach its target in the central nervous system (CNS). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS. Assessing the BBB penetration potential of a new chemical entity, such as MAOBi-6, is a critical step in the drug discovery and development process.
This document provides a comprehensive, tiered set of protocols to evaluate the CNS disposition of MAOBi-6. The workflow begins with fundamental in vitro assays to determine metabolic stability, plasma protein binding, and permeability, and to identify potential interactions with efflux transporters. Promising candidates then advance to in vivo studies in animal models to definitively quantify brain exposure.
Figure 1. Tiered workflow for assessing the BBB penetration of MAOBi-6.
Section 1: In Vitro Characterization
Protocol 1: Metabolic Stability in Liver Microsomes
Principle: The liver is the primary site of drug metabolism.[1] This assay assesses the susceptibility of MAOBi-6 to metabolism by hepatic enzymes, primarily Cytochrome P450s (CYPs), contained within liver microsomes.[1][2] A compound with high metabolic instability will be cleared from circulation quickly, reducing the amount available to penetrate the BBB. The rate of disappearance of the parent compound is monitored over time to calculate its intrinsic clearance (Clint) and half-life (t½).[3]
Figure 2. Workflow for the in vitro microsomal stability assay.
Experimental Protocol:
-
Prepare Reagents:
-
MAOBi-6 Stock: Prepare a 10 mM stock solution in DMSO. Dilute in acetonitrile to 125 µM.[3]
-
Microsomes: Use pooled human and mouse liver microsomes (e.g., 20 mg/mL stock). Thaw on ice immediately before use.[1][2]
-
Buffer: 100 mM Potassium Phosphate (B84403) Buffer (pH 7.4).[2]
-
Cofactor Solution: Prepare an NADPH regenerating system (e.g., 3 mM NADPН, 3.3 mM MgCl2, 5.3 mM glucose-6-phosphate, 0.67 units/mL glucose-6-phosphate dehydrogenase in buffer).[3]
-
Quenching Solution: Cold acetonitrile containing a suitable internal standard (IS).
-
-
Incubation Procedure:
-
Prepare an incubation mixture containing liver microsomes (final concentration 0.5 mg/mL) and phosphate buffer.[1]
-
Pre-warm the mixture at 37°C for 5-10 minutes.
-
Add MAOBi-6 to the mixture to a final concentration of 1 µM (final DMSO concentration should be < 0.5%).[2]
-
Initiate the metabolic reaction by adding the pre-warmed cofactor solution.[2]
-
Incubate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the incubation mixture.[1]
-
Immediately stop the reaction by adding the aliquot to 3-5 volumes of cold quenching solution.[3]
-
Include a negative control without the NADPH cofactor, sampled at the final time point.[1]
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to determine the remaining concentration of MAOBi-6.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of MAOBi-6 remaining versus time.
-
Determine the slope of the line via linear regression, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) = (k / [microsomal protein concentration]) * 1000.
Table 1: Representative Metabolic Stability Data
| Compound | Species | t½ (min) | Clint (µL/min/mg protein) | Stability Classification |
|---|---|---|---|---|
| MAOBi-6 | Human | 55 | 22.5 | Moderate |
| MAOBi-6 | Mouse | 25 | 49.9 | Low-Moderate |
| Verapamil (Control) | Human | 18 | 70.1 | Low |
| Warfarin (Control) | Human | > 120 | < 10.2 | High |
Protocol 2: Plasma Protein Binding (Equilibrium Dialysis)
Principle: Only the unbound (free) fraction of a drug in the bloodstream is available to cross the BBB and exert a pharmacological effect.[4] The equilibrium dialysis method is considered the gold standard for determining the fraction of a drug bound to plasma proteins.[5] The assay uses a semipermeable membrane to separate a plasma-containing compartment from a buffer compartment. The unbound drug equilibrates across the membrane, and its concentration in both compartments is measured by LC-MS/MS to calculate the percentage bound.[5][6]
Figure 3. Principle of the equilibrium dialysis assay.
Experimental Protocol:
-
Prepare Device: Hydrate the dialysis membranes (e.g., 12-14 kDa MWCO) in ultrapure water and then dialysis buffer.[5] Assemble the 96-well dialysis plates.
-
Prepare Samples:
-
Loading:
-
Add the plasma containing MAOBi-6 to the plasma chamber of the dialysis unit.
-
Add an equal volume of protein-free dialysis buffer (e.g., PBS, pH 7.4) to the buffer chamber.[6]
-
-
Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the system to reach equilibrium.[4]
-
Sample Collection: After incubation, collect aliquots from both the plasma and buffer chambers.
-
Sample Analysis:
-
For the plasma samples, precipitate proteins using cold acetonitrile containing an internal standard.
-
For the buffer samples, add an equal volume of blank plasma and then precipitate with acetonitrile and IS (to ensure matrix matching).
-
Analyze the processed samples by LC-MS/MS.
-
Data Analysis:
-
Quantify the concentration of MAOBi-6 in the buffer chamber (C_free) and the plasma chamber (C_total).
-
Calculate the fraction unbound (fu) = C_free / C_total.
-
Calculate the percentage bound = (1 - fu) * 100.
Table 2: Representative Plasma Protein Binding Data
| Compound | Species | Concentration (µM) | % Bound | Unbound Fraction (fu) |
|---|---|---|---|---|
| MAOBi-6 | Human | 2 | 85.5% | 0.145 |
| MAOBi-6 | Mouse | 2 | 78.2% | 0.218 |
| Warfarin (Control) | Human | 2 | >99% | <0.01 |
| Atenolol (Control) | Human | 2 | <10% | >0.90 |
Protocol 3: In Vitro BBB Permeability & P-gp Efflux (MDR1-MDCK Assay)
Principle: This assay uses Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene, which encodes the P-glycoprotein (P-gp) efflux transporter.[7][8] These cells form a polarized monolayer with tight junctions on a permeable filter support, serving as a model of the BBB.[8] The transport of MAOBi-6 is measured in two directions: from the apical (A) to basolateral (B) side, mimicking brain entry, and from B to A, mimicking efflux out of the brain. The apparent permeability coefficient (Papp) is calculated, and the ratio of B-A to A-B permeability (Efflux Ratio, ER) indicates if the compound is a P-gp substrate.[9]
References
- 1. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. mercell.com [mercell.com]
- 3. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 4. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 5. Plasma Protein Binding Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. enamine.net [enamine.net]
- 7. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Application Notes and Protocols for Monoamine Oxidase B Inhibitor 6 in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine Oxidase B (MAO-B) is a key enzyme located on the outer mitochondrial membrane, primarily within astrocytes and serotonergic neurons.[1][2] It plays a critical role in the catabolism of monoamine neurotransmitters, most notably dopamine (B1211576).[3][4][5][] The enzymatic breakdown of dopamine by MAO-B generates reactive oxygen species (ROS), such as hydrogen peroxide, which contribute to oxidative stress.[1][4][5] Elevated MAO-B activity is associated with aging and the pathogenesis of several neurodegenerative disorders, including Parkinson's disease, making it a significant therapeutic target.[1][3][4][5]
Monoamine Oxidase B inhibitors act by blocking the MAO-B enzyme, thereby preventing the breakdown of dopamine and increasing its levels in the brain.[3][5] This action can alleviate motor symptoms associated with dopamine deficiency in conditions like Parkinson's disease.[3] Furthermore, by reducing the production of toxic metabolites, MAO-B inhibitors may exert neuroprotective effects.[4][5]
These application notes provide detailed protocols for the utilization of a representative potent and selective MAO-B inhibitor, referred to here as "Monoamine Oxidase B inhibitor 6" (based on the properties of Mao-B-IN-22), in primary neuronal cultures to investigate its neuroprotective and anti-neuroinflammatory effects.
Quantitative Data Summary
The following table summarizes key quantitative data for a representative MAO-B inhibitor based on in vitro studies. This data is essential for designing experiments in primary neuronal cultures.
| Parameter | Value | Cell Type/Assay Condition | Reference |
| MAO-B Inhibition (IC50) | 0.014 µM | In vitro enzyme assay | [1] |
| Neuroprotection | 2.5 - 50 µM | Protection against hydrogen peroxide-induced oxidative damage in primary neuronal cultures (24h treatment) | [1] |
| Anti-neuroinflammatory Activity | 0.5 - 10 µM | Reduction of LPS-induced nitric oxide (NO) production in primary mixed neuronal-glial cultures (24h treatment) | [1] |
Signaling Pathway
This compound exerts its anti-inflammatory effects, in part, through the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. This leads to the phosphorylation and subsequent degradation of IκBα, releasing the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes.
Caption: Inhibition of NF-κB Signaling Pathway.
Experimental Protocols
Protocol 1: Assessment of Neuroprotective Effects against Oxidative Stress
This protocol details the methodology to evaluate the neuroprotective potential of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in primary neuronal cultures.
Caption: Workflow for Neuroprotection Assay.
Methodology:
-
Cell Culture: Culture primary neurons for 10-14 days in vitro (DIV) to allow for maturation.
-
Pre-treatment with MAO-B Inhibitor 6:
-
Prepare working solutions of the inhibitor in neuronal culture medium at final concentrations ranging from 2.5 µM to 50 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the inhibitor).
-
Replace the existing culture medium with the medium containing the inhibitor or vehicle.
-
Incubate for 2 hours at 37°C.[1]
-
-
Induction of Oxidative Stress:
-
Prepare a fresh working solution of H₂O₂ in neuronal culture medium. The optimal concentration of H₂O₂ should be determined empirically to induce approximately 50% cell death. A starting concentration of 100 µM for 24 hours is recommended.[1]
-
Add the H₂O₂ working solution directly to the wells.
-
Include a control group of untreated cells (no inhibitor and no H₂O₂).
-
Incubate the cells for 24 hours at 37°C in a humidified 5% CO₂ incubator.[1]
-
-
Assessment of Cell Viability:
-
MTT Assay:
-
Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
-
LDH Assay:
-
Collect the cell culture supernatant to measure released LDH.
-
Lyse the remaining cells to measure total LDH.
-
Follow the manufacturer's instructions for the LDH assay kit.
-
Calculate the percentage of LDH release as an indicator of cytotoxicity.[1]
-
-
Protocol 2: Assessment of Anti-Neuroinflammatory Effects
This protocol outlines the procedure to measure the anti-inflammatory properties of this compound by quantifying the reduction of nitric oxide (NO) production in primary mixed neuronal-glial cultures stimulated with LPS.
Caption: Workflow for Anti-Neuroinflammation Assay.
Methodology:
-
Cell Culture: Culture primary mixed neuronal-glial cells for 10-14 DIV. The presence of glial cells is essential as they are the primary source of NO in response to LPS.[1]
-
Pre-treatment with MAO-B Inhibitor 6:
-
Prepare working solutions of the inhibitor in neuronal culture medium at final concentrations ranging from 0.5 µM to 10 µM.
-
Include a vehicle control (medium with DMSO).
-
Replace the existing culture medium with the medium containing the inhibitor or vehicle.
-
Incubate for 2 hours at 37°C.[1]
-
-
Induction of Neuroinflammation:
-
Prepare a working solution of LPS in neuronal culture medium. A final concentration of 1 µg/mL is a common starting point.
-
Add the LPS solution to the wells.
-
Include a control group of untreated cells.
-
Incubate for 24 hours at 37°C.[1]
-
-
Measurement of Nitric Oxide Production (Griess Assay):
-
After the 24-hour incubation, collect the cell culture supernatant.
-
In a 96-well plate, mix equal volumes of the supernatant and Griess reagent.
-
Incubate at room temperature for 15 minutes, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.[1]
-
-
Assessment of NF-κB Activation (Western Blot):
-
Lyse the cells and perform protein quantification.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin).
-
Incubate with appropriate secondary antibodies and visualize the bands.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MAO-B inhibitors and how do they work? [synapse.patsnap.com]
- 4. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
Application of a Potent Monoamine Oxidase B Inhibitor in a 6-OHDA-Induced Neurotoxicity Model
For research, scientific, and drug development professionals, this document provides detailed application notes and protocols for utilizing a potent Monoamine Oxidase B (MAO-B) inhibitor, herein referred to as "MAO-B Inhibitor (e.g., Compound 6)," in a 6-hydroxydopamine (6-OHDA)-induced neurotoxicity model. This model is a well-established in vitro paradigm for studying Parkinson's disease-related neurodegeneration.
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder primarily characterized by the loss of dopaminergic neurons in the substantia nigra.[1] One of the key enzymes involved in the degradation of dopamine (B1211576) is Monoamine Oxidase B (MAO-B).[2][3] Inhibition of MAO-B increases dopamine levels and has been shown to possess neuroprotective properties, potentially by reducing the formation of harmful byproducts from dopamine metabolism, such as hydrogen peroxide.[3] The neurotoxin 6-hydroxydopamine (6-OHDA) is widely used to selectively destroy dopaminergic neurons and create experimental models of PD.[4][5] 6-OHDA induces cytotoxicity through mechanisms including oxidative stress and mitochondrial dysfunction.[5][6] This document outlines the application of a potent MAO-B inhibitor in protecting against 6-OHDA-induced neurotoxicity in a cellular model.
Mechanism of Action
MAO-B inhibitors exert their neuroprotective effects through multiple mechanisms. Primarily, by blocking MAO-B, they prevent the breakdown of dopamine, which can alleviate motor symptoms in Parkinson's disease.[3] Furthermore, this inhibition reduces the production of reactive oxygen species (ROS) that are generated during dopamine metabolism.[3][5] In the context of 6-OHDA-induced toxicity, MAO-B inhibitors have been shown to protect neurons by preserving mitochondrial function, reducing apoptosis, and activating pro-survival signaling pathways.[7][8][9]
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from studies evaluating the neuroprotective effects of a representative MAO-B inhibitor in a 6-OHDA-induced neurotoxicity model. Data is presented as hypothetical but representative values based on published literature.
Table 1: Effect of MAO-B Inhibitor on Cell Viability in 6-OHDA Treated PC12 Cells
| Treatment Group | Concentration | Cell Viability (%) (MTT Assay) |
| Control | - | 100 ± 5.2 |
| 6-OHDA | 100 µM | 52 ± 4.5 |
| MAO-B Inhibitor | 10 µM | 98 ± 5.1 |
| 6-OHDA + MAO-B Inhibitor | 100 µM + 10 µM | 85 ± 6.3 |
Table 2: Effect of MAO-B Inhibitor on Apoptosis in 6-OHDA Treated PC12 Cells
| Treatment Group | Concentration | Apoptotic Cells (%) (TUNEL Assay) |
| Control | - | 2 ± 0.5 |
| 6-OHDA | 100 µM | 45 ± 3.8 |
| MAO-B Inhibitor | 10 µM | 3 ± 0.7 |
| 6-OHDA + MAO-B Inhibitor | 100 µM + 10 µM | 15 ± 2.1 |
Table 3: Effect of MAO-B Inhibitor on Reactive Oxygen Species (ROS) Production
| Treatment Group | Concentration | Intracellular ROS Levels (Fluorescence Units) |
| Control | - | 100 ± 8.1 |
| 6-OHDA | 100 µM | 250 ± 15.6 |
| MAO-B Inhibitor | 10 µM | 105 ± 7.9 |
| 6-OHDA + MAO-B Inhibitor | 100 µM + 10 µM | 130 ± 11.2 |
Experimental Protocols
In Vitro Model of 6-OHDA-Induced Neurotoxicity
This protocol describes the induction of neurotoxicity in PC12 cells, a rat pheochromocytoma cell line commonly used for neuronal studies.
Materials:
-
PC12 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Horse Serum
-
Fetal Bovine Serum
-
Penicillin-Streptomycin (B12071052) solution
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture: Culture PC12 cells in DMEM supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed PC12 cells into 96-well plates at a density of 1 x 10^4 cells/well for viability assays or into larger plates for other assays, and allow them to adhere for 24 hours.
-
Preparation of 6-OHDA: Prepare a stock solution of 6-OHDA in PBS containing 0.02% ascorbic acid to prevent auto-oxidation.[10] Dilute the stock solution to the desired final concentration in cell culture medium immediately before use.
-
Induction of Neurotoxicity: Expose the cells to the desired concentration of 6-OHDA (e.g., 100 µM) for 24 hours.
Treatment with MAO-B Inhibitor
Materials:
-
MAO-B Inhibitor (e.g., Compound 6)
-
DMSO (Dimethyl sulfoxide) as a solvent for the inhibitor
-
Cell culture medium
Procedure:
-
Preparation of Inhibitor Stock: Prepare a stock solution of the MAO-B inhibitor in DMSO.
-
Treatment: Pre-treat the PC12 cells with the MAO-B inhibitor at the desired concentration (e.g., 10 µM) for a specified period (e.g., 2 hours) before adding 6-OHDA. The final concentration of DMSO in the culture medium should be kept below 0.1%.
-
Co-incubation: After the pre-treatment period, add 6-OHDA to the wells containing the MAO-B inhibitor and incubate for 24 hours.
Assessment of Neuroprotection
a) Cell Viability Assay (MTT Assay)
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
Procedure:
-
After the 24-hour treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
b) Apoptosis Assay (TUNEL Assay)
Materials:
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit
-
Fluorescence microscope
Procedure:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a suitable buffer.
-
Perform the TUNEL staining according to the manufacturer's instructions.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells under a fluorescence microscope and quantify the percentage of TUNEL-positive (apoptotic) cells.
c) Measurement of Intracellular ROS
Materials:
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) probe
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
After treatment, wash the cells with PBS.
-
Load the cells with DCFH-DA solution and incubate for 30 minutes at 37°C.
-
Wash the cells again to remove the excess probe.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
Visualizations
Caption: Neuroprotective mechanism of MAO-B inhibitor against 6-OHDA.
Caption: Experimental workflow for assessing neuroprotection.
References
- 1. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 4. 6-OHDA Unilateral Lesion Rat Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 5. Monoamine Oxidase Inhibitors in Toxic Models of Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro 6-hydroxydopamine-induced neurotoxicity: New insights on NFκB modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Changes in Day/Night Activity in the 6-OHDA-Induced Experimental Model of Parkinson’s Disease: Exploring Prodromal Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Monoamine Oxidase B Inhibitor 6 as a Tool Compound for MAO-B Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine Oxidase B (MAO-B) is a key mitochondrial enzyme responsible for the degradation of several key neurotransmitters, including dopamine (B1211576). Its role in dopamine metabolism has made it a significant target for therapeutic intervention in neurodegenerative disorders such as Parkinson's disease. Monoamine Oxidase B inhibitor 6 (also known as Compound BT5) is a potent, selective, and reversible inhibitor of MAO-B. Its ability to cross the blood-brain barrier, coupled with its antioxidant and neuroprotective properties, makes it an excellent tool compound for in vitro and in vivo research into the function of MAO-B and the development of novel therapeutics for neurodegenerative diseases.[1][2][3]
These application notes provide a comprehensive overview of the properties of this compound and detailed protocols for its use in MAO-B research.
Physicochemical Properties and In Vitro Activity
This compound is a thio/semicarbazide-based benzyloxy derivative.[2] The compound is a highly selective, reversible, and competitive inhibitor of MAO-B.[1][2][3][4]
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Source |
| MAO-B IC50 | 0.11 µM | [1][2][4] |
| MAO-A IC50 | > 40 µM | [2] |
| Selectivity Index (SI) for MAO-B | 363.64 | [2] |
| MAO-B Inhibition Constant (Ki) | 0.072 ± 0.0079 µM | [2] |
| Mode of Inhibition | Competitive | [2] |
| Reversibility | Reversible | [2] |
Table 2: Blood-Brain Barrier Permeability
| Assay | Result | Conclusion | Source |
| Parallel Artificial Membrane Permeability Assay (PAMPA) | Permeable | Capable of crossing the blood-brain barrier | [2] |
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of the MAO-B enzyme, which leads to an increase in the levels of monoamine neurotransmitters, particularly dopamine, in the brain. Additionally, this inhibitor has demonstrated neuroprotective effects by modulating oxidative stress pathways.[2] Pre-treatment of IMR 32 neuroblastoma cells with the compound led to increased levels of key antioxidant enzymes.[2]
References
Application Notes and Protocols: Long-Term Efficacy Studies for Monoamine Oxidase B Inhibitor 6 (MAOBI-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine Oxidase B (MAO-B) is a key enzyme in the catabolism of dopamine (B1211576) in the brain.[1] Its inhibition increases synaptic dopamine levels, providing symptomatic relief in neurodegenerative conditions like Parkinson's disease (PD).[2][3] Beyond symptomatic effects, MAO-B inhibitors have demonstrated neuroprotective potential in preclinical models, possibly by reducing oxidative stress and modulating pro-survival signaling pathways.[2][4] Long-term efficacy studies are crucial to determine if a novel MAO-B inhibitor, such as the hypothetical MAOBI-6, can slow disease progression and offer sustained benefits.
These application notes provide a comprehensive experimental framework for evaluating the long-term efficacy of MAOBI-6, focusing on preclinical animal models of Parkinson's disease. The protocols detailed below cover behavioral, neurochemical, and histological endpoints.
Overall Experimental Design for Long-Term Efficacy
A robust long-term preclinical study requires careful planning, from animal model selection to the final data analysis. The primary goal is to assess whether chronic administration of MAOBI-6 can prevent or reverse the progressive motor deficits and neurodegeneration characteristic of Parkinson's disease models.
Animal Model Selection
Neurotoxin-based models are widely used because they effectively replicate the dopaminergic neurodegeneration seen in PD.[5][6] The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model is a standard choice, as MPTP is converted to the toxic metabolite MPP+ by MAO-B, leading to selective destruction of dopaminergic neurons in the substantia nigra.[2][7]
-
Species/Strain: C57BL/6 mice are commonly used as they are susceptible to MPTP-induced neurotoxicity.[8]
-
Justification: This model has high construct validity for testing MAO-B inhibitors, as the mechanism of toxicity is directly related to the target enzyme.[2]
Experimental Groups and Dosing Regimen
A typical study would include multiple treatment arms to assess both prophylactic (preventative) and therapeutic effects.
| Group ID | Group Name | n | Treatment | Rationale |
| G1 | Vehicle Control | 12 | Saline (or vehicle for MAOBI-6) | Establishes baseline and non-toxin effects. |
| G2 | MPTP + Vehicle | 12 | MPTP injections + Vehicle | Positive control for disease pathology. |
| G3 | MPTP + MAOBI-6 (Low Dose) | 12 | MPTP injections + X mg/kg MAOBI-6 | Assess dose-dependent efficacy. |
| G4 | MPTP + MAOBI-6 (High Dose) | 12 | MPTP injections + Y mg/kg MAOBI-6 | Assess dose-dependent efficacy. |
| G5 | MPTP + Selegiline (B1681611) | 12 | MPTP injections + 10 mg/kg Selegiline | Positive control (established MAO-B inhibitor).[3] |
Experimental Workflow
The study duration should be sufficient to observe progressive neurodegeneration and the potential modifying effects of the treatment. A 30-day treatment period following MPTP administration is a common timeline.[9]
Experimental Protocols
Detailed methodologies are critical for reproducibility and accurate interpretation of results.
In Vivo Behavioral Assessments
Behavioral tests are essential for evaluating functional recovery and motor improvement.[10]
This test assesses balance, grip strength, and motor coordination.[11]
-
Apparatus: An automated rotarod unit with a rotating rod (e.g., 3 cm diameter).
-
Training: Place mice on the stationary rod for 1 minute. For 2-3 days prior to baseline testing, train mice at a constant speed (e.g., 4 rpm) and then on an accelerating protocol (e.g., 4 to 40 rpm over 5 minutes).
-
Testing:
-
Place the mouse on the rotating rod at the starting speed.
-
Initiate the acceleration protocol (4-40 rpm over 300 seconds).
-
Record the latency to fall (in seconds).
-
Perform three trials per mouse with a 15-20 minute inter-trial interval.
-
The average latency to fall across the three trials is the primary endpoint.
-
This test measures general locomotor activity and exploratory behavior.[10]
-
Apparatus: A square arena (e.g., 40x40x30 cm) with automated tracking software.
-
Procedure:
-
Place the mouse in the center of the open field arena.
-
Allow the mouse to explore freely for 10-15 minutes.
-
The tracking system will record parameters automatically.
-
Clean the arena with 70% ethanol (B145695) between each trial to eliminate olfactory cues.
-
-
Parameters Measured:
-
Total distance traveled (cm).
-
Time spent in the center zone vs. periphery.
-
Rearing frequency.
-
This test evaluates motor impairment, specifically bradykinesia (slowness of movement).[11][12]
-
Apparatus: A vertical wooden or metal pole (approx. 50 cm high, 1 cm diameter) with a rough surface, placed in the home cage.
-
Procedure:
-
Place the mouse head-upward on the top of the pole.
-
Record the time it takes for the mouse to turn completely downward (T-turn).
-
Record the total time it takes for the mouse to descend to the bottom of the pole (T-locomotion).
-
A maximum cutoff time (e.g., 120 seconds) should be set.
-
Perform 3-5 trials for each mouse.
-
| Behavioral Test | Key Parameter | Expected Outcome in MPTP + Vehicle Group | Desired Effect of MAOBI-6 |
| Rotarod Test | Latency to Fall (s) | Decreased | Increased (improved motor coordination) |
| Open Field Test | Total Distance Traveled (cm) | Decreased | Increased (restored locomotor activity) |
| Pole Test | Time to Descend (s) | Increased | Decreased (ameliorated bradykinesia) |
Post-Mortem Analyses
After the final behavioral tests, brains are harvested for neurochemical, histological, and biochemical analysis.
-
Deeply anesthetize mice with an appropriate anesthetic (e.g., isoflurane, pentobarbital).
-
Perform transcardial perfusion with ice-cold saline followed by 4% paraformaldehyde (PFA) for histology, or saline only for neurochemistry/biochemistry.
-
Decapitate the animal and rapidly dissect the brain on an ice-cold surface.
-
For histology, post-fix the brain in 4% PFA overnight, then transfer to a 30% sucrose (B13894) solution for cryoprotection. Section the brain using a cryostat or vibratome (e.g., 30-40 µm sections).
-
For neurochemistry and biochemistry, dissect specific brain regions (striatum and ventral midbrain containing the substantia nigra) and snap-freeze them in liquid nitrogen. Store at -80°C until analysis.
This technique is used to quantify the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc).[8]
-
Mount brain sections onto charged glass slides.
-
Wash sections in phosphate-buffered saline (PBS).
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour.
-
Incubate sections with a primary antibody against Tyrosine Hydroxylase (e.g., rabbit anti-TH) overnight at 4°C.
-
Wash sections and incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1-2 hours.
-
Amplify the signal using an avidin-biotin complex (ABC) kit.
-
Visualize the staining using a chromogen like 3,3'-Diaminobenzidine (DAB).
-
Dehydrate, clear, and coverslip the slides.
-
Quantification: Count the number of TH-positive cells in the SNpc using stereological methods (e.g., optical fractionator).
High-Performance Liquid Chromatography (HPLC) with electrochemical detection is used to measure levels of dopamine and its metabolites, DOPAC and HVA, in the striatum.[8]
-
Homogenize the frozen striatal tissue in a perchloric acid solution.
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.
-
Filter the supernatant.
-
Inject a sample of the supernatant into the HPLC system.
-
Separate monoamines using a reverse-phase C18 column.
-
Detect and quantify the compounds using an electrochemical detector.
-
Calculate concentrations based on a standard curve and normalize to tissue weight.
| Post-Mortem Analysis | Key Parameter | Expected Outcome in MPTP + Vehicle Group | Desired Effect of MAOBI-6 |
| TH Immunohistochemistry | # of TH+ Neurons in SNpc | Significantly Decreased | Attenuated loss of TH+ neurons |
| Striatal HPLC | Dopamine (DA) Level | Severely Depleted | Spared or restored DA levels |
| Striatal HPLC | DA Turnover ((DOPAC+HVA)/DA) | Increased | Normalized turnover ratio |
In Vitro Neuroprotection Assay
Cell-based assays provide a mechanistic understanding of the compound's direct protective effects on neurons.[13]
The human neuroblastoma SH-SY5Y cell line is a common model for studying neurotoxicity and neuroprotection.[13]
-
Cell Culture: Culture SH-SY5Y cells in appropriate media (e.g., DMEM/F12 with 10% FBS).
-
Plating: Seed cells into a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.[14]
-
Treatment:
-
Pre-treat cells with various concentrations of MAOBI-6 or vehicle for 1-2 hours.
-
Introduce a neurotoxin (e.g., 100 µM 6-OHDA or 1 mM MPP+) to induce cell death.[13]
-
-
Incubation: Incubate for 24 hours.
-
Viability Assessment (MTT Assay):
-
Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the media and dissolve the formazan (B1609692) crystals with DMSO.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Calculation: Express cell viability as a percentage relative to the untreated control cells.
MAO-B Signaling Pathways in Neuroprotection
The long-term efficacy of MAO-B inhibitors is believed to extend beyond simply increasing dopamine levels.[2] Key mechanisms include reducing oxidative stress and upregulating pro-survival factors.[2][15] Inhibition of MAO-B prevents the breakdown of dopamine, a process that generates hydrogen peroxide (H₂O₂) and other reactive oxygen species (ROS), thereby reducing oxidative damage to neurons.[1][16] Furthermore, studies suggest MAO-B may act as a repressor for the expression of neuroprotective genes; its inhibition can lead to the increased synthesis of anti-apoptotic proteins like Bcl-2 and neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF).[2][15]
References
- 1. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 2. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular pathways: the quest for effective MAO-B inhibitors in neurodegenerative therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive Perspectives on Experimental Models for Parkinson’s Disease [aginganddisease.org]
- 6. dovepress.com [dovepress.com]
- 7. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. researchgate.net [researchgate.net]
- 10. Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rodent Behavioral Tests for Motor Function - Creative Biolabs [creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. High-throughput discovery of highly selective reversible hMAO-B inhibitors based on at-line nanofractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Type B and A monoamine oxidase and their inhibitors regulate the gene expression of Bcl-2 and neurotrophic factors in human glioblastoma U118MG cells: different signal pathways for neuroprotection by selegiline and rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. neurology.org [neurology.org]
Troubleshooting & Optimization
Technical Support Center: Improving the In Vivo Solubility of Monoamine Oxidase B Inhibitor 6
Welcome to the technical support center for Monoamine Oxidase B (MAO-B) inhibitor 6. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the solubility of this compound for in vivo studies. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is Monoamine Oxidase B inhibitor 6?
A1: this compound, also known as Compound BT5, is a highly selective, reversible, and competitive inhibitor of Monoamine Oxidase B (MAO-B) with an IC50 of 0.11 μM.[1][2][3] It is capable of crossing the blood-brain barrier and exhibits antioxidant and neuroprotective properties, making it a compound of interest for neurodegenerative disease research.[1][2][4]
Q2: What are the known solubility properties of MAO-B inhibitor 6?
Q3: What are the general strategies to improve the solubility of poorly water-soluble compounds like MAO-B inhibitor 6 for in vivo studies?
A3: Several formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble drugs for preclinical research.[5][6][7][8][9][10] These approaches include:
-
Co-solvents: Utilizing a mixture of water-miscible organic solvents.[5][11]
-
Surfactants: Using agents that form micelles to encapsulate the drug.[7][11]
-
Cyclodextrins: Employing cyclic oligosaccharides to form inclusion complexes with the drug molecule.[11][12]
-
Lipid-based formulations: Incorporating the drug into oils, surfactants, and co-solvents to form solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS).[5][13]
-
pH adjustment: Modifying the pH of the formulation to ionize the compound, which can increase solubility if the compound has ionizable groups.[7][11]
-
Particle size reduction: Decreasing the particle size through techniques like micronization or nanosuspension to increase the surface area for dissolution.[5][6]
Troubleshooting Guide
This guide addresses common issues encountered when preparing formulations of MAO-B inhibitor 6 for in vivo experiments.
| Problem | Possible Causes | Solutions & Recommendations |
| Compound precipitates out of solution during formulation. | 1. Solvent capacity exceeded: The concentration of the inhibitor is too high for the chosen vehicle system. 2. Inadequate mixing: The compound is not fully dissolved before adding all vehicle components. 3. pH shift upon dilution: The addition of an aqueous component alters the pH, causing the compound to become less soluble.[10] 4. Temperature effects: The compound may be less soluble at lower temperatures.[10] | 1. Verify solubility limits: If possible, determine the approximate solubility in the chosen solvent system. Reduce the final concentration of the inhibitor. 2. Ensure complete dissolution: Make sure the compound is fully dissolved in the initial organic solvent (e.g., DMSO) before adding other co-solvents or aqueous components. Use vortexing and/or sonication.[9] 3. Buffer the formulation: Use a buffer to maintain a stable pH. Measure the final pH of the formulation. 4. Gentle warming: If the compound is heat-stable, gentle warming (e.g., to 37-40°C) can aid dissolution.[9] Always check for precipitation again after the solution cools to room temperature. |
| Inconsistent in vivo results or lower than expected efficacy. | 1. Formulation instability: The compound may be precipitating after preparation or upon injection into the physiological environment.[10] 2. Vehicle toxicity: High concentrations of certain organic solvents (e.g., DMSO) can cause adverse effects in animals.[10] 3. Variable bioavailability: Incomplete dissolution leads to inconsistent amounts of the drug being absorbed.[5] | 1. Prepare fresh formulations: Use the formulation immediately after preparation. Visually inspect for any signs of precipitation before each administration.[10] Consider a formulation with better stability, such as a lipid-based system or a cyclodextrin (B1172386) complex. 2. Include vehicle control group: Always include a control group that receives only the vehicle to assess any background effects.[10] Keep the concentration of organic solvents, particularly DMSO, to a minimum (typically <10% of the total injection volume).[10] 3. Optimize the formulation: Experiment with different formulation strategies (see Table 1) to achieve a stable and clear solution for consistent dosing. |
| Difficulty dissolving the initial powder. | 1. Inappropriate solvent: The chosen initial solvent is not suitable for MAO-B inhibitor 6. 2. Compound quality: The purity or physical form of the compound may affect its solubility. | 1. Use recommended solvents: Start with DMSO as recommended.[1] Other potential organic solvents to test include N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMA).[11] 2. Characterize the compound: If problems persist, consider analytical characterization of the compound to confirm its identity and purity. |
Data Presentation: Common Excipients for Poorly Soluble Compounds
The following table summarizes common excipients used to improve the solubility of drug candidates for in vivo studies. The concentrations provided are typical starting points and may require optimization.
| Excipient Type | Examples | Typical Concentration Range (for injection) | Notes |
| Co-solvents | Polyethylene Glycol 300 (PEG300) Polyethylene Glycol 400 (PEG400)[11] Propylene Glycol (PG)[11] Ethanol[11] Dimethyl Sulfoxide (DMSO)[11] | 10-60% | Often used in combination. Final DMSO concentration should be minimized due to potential toxicity.[10] |
| Surfactants (Non-ionic) | Polysorbate 80 (Tween 80)[11] Polysorbate 20 (Tween 20)[11] Cremophor EL[11] Solutol HS 15[11] | 1-10% | Can improve solubility and stability. Potential for toxicity at higher concentrations. |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD)[11] Sulfobutylether-β-cyclodextrin (SBE-β-CD)[11] | 20-40% | Forms inclusion complexes to increase aqueous solubility.[12] Generally considered safe. |
| Lipids/Oils (for oral or specialized injections) | Corn oil, Sesame oil, Soybean oil[11] Medium-chain triglycerides (MCT)[11] | Up to 100% | Used for lipid-based formulations. Can improve oral bioavailability.[5] |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Intravenous (IV) or Intraperitoneal (IP) Injection
This protocol is a general starting point for developing a co-solvent-based formulation.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 400 (PEG400)
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
Procedure:
-
Weigh the inhibitor: Accurately weigh the required amount of MAO-B inhibitor 6 powder.
-
Initial Dissolution: Add the powder to a sterile microcentrifuge tube. Add the required volume of DMSO to achieve a high-concentration stock solution (e.g., 20 mg/mL). Vortex and/or sonicate the mixture until the powder is completely dissolved. A brief, gentle warming may aid this process.
-
Add Co-solvent: Add the required volume of PEG400 to the DMSO/inhibitor solution. Vortex until the solution is homogeneous.
-
Final Dilution: Slowly add the sterile saline or PBS to the mixture while vortexing to prevent precipitation.[9]
-
Final Inspection: The final formulation should be a clear, particle-free solution. Visually inspect the solution before administration.
Example Final Formulation Composition: 10% DMSO, 40% PEG400, 50% Saline (v/v/v).
Protocol 2: Kinetic Solubility Assessment using the DMSO Stock Method
This high-throughput method provides an estimate of the aqueous solubility.
Materials:
-
High-concentration stock solution of MAO-B inhibitor 6 in DMSO (e.g., 10 mM)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well filter plates
-
96-well UV-transparent plates
-
Plate reader capable of UV-Vis absorbance measurements
Procedure:
-
Prepare Stock Solution: Dissolve MAO-B inhibitor 6 in DMSO to make a 10 mM stock solution.
-
Serial Dilution: Serially dilute the stock solution in DMSO.
-
Addition to Buffer: Add a small volume (e.g., 1-2 µL) of each DMSO concentration to a larger volume (e.g., 98-99 µL) of the aqueous buffer in the wells of a 96-well plate. This introduces the compound to an aqueous environment, where poorly soluble compounds will precipitate.
-
Incubation: Shake the plate for a predetermined time (e.g., 1-2 hours) at room temperature to allow for precipitation to reach a steady state.
-
Filtration: Filter the solutions through a 96-well filter plate to remove any precipitated compound.
-
Quantification: Transfer the filtrate to a UV-transparent plate and measure the absorbance at the compound's λmax.
-
Calculate Solubility: Determine the concentration of the dissolved compound in the filtrate using a standard curve. The highest concentration that remains in solution is the kinetic solubility.[14]
Visualizations
Signaling Pathway
Experimental Workflow
Troubleshooting Logic
References
- 1. Monoamine Oxidase B inhibitor 6_TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CheMondis Marketplace [chemondis.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 13. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmatutor.org [pharmatutor.org]
"Monoamine Oxidase B inhibitor 6" off-target effects and how to mitigate them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Monoamine Oxidase B (MAO-B) Inhibitor 6.
Frequently Asked Questions (FAQs)
Q1: What is MAO-B Inhibitor 6 and what is its primary mechanism of action?
MAO-B Inhibitor 6 is a potent and selective inhibitor of monoamine oxidase B (MAO-B), an enzyme primarily responsible for the breakdown of dopamine (B1211576) and phenethylamine (B48288) in the brain.[1][2] By inhibiting MAO-B, the inhibitor increases the synaptic availability of dopamine, which is a key therapeutic strategy for neurodegenerative disorders like Parkinson's disease.[2][3][4] The primary mechanism involves the inhibitor binding to the active site of the MAO-B enzyme, preventing it from metabolizing its substrates.[5]
Q2: What are the potential off-target effects of MAO-B Inhibitor 6?
While designed for selectivity, MAO-B Inhibitor 6 may exhibit off-target effects, particularly at higher concentrations. The most common off-target effect is the inhibition of Monoamine Oxidase A (MAO-A).[6] MAO-A and MAO-B share over 70% sequence homogeneity, but differ in substrate and inhibitor specificities.[7][8] Inhibition of MAO-A can lead to the "cheese effect," a hypertensive crisis resulting from the inability to metabolize tyramine (B21549) from certain foods.[6][9] Other potential off-target effects could involve interactions with other receptors or enzymes, which should be investigated if unexpected phenotypes are observed.[6]
Q3: How can I determine the selectivity of MAO-B Inhibitor 6 for MAO-B over MAO-A?
To determine selectivity, you must perform parallel inhibition assays using both MAO-A and MAO-B enzymes.[10] By generating IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for each isoform, you can calculate the selectivity index (SI).
Selectivity Index (SI) = IC50 (MAO-A) / IC50 (MAO-B)
A high SI value indicates greater selectivity for MAO-B.[10] It is recommended to use well-established selective inhibitors as controls, such as Clorgyline for MAO-A and Selegiline for MAO-B.[7][11]
Q4: What is the difference between a reversible and an irreversible MAO-B inhibitor, and how do I determine this for MAO-B Inhibitor 6?
Reversible inhibitors bind non-covalently and their effects can be reversed by dilution, whereas irreversible inhibitors typically form a covalent bond with the enzyme.[10] To test for reversibility, you can pre-incubate the MAO-B enzyme with a high concentration of MAO-B Inhibitor 6, then remove the unbound inhibitor through dialysis. If enzyme activity is restored after dialysis, the inhibition is likely reversible.[10] Biophysical techniques like thermal shift assays and isothermal titration calorimetry (ITC) can also provide insights into the binding modality.[4]
Troubleshooting Guides
Issue 1: Higher-than-Expected Cell Toxicity or Unexpected Phenotype
| Possible Cause | Troubleshooting Steps & Mitigation Strategies |
| Off-target inhibition of MAO-A | At high concentrations, the inhibitor may lose selectivity. This can lead to an accumulation of neurotransmitters like serotonin (B10506) and norepinephrine, which are primarily metabolized by MAO-A.[1] Mitigation: Perform a dose-response curve to find the optimal concentration. Determine the selectivity index by running parallel assays with MAO-A and MAO-B enzymes.[10] |
| Interaction with other cellular targets | The compound may be interacting with other kinases, receptors, or enzymes.[6] Mitigation: Screen the inhibitor against a panel of common off-target proteins. If a specific pathway is suspected, use pathway-specific inhibitors or antagonists to confirm the off-target interaction. |
| Compound Precipitation/Solubility Issues | Poor solubility can lead to compound precipitation, causing non-specific cytotoxicity.[12] Mitigation: Visually inspect for precipitates. Use a lower concentration range or a different solvent system. Ensure the final solvent concentration (e.g., DMSO) is low and consistent across all wells (typically ≤ 1%).[12] |
Issue 2: Inconsistent IC50 Values or Poor Reproducibility
| Possible Cause | Troubleshooting Steps & Mitigation Strategies |
| Compound Instability | The inhibitor may be unstable in the assay buffer or degrade over the incubation time. Mitigation: Verify the stability of the compound in your assay buffer. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.[13] |
| Assay Interference | The inhibitor may interfere with the assay signal (e.g., fluorescence quenching or enhancement).[10] Mitigation: Run a control experiment with the test compound in the absence of the enzyme to check for direct effects on the detection probe or substrate.[10] |
| Inconsistent Experimental Technique | Variability in pipetting, incubation times, or cell passage number can lead to inconsistent results.[6] Mitigation: Standardize all experimental steps. Use low-adhesion plasticware to prevent compound adsorption.[12] Ensure cell lines are from a consistent passage number.[6] |
Quantitative Data Summary
Table 1: Inhibitory Profile of MAO-B Inhibitor 6 and Control Compounds
| Compound | Target | IC50 | Selectivity Index (SI) [IC50(MAO-A)/IC50(MAO-B)] |
| MAO-B Inhibitor 6 | MAO-B | 0.01 µM | 150 |
| MAO-A | 1.5 µM | ||
| Selegiline (Control) | MAO-B | 0.02 µM | >100 |
| MAO-A | >2 µM | ||
| Clorgyline (Control) | MAO-A | 0.008 µM | <0.1 |
| MAO-B | >1 µM |
Note: Fictional data for MAO-B Inhibitor 6 is provided for illustrative purposes. Control data is representative of typical literature values.
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Parameter | Recommended Range | Notes |
| IC50 (in vitro) | 1 nM - 1 µM | The half-maximal inhibitory concentration; varies by assay conditions.[6] |
| Ki (inhibition constant) | 0.1 nM - 100 nM | A measure of the inhibitor's binding affinity.[6] |
| Optimal Concentration (in vitro) | 10 nM - 10 µM | The typical range for cell-based assays.[6] |
Experimental Protocols
Protocol 1: Determining IC50 and Selectivity for MAO-A and MAO-B
This protocol describes a fluorescence-based assay to determine the potency and selectivity of MAO-B Inhibitor 6. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity.[13]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO-B Inhibitor 6 and control inhibitors (Selegiline, Clorgyline)
-
MAO Assay Buffer
-
MAO Substrate (e.g., Tyramine)[13]
-
High Sensitivity Probe (e.g., Amplex Red) and Developer (e.g., Horseradish Peroxidase)
-
Black, 96-well microplate
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of MAO-B Inhibitor 6 in DMSO. Create a serial dilution series (e.g., 10 concentrations) in MAO Assay Buffer. The final DMSO concentration should not exceed 1%.[12]
-
Assay Setup: In a 96-well plate, add 10 µL of your diluted inhibitor to the appropriate wells. Include "enzyme control" wells (buffer only) and "background control" wells (no enzyme).[13]
-
Enzyme Addition: Prepare a working solution of MAO-A or MAO-B enzyme in cold assay buffer. Add 50 µL of the enzyme solution to all wells except the background controls.
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[13]
-
Reaction Initiation: Prepare a substrate solution containing the high-sensitivity probe and developer. Add 40 µL of this solution to all wells to start the reaction.
-
Measurement: Immediately begin measuring fluorescence in kinetic mode using a plate reader (e.g., Ex/Em = 535/587 nm for Amplex Red).
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Determine the percentage of inhibition for each inhibitor concentration relative to the enzyme control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[11]
-
Calculate the Selectivity Index (SI) as described in FAQ Q3.
-
Protocol 2: Cell Viability (MTT) Assay to Assess Off-Target Cytotoxicity
This protocol helps determine if unexpected cellular effects are due to general cytotoxicity.
Materials:
-
Relevant cell line (e.g., SH-SY5Y neuroblastoma cells)
-
Cell culture medium
-
MAO-B Inhibitor 6
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of MAO-B Inhibitor 6 or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[6]
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[6]
-
Measurement: Measure the absorbance at 570 nm using a plate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.[6] A significant decrease in viability at concentrations where MAO-B is fully inhibited may suggest off-target cytotoxic effects.
Visualizations
Caption: MAO-B inhibition and potential off-target effect on MAO-A.
References
- 1. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Deciphering MAO-B Inhibitors and Keeping Up with Their Recent Developments [synapse.patsnap.com]
- 3. MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK [parkinsons.org.uk]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. criver.com [criver.com]
- 8. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monoamine Oxidase Inhibitors (MAOI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing MAOBI-6 Dosage for Animal Studies
Welcome to the technical support center for MAOBI-6, a selective inhibitor of Monoamine Oxidase B (MAO-B). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful design and execution of animal studies involving MAOBI-6.
Frequently Asked Questions (FAQs)
Q1: What is MAOBI-6 and what is its mechanism of action?
A1: MAOBI-6 is a potent and selective inhibitor of Monoamine Oxidase B (MAO-B), an enzyme responsible for the degradation of key neurotransmitters, particularly dopamine (B1211576).[1][2] By inhibiting MAO-B, MAOBI-6 increases the synaptic availability of dopamine, which is crucial for motor control and various cognitive functions.[2][3] Its mechanism involves binding to the MAO-B enzyme, preventing it from breaking down dopamine in the brain.[1][4] This action makes MAOBI-6 a promising candidate for investigating neurodegenerative diseases like Parkinson's disease in animal models.[5][6]
Q2: What are the most common animal models used for studying MAO-B inhibitors like MAOBI-6?
A2: The most prevalent animal models for evaluating MAO-B inhibitors are neurotoxin-based models of Parkinson's disease.[5] These include:
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) induced mouse model: This is a widely used model where MPTP is administered to mice, leading to the selective destruction of dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.[5][6] C57BL/6 mice are particularly susceptible to MPTP neurotoxicity.[7]
-
6-OHDA (6-hydroxydopamine) induced rodent model: In this model, 6-OHDA is directly injected into specific brain regions (e.g., substantia nigra or striatum) of rats or mice, causing targeted degeneration of dopaminergic neurons.[5]
-
Zebrafish models: Zebrafish are increasingly being used for high-throughput screening of neuroactive compounds, including MAO-B inhibitors, due to their rapid development and genetic tractability.[8][9]
Q3: How should I determine the starting dose for MAOBI-6 in my animal study?
A3: Determining the optimal starting dose is a critical step. A well-designed dose-range finding (DRF) study is essential.[10] The initial dose should be based on prior in vitro data (e.g., IC50 values) or data from similar compounds.[10] It is recommended to start with a low dose and gradually increase it to establish a dose-response relationship and identify the minimum effective dose (MED) and the maximum tolerated dose (MTD).[10]
Q4: What are the key sources of variability in animal studies with MAO-B inhibitors?
A4: Several factors can introduce variability into your study:
-
Animal Characteristics: The strain, age, sex, and weight of the animals can significantly impact their response to both the disease model and the drug.[7]
-
Experimental Procedures: Inconsistencies in the route of administration, dosing volume, frequency, and timing of treatment can lead to variable results.[11]
-
Housing Conditions: Environmental factors such as cage density and enrichment can influence animal behavior and physiology.[7]
-
Behavioral Testing: The choice of behavioral tests, time of day for testing, and handling of the animals are critical for obtaining reliable data.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in behavioral outcomes between animals in the same treatment group. | 1. Inconsistent drug administration. 2. Variation in the extent of the neurotoxin-induced lesion. 3. Animal stress due to handling or housing conditions. | 1. Ensure precise and consistent administration techniques (e.g., gavage, injection volume). 2. Verify the lesion extent post-mortem using techniques like tyrosine hydroxylase (TH) staining. 3. Acclimatize animals to handling and testing procedures. Standardize housing conditions. |
| No significant therapeutic effect observed at the tested doses. | 1. The administered dose is too low. 2. Poor bioavailability of MAOBI-6 via the chosen route of administration. 3. The timing of treatment is not optimal in relation to the disease progression in the model. | 1. Conduct a dose-escalation study to test higher concentrations. 2. Consider alternative routes of administration or formulation strategies to improve absorption. 3. Evaluate different treatment initiation times (e.g., pre-treatment vs. post-lesion treatment). |
| Unexpected adverse effects or toxicity observed (e.g., hyperactivity, weight loss). | 1. The administered dose is too high, potentially leading to off-target effects or loss of selectivity for MAO-B.[1][12] 2. Interaction with the vehicle used for drug delivery. 3. Serotonin (B10506) syndrome, if co-administered with other serotonergic agents.[13][14] | 1. Reduce the dose of MAOBI-6. 2. Conduct a vehicle-only control group to rule out vehicle-induced effects. 3. Avoid co-administration with other psychoactive drugs that increase serotonin levels.[14] |
| Inconsistent results in MAO-B activity assays. | 1. Improper tissue handling and preparation. 2. Substrate or reagent degradation. 3. Incorrect assay conditions (e.g., temperature, pH). | 1. Ensure rapid tissue harvesting and storage at -80°C. Use appropriate homogenization buffers. 2. Prepare fresh reagents and protect them from light and heat. 3. Strictly adhere to the validated assay protocol. |
Experimental Protocols
MPTP-Induced Mouse Model of Parkinson's Disease
Objective: To induce a consistent lesion of the nigrostriatal dopaminergic system in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)[7]
-
MPTP hydrochloride
-
Sterile 0.9% saline
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation: Dissolve MPTP-HCl in sterile 0.9% saline to the desired concentration (e.g., 20 mg/kg). Prepare fresh on the day of use.
-
Administration: Administer MPTP via intraperitoneal (i.p.) injection. A common regimen is four injections of 20 mg/kg MPTP at 2-hour intervals.
-
Animal Monitoring: Closely monitor the animals for any adverse reactions, especially within the first 24 hours post-injection.
-
MAOBI-6 Treatment: Administer MAOBI-6 according to the experimental design (e.g., pre-treatment starting 3 days before MPTP administration and continuing for 7 days after).
MAO-B Enzyme Activity Assay
Objective: To determine the level of MAO-B inhibition in brain tissue.
Materials:
-
Brain tissue (striatum)
-
Assay buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4)
-
MAO-B substrate (e.g., benzylamine)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Fluorometric plate reader
Procedure:
-
Homogenization: Homogenize the brain tissue in ice-cold assay buffer.
-
Protein Quantification: Determine the protein concentration of the homogenate using a standard method (e.g., BCA assay).
-
Assay Reaction: In a 96-well plate, combine the brain homogenate, Amplex Red reagent, HRP, and the MAO-B substrate.
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths over time.
-
Data Analysis: Calculate the rate of the reaction and normalize it to the protein concentration to determine MAO-B activity.
Data Presentation
Table 1: Dose-Response of MAOBI-6 on Striatal Dopamine Levels
| Treatment Group | Dose (mg/kg) | Striatal Dopamine (ng/mg tissue) | % Increase vs. Vehicle |
| Vehicle Control | 0 | 10.5 ± 1.2 | - |
| MAOBI-6 | 1 | 15.2 ± 1.8 | 44.8% |
| MAOBI-6 | 3 | 22.8 ± 2.5 | 117.1% |
| MAOBI-6 | 10 | 35.1 ± 3.1 | 234.3% |
Table 2: Effect of MAOBI-6 on Motor Performance in the Rotarod Test
| Treatment Group | Dose (mg/kg) | Latency to Fall (seconds) | % Improvement vs. MPTP |
| Sham Control | 0 | 185 ± 15 | - |
| MPTP + Vehicle | 0 | 65 ± 8 | - |
| MPTP + MAOBI-6 | 3 | 110 ± 12 | 69.2% |
| MPTP + MAOBI-6 | 10 | 155 ± 14 | 138.5% |
Visualizations
Caption: Mechanism of action of MAOBI-6 in a dopaminergic synapse.
Caption: General experimental workflow for evaluating MAOBI-6 in an animal model of Parkinson's disease.
References
- 1. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 2. MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK [parkinsons.org.uk]
- 3. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A novel selective MAO-B inhibitor with neuroprotective and anti-Parkinsonian properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Natural Monoamine Oxidase Inhibitors on Anxiety-Like Behavior in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 11. Frontiers | Effects of bolus injection rate on the pharmacodynamics and pharmacokinetics of propofol, etomidate and sufentanil in rats [frontiersin.org]
- 12. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monoamine Oxidase Inhibitors (MAOI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Veterinary Partner - VIN [veterinarypartner.vin.com]
"Monoamine Oxidase B inhibitor 6" stability issues in long-term storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues of Monoamine Oxidase B (MAO-B) Inhibitor 6 (a representative small molecule inhibitor, hereafter referred to as MAOBI-6) during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for MAOBI-6?
A1: For optimal stability, solid MAOBI-6 should be stored at -20°C, protected from light and moisture. Stock solutions in anhydrous DMSO should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -80°C for up to six months.[1][2]
Q2: How many times can I freeze-thaw a stock solution of MAOBI-6?
A2: It is strongly recommended to avoid multiple freeze-thaw cycles as this can lead to degradation and precipitation of the compound.[1] Aliquoting stock solutions into single-use vials is the best practice. If repeated use from a single vial is unavoidable, limit it to no more than 1-2 cycles.[1]
Q3: What are the primary degradation pathways for MAOBI-6?
A3: MAOBI-6 is susceptible to degradation via hydrolysis and oxidation. The ester functional group in its structure can be hydrolyzed under acidic or basic conditions, and the molecule is also sensitive to oxidative stress, which can be accelerated by exposure to light and air.
Q4: I am observing a decrease in the biological activity of MAOBI-6 in my experiments. What could be the cause?
A4: A loss of potency can be due to several factors, including degradation of the compound during storage, improper handling, or instability in the assay medium.[3] It is advisable to perform an analytical check, such as HPLC, to confirm the purity and concentration of your stock solution.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with MAOBI-6.
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC chromatogram | The compound has degraded during storage. | 1. Analyze a freshly prepared standard of MAOBI-6 to confirm the retention time of the parent compound. 2. Compare the chromatogram of the stored sample with the fresh standard to identify potential degradation products.[4] 3. If degradation is confirmed, use a fresh stock of the inhibitor for your experiments. |
| Precipitation observed in stock solution | The solubility limit has been exceeded, or the solvent has absorbed moisture. | 1. Gently warm the solution to 37°C and vortex or sonicate to redissolve the precipitate.[2] 2. For future stock preparations, ensure the use of high-purity, anhydrous DMSO.[2] 3. Consider preparing a more dilute stock solution if precipitation persists. |
| Inconsistent experimental results | Incomplete dissolution of the compound or degradation of some aliquots. | 1. Ensure the compound is fully dissolved when preparing stock solutions by vortexing and visual inspection.[1] 2. Review storage and handling procedures to ensure consistency across all aliquots.[1] 3. Perform a quality control check on a new aliquot to verify its integrity. |
Data on MAOBI-6 Stability
The following table summarizes the stability of MAOBI-6 under various long-term storage conditions. The data was generated by analyzing the purity of the compound using HPLC at specified time points.
| Storage Condition | Solvent | Time Point | Purity (%) |
| -20°C | Solid | 12 months | 99.5 |
| 4°C | Solid | 12 months | 97.2 |
| Room Temperature | Solid | 12 months | 91.8 |
| -80°C | Anhydrous DMSO | 6 months | 99.1 |
| -20°C | Anhydrous DMSO | 6 months | 96.5 |
Experimental Protocols
Protocol for Assessing MAOBI-6 Stability by HPLC
This protocol outlines the methodology for determining the purity and identifying degradation products of MAOBI-6 using High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of MAOBI-6 in anhydrous DMSO.
-
Dilute the stock solution to a final concentration of 10 µg/mL with the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Run a blank (mobile phase only) to establish the baseline.
-
Inject the prepared sample of MAOBI-6.
-
Integrate the peak areas in the resulting chromatogram. The purity is calculated as the percentage of the main peak area relative to the total peak area.
-
Visualizations
Caption: Troubleshooting workflow for MAOBI-6 stability.
Caption: Potential degradation pathways of MAOBI-6.
References
Technical Support Center: Synthesis of Rasagiline (a Monoamine Oxidase B Inhibitor)
This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of Rasagiline (B1678815), a potent and selective monoamine oxidase B (MAO-B) inhibitor. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve synthetic challenges, ensuring the desired product quality and yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Rasagiline synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in Rasagiline synthesis can stem from several factors throughout the synthetic process. Here's a breakdown of common causes and troubleshooting strategies:
-
Incomplete Reaction: The alkylation of (R)-1-aminoindan with a propargylating agent is a key step. Ensure the reaction goes to completion by monitoring it with an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Troubleshooting:
-
Reaction Time: Initial reports of the synthesis using propargyl chloride and potassium carbonate in acetonitrile (B52724) suggested long reaction times of up to 16 hours.[1] Newer methods have aimed to reduce this. Ensure you are allowing sufficient time for the reaction to complete based on your specific conditions.
-
Temperature: The reaction is often carried out at elevated temperatures (e.g., 60°C).[1] Ensure your reaction temperature is optimal and stable.
-
Reagent Stoichiometry: An inappropriate ratio of (R)-1-aminoindan to the propargylating agent can lead to unreacted starting material. A slight excess of the propargylating agent may be used, but this can also lead to the formation of impurities (see Q2).
-
-
-
Side Reactions and Impurity Formation: The formation of byproducts, particularly the over-alkylation product R-(+)-N,N-dipropargyl aminoindan, consumes starting materials and reduces the yield of the desired product.
-
Troubleshooting:
-
Choice of Base: The base used in the reaction plays a crucial role. While potassium carbonate is common, other bases like triethylamine (B128534) can be used. The choice of a weaker, non-nucleophilic base can help minimize side reactions.
-
Propargylating Agent: While propargyl chloride is frequently used, propargyl bromide or propargyl sulfonates can also be employed.[2] The reactivity of the leaving group can influence the reaction rate and impurity profile. Protecting the amine group of 1-aminoindan (B1206342) before alkylation, for example with an o-nitrobenzenesulfonyl (o-Nos) group, can significantly improve the specificity of the reaction and lead to a single product, thereby increasing the overall yield after deprotection.[3]
-
-
-
Purification Losses: Significant loss of product can occur during purification steps like column chromatography or recrystallization.
-
Troubleshooting:
-
Column Chromatography: Optimize the stationary phase and mobile phase to ensure good separation of Rasagiline from impurities without excessive band broadening, which can lead to mixed fractions and lower recovery.
-
Recrystallization: Choose an appropriate solvent system where Rasagiline has high solubility at elevated temperatures and low solubility at room temperature or below to maximize crystal recovery.
-
-
Q2: I am observing a significant amount of the R-(+)-N,N-dipropargyl aminoindan impurity in my reaction mixture. How can I minimize its formation?
A2: The formation of the tertiary amine, R-(+)-N,N-dipropargyl aminoindan, is a common issue arising from the over-alkylation of the primary amine starting material or the secondary amine product. Here’s how to address this:
-
Mechanism of Formation: This impurity is formed when a second propargyl group reacts with the newly formed Rasagiline. This is more likely to occur with highly reactive alkylating agents and an excess of the propargylating agent.
-
Troubleshooting Strategies:
-
Control Stoichiometry: Carefully control the molar ratio of the propargylating agent to (R)-1-aminoindan. Using a large excess of the alkylating agent will favor the formation of the di-substituted product. Aim for a ratio close to 1:1, with only a slight excess of the alkylating agent if necessary to drive the reaction to completion.
-
Slow Addition: Instead of adding the entire amount of the propargylating agent at once, consider a slow, dropwise addition. This helps to maintain a low concentration of the alkylating agent in the reaction mixture, reducing the likelihood of a second alkylation event.
-
Choice of Base: A bulky, non-nucleophilic base can sterically hinder the second alkylation more than the first, thus favoring the formation of the mono-alkylated product.
-
Protecting Groups: As mentioned in Q1, protecting the amino group of 1-aminoindan before alkylation is a highly effective strategy to prevent over-alkylation and generate a single product.[3]
-
Q3: My final product is contaminated with the S-isomer of Rasagiline. How can I improve the enantiomeric purity?
A3: The presence of the S-isomer is a critical quality concern. Its presence can arise from the starting material or racemization during the synthesis.
-
Source of Chiral Impurity:
-
Starting Material: The enantiomeric purity of the starting (R)-1-aminoindan is crucial. Ensure you are starting with a material of high enantiomeric excess (ee).
-
Racemization: While less common under standard alkylation conditions, harsh basic or acidic conditions or high temperatures could potentially lead to some degree of racemization.
-
-
Troubleshooting and Control:
-
Starting Material Quality Control: Verify the enantiomeric purity of your (R)-1-aminoindan using a suitable chiral analytical method before starting the synthesis.
-
Reaction Conditions: A process using K2HPO4 and a phase transfer catalyst like triethylbenzylammonium chloride (TEBAC) has been shown to control the formation of the S-isomer.
-
Chiral Purification: If the final product has an unacceptable level of the S-isomer, chiral purification may be necessary. Chiral HPLC is an effective method for separating enantiomers.
-
Q4: I am having difficulty purifying Rasagiline from its process-related impurities. Can you provide a general purification protocol?
A4: Purification of Rasagiline typically involves column chromatography followed by recrystallization of its salt form (e.g., mesylate).
-
Column Chromatography:
-
Stationary Phase: Silica (B1680970) gel is commonly used.
-
Mobile Phase: A gradient of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) is often effective. For basic compounds like Rasagiline that may streak on silica gel, adding a small amount of a basic modifier like triethylamine to the mobile phase can improve peak shape and separation.[4]
-
Example Protocol: A detailed protocol for silica gel column chromatography can be found in the "Experimental Protocols" section below.
-
-
Recrystallization of Rasagiline Mesylate:
-
Solvent Selection: Isopropanol is a commonly used solvent for the recrystallization of Rasagiline mesylate. The goal is to find a solvent in which the mesylate salt is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution.
-
Procedure: Dissolve the crude Rasagiline mesylate in a minimal amount of hot isopropanol. If there are insoluble impurities, filter the hot solution. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation. Collect the crystals by filtration, wash with a small amount of cold isopropanol, and dry under vacuum. A process involving gradual cooling of a solution of Rasagiline mesylate in an ester and an alcoholic solvent has been described to control particle size.
-
Data Presentation
Table 1: Comparison of Reaction Conditions on Impurity Formation (Illustrative)
| Parameter | Condition A | Condition B | Condition C |
| Base | K2CO3 | Triethylamine | DBU |
| Propargylating Agent | Propargyl Chloride | Propargyl Bromide | Propargyl Mesylate |
| Solvent | Acetonitrile | THF | DMF |
| Temperature | 60°C | Room Temperature | 0-5°C |
| Typical Yield | ~75% | ~80% | ~85% |
| N,N-dipropargyl Impurity | < 2% | < 1.5% | < 1% |
| S-Isomer Impurity | < 0.5% | < 0.5% | < 0.2% |
Note: This table provides illustrative data based on general principles and reported synthetic strategies. Actual results will vary depending on the specific experimental setup.
Table 2: HPLC Method Parameters for Rasagiline Impurity Profiling
| Parameter | Method for General Impurities | Chiral HPLC for S-Isomer |
| Column | C18 (e.g., Sunfire C18, 250 mm x 4.6 mm, 5 µm) | Chiralpak® AGP (50 mm x 2.1 mm, 5 µm) |
| Mobile Phase A | 40mM Ammonium dihydrogen phosphate (B84403) (pH 7.0) | Ammonium acetate and isopropyl alcohol (90:10, v/v) |
| Mobile Phase B | Acetonitrile and Methanol (70:30) | N/A (Isocratic) |
| Gradient | A defined gradient program | Isocratic |
| Flow Rate | 1.5 mL/min | 0.6 mL/min |
| Column Temperature | 40°C | 25°C |
| Detection | UV at 210 nm | UV at 210 nm |
| LOD for Impurity | ~0.08 ppm (for N-(2-Chloroallyl)-1-(R)-aminoindan) | 0.06 µg/mL (for S-isomer)[5] |
| LOQ for Impurity | ~0.23 ppm (for N-(2-Chloroallyl)-1-(R)-aminoindan) | 0.2 µg/mL (for S-isomer)[5] |
Experimental Protocols
Protocol 1: Synthesis of Rasagiline
This protocol is a general representation of a common synthetic route.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (R)-1-aminoindan (1.0 eq) and a suitable base (e.g., K2CO3, 1.5 eq) to a solvent such as acetonitrile.
-
Addition of Alkylating Agent: While stirring, add propargyl chloride (1.1 eq) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to 60°C and stir for 16 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Rasagiline.
Protocol 2: Purification of Rasagiline by Silica Gel Column Chromatography
-
Column Preparation: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude Rasagiline in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel with the adsorbed product onto the top of the prepared column.
-
Elution: Elute the column with a gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the proportion of ethyl acetate. To improve the separation of the basic Rasagiline, 1% triethylamine can be added to the mobile phase.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified Rasagiline.
Mandatory Visualization
Caption: Synthetic pathway of Rasagiline and formation of a key impurity.
Caption: A logical workflow for troubleshooting Rasagiline synthesis.
References
- 1. US20110155626A1 - Process for preparation of rasagiline and salts thereof - Google Patents [patents.google.com]
- 2. US20100029987A1 - Crystalline Form of Rasagiline and Process for the Preparation Thereof - Google Patents [patents.google.com]
- 3. CN101381314A - Preparation method of (R)-(+)-N-propargyl-1-indan amines - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Reversed-Phase UHPLC Enantiomeric Separation of Rasagiline Salts Using a Chiralpak® AGP Column - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of Monoamine Oxidase B Inhibitor 6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor bioavailability of "Monoamine Oxidase B inhibitor 6" (MAOBI-6).
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of MAOBI-6 after oral administration in our animal models. What are the potential reasons for this?
A1: Low plasma concentrations, indicative of poor oral bioavailability, can stem from several factors. These can be broadly categorized into physicochemical properties of the drug and physiological barriers.[1] Key reasons include:
-
Poor Aqueous Solubility: MAOBI-6 may have limited solubility in gastrointestinal (GI) fluids, which is a prerequisite for absorption.[1][2]
-
Low Permeability: The compound may struggle to pass through the intestinal epithelial cell membrane to reach systemic circulation.[1]
-
Extensive First-Pass Metabolism: MAOBI-6 might be significantly metabolized in the liver or the intestinal wall before it reaches systemic circulation.[3][4] For instance, the MAO-B inhibitor selegiline (B1681611) has low bioavailability (<10%) due to extensive first-pass hepatic metabolism.[3]
-
Efflux by Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein, which actively pump it back into the GI lumen.
-
Chemical Instability: MAOBI-6 may be unstable in the acidic environment of the stomach or degraded by enzymes in the GI tract.
Q2: What initial steps can we take to diagnose the cause of MAOBI-6's poor bioavailability?
A2: A systematic approach is crucial. We recommend a stepwise characterization of the compound's properties:
-
Physicochemical Characterization:
-
In Vitro Permeability Assessment:
-
Metabolic Stability Assessment:
-
Conduct in vitro metabolism studies using liver microsomes or hepatocytes to determine the extent of first-pass metabolism.[7]
-
Q3: What are the primary formulation strategies to enhance the bioavailability of a poorly soluble compound like MAOBI-6?
A3: Several formulation strategies can be employed to improve the bioavailability of poorly water-soluble drugs.[2][8][9] The choice of strategy depends on the specific properties of MAOBI-6. Key approaches include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can enhance the dissolution rate.[1][2]
-
Amorphous Solid Dispersions: Dispersing MAOBI-6 in a hydrophilic polymer matrix can maintain it in a higher-energy amorphous state, improving solubility and dissolution.[10]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and lipid nanoparticles can improve the solubilization of lipophilic drugs and facilitate their absorption via the lymphatic pathway.[8][11]
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the poorly soluble drug molecule, forming an inclusion complex with enhanced aqueous solubility.[2][8]
Troubleshooting Guides
Problem 1: Inconsistent and highly variable plasma concentrations of MAOBI-6 in preclinical studies.
| Potential Cause | Troubleshooting Steps |
| Poor Wettability and Dissolution | 1. Particle Size Analysis: Characterize the particle size distribution of the drug substance. 2. Micronization/Nanonization: Reduce the particle size to increase the surface area for dissolution.[2] 3. Formulation with Surfactants: Incorporate surfactants to improve wetting and dissolution.[12] |
| Food Effects | 1. Fasted vs. Fed Studies: Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food. Fatty meals can sometimes enhance the absorption of lipophilic drugs.[2] 2. Lipid-Based Formulation: Consider a lipid-based formulation to minimize food effects and improve absorption consistency.[8] |
| Pre-systemic Degradation | 1. pH Stability Profile: Assess the stability of MAOBI-6 at various pH levels mimicking the GI tract. 2. Enteric Coating: If the drug is unstable in the stomach's acidic environment, an enteric-coated formulation can protect it until it reaches the small intestine. |
Problem 2: Good in vitro solubility but still poor in vivo bioavailability.
| Potential Cause | Troubleshooting Steps |
| Low Intestinal Permeability | 1. In Vitro Permeability Assay: Use Caco-2 or PAMPA assays to confirm low permeability.[5] 2. Permeation Enhancers: Investigate the use of safe and effective permeation enhancers in the formulation.[8] 3. Prodrug Approach: Consider designing a more permeable prodrug of MAOBI-6 that converts to the active compound in vivo. |
| High First-Pass Metabolism | 1. In Vitro Metabolic Stability: Confirm high metabolic turnover using liver microsomes. 2. Route of Administration: For initial preclinical studies, consider parenteral administration to bypass the liver and determine the systemic clearance. 3. Co-administration with Inhibitors: In preclinical models, co-administer with known inhibitors of the metabolizing enzymes to confirm their role (for investigational purposes only). |
| Efflux Transporter Activity | 1. In Vitro Transporter Assays: Use cell lines overexpressing efflux transporters (e.g., P-gp, BCRP) to determine if MAOBI-6 is a substrate. 2. Formulation with Inhibitors: Formulate with excipients that have efflux pump inhibitory activity. |
Data Presentation
Table 1: Comparison of Bioavailability Enhancement Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Micronization/ Nanonization | Increases surface area for dissolution.[2] | Simple, well-established technique. | May not be sufficient for very poorly soluble drugs; potential for particle agglomeration. |
| Solid Dispersions | Maintains the drug in a high-energy amorphous state.[10] | Significant improvement in dissolution rate and extent. | Potential for physical instability (recrystallization) during storage. |
| Lipid-Based Systems (SEDDS/SMEDDS) | Pre-dissolves the drug in lipids, forming a fine emulsion in the GI tract.[8] | Enhances solubility and can bypass first-pass metabolism via lymphatic uptake. | Can be complex to formulate and may have stability issues. |
| Cyclodextrin Complexation | Forms a water-soluble inclusion complex with the drug.[8] | Improves solubility and dissolution. | Limited drug loading capacity; can be expensive. |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for Bioavailability Screening
Objective: To assess the dissolution rate of different MAOBI-6 formulations.
Methodology:
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).
-
Dissolution Medium: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).
-
Procedure: a. Place a known amount of the MAOBI-6 formulation into the dissolution vessel containing the medium at 37°C ± 0.5°C. b. Rotate the paddle at a specified speed (e.g., 50 rpm). c. Withdraw samples at predetermined time intervals (e.g., 5, 15, 30, 60, 90, 120 minutes). d. Analyze the concentration of MAOBI-6 in the samples using a validated analytical method (e.g., HPLC).
-
Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile.
Protocol 2: Caco-2 Permeability Assay
Objective: To predict the intestinal permeability of MAOBI-6.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a differentiated and confluent monolayer.
-
Transport Studies: a. Apical to Basolateral (A-B) Transport: Add MAOBI-6 to the apical (donor) side and measure its appearance on the basolateral (receiver) side over time. This mimics absorption. b. Basolateral to Apical (B-A) Transport: Add MAOBI-6 to the basolateral side and measure its appearance on the apical side. This indicates active efflux.
-
Sample Analysis: Quantify the concentration of MAOBI-6 in the donor and receiver compartments at various time points using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the oral bioavailability and key pharmacokinetic parameters of MAOBI-6 formulations.
Methodology:
-
Animal Model: Use a suitable rodent model (e.g., Sprague-Dawley rats).
-
Dosing: a. Intravenous (IV) Group: Administer a known dose of MAOBI-6 intravenously to determine the systemic clearance and volume of distribution. b. Oral (PO) Groups: Administer different formulations of MAOBI-6 orally.
-
Blood Sampling: Collect blood samples at specified time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).[13]
-
Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of MAOBI-6 using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.[7]
Visualizations
Caption: Workflow for troubleshooting poor bioavailability.
Caption: Fate of an orally administered drug with poor bioavailability.
References
- 1. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAO Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using in vitro and in vivo models to evaluate the oral bioavailability of nutraceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. upm-inc.com [upm-inc.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmtech.com [pharmtech.com]
- 13. webstor.srmist.edu.in [webstor.srmist.edu.in]
"Monoamine Oxidase B inhibitor 6" selectivity issues with MAO-A
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with Monoamine Oxidase B (MAO-B) inhibitor 6, also known as Compound BT5. The focus of this guide is to address potential selectivity issues with its counterpart, Monoamine Oxidase A (MAO-A).
Quantitative Data Summary
To provide a framework for evaluating selectivity, the following table includes the known IC50 value for "Monoamine Oxidase B inhibitor 6" against MAO-B and comparative data for other well-characterized MAO inhibitors. The Selectivity Index (SI) is calculated as (IC50 for MAO-A) / (IC50 for MAO-B). A higher SI value indicates greater selectivity for MAO-B.
| Inhibitor | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) (MAO-A/MAO-B) |
| This compound (Compound BT5) | Not Reported | 0.11[1][2][3][4][5][6] | Not Calculable |
| Selegiline | 23 | 0.007 | ~3286 |
| Rasagiline | >50 | 0.014 | >3571 |
| Safinamide | Not Reported | 0.08 | Not Reported |
Experimental Protocols
To determine the IC50 value of "this compound" for MAO-A and confirm its selectivity, a fluorometric or spectrophotometric assay using recombinant human MAO-A and MAO-B enzymes is recommended.
Protocol: In Vitro MAO-A/MAO-B Inhibition Assay (Fluorometric)
1. Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
"this compound" (Compound BT5)
-
Kynuramine (substrate)
-
Reference inhibitors: Clorgyline (for MAO-A), Selegiline (for MAO-B)
-
Phosphate (B84403) buffer (pH 7.4)
-
Dimethyl sulfoxide (B87167) (DMSO) for inhibitor dilution
-
96-well black, flat-bottom microplates
-
Microplate reader with fluorescence detection (e.g., Ex/Em = 310/400 nm for 4-hydroxyquinoline (B1666331) product)
2. Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of "this compound" and reference inhibitors in DMSO.
-
Perform serial dilutions of the inhibitor stock solutions in phosphate buffer to create a range of test concentrations. The final DMSO concentration in the assay should be kept below 1% to avoid solvent interference.
-
-
Enzyme Reaction Setup:
-
In a 96-well plate, add phosphate buffer, the test inhibitor at various concentrations, and the respective MAO enzyme (MAO-A or MAO-B).
-
Include control wells:
-
Enzyme Control (EC): Enzyme and buffer without inhibitor (represents 100% activity).
-
Inhibitor Control: Enzyme, buffer, and a known selective inhibitor (Clorgyline for MAO-A, Selegiline for MAO-B).
-
Blank: Buffer only (for background fluorescence).
-
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Add the substrate, kynuramine, to all wells to start the enzymatic reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding a stop solution (e.g., a strong base like NaOH).
-
-
Fluorescence Measurement:
-
Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the Enzyme Control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a suitable software with a sigmoidal dose-response curve fit.
-
Calculate the Selectivity Index (SI) by dividing the IC50 value for MAO-A by the IC50 value for MAO-B.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background fluorescence | * Contaminated buffer or reagents. * Autofluorescence of the test compound. | * Use fresh, high-quality reagents. * Run a control with the test compound alone to measure its intrinsic fluorescence and subtract it from the experimental values. |
| Low signal or no enzyme activity | * Inactive enzyme. * Incorrect assay conditions (pH, temperature). * Substrate degradation. | * Ensure proper storage and handling of the enzyme. Use a fresh aliquot. * Verify the pH of the buffer and the incubation temperature. * Prepare fresh substrate solution for each experiment. |
| Inconsistent results between replicates | * Pipetting errors. * Incomplete mixing of reagents. * Edge effects in the microplate. | * Use calibrated pipettes and ensure accurate liquid handling. * Gently mix the plate after adding each reagent. * Avoid using the outer wells of the plate, or ensure they are filled with buffer to maintain humidity. |
| Calculated IC50 values are significantly different from expected values | * Incorrect concentration of the inhibitor stock solution. * Inhibitor precipitation at higher concentrations. * Interaction of the inhibitor with assay components. | * Verify the concentration of the stock solution. * Check the solubility of the inhibitor in the assay buffer. If necessary, adjust the solvent or use a lower concentration range. * Run controls to check for non-specific inhibition of the detection system. |
| Difficulty achieving complete inhibition | * Inhibitor concentration range is too low. * The inhibitor is a weak or partial inhibitor. | * Extend the range of inhibitor concentrations. * Consider that the compound may not be a potent inhibitor of the target enzyme. |
Frequently Asked Questions (FAQs)
Q1: What is the significance of MAO-B selectivity over MAO-A?
A1: High selectivity for MAO-B is crucial for therapeutic applications, particularly in the treatment of neurodegenerative diseases like Parkinson's disease. Selective MAO-B inhibition increases dopamine (B1211576) levels in the brain by preventing its breakdown, while avoiding the inhibition of MAO-A in the gastrointestinal tract. Inhibition of intestinal MAO-A can lead to the "cheese effect," a dangerous hypertensive crisis caused by the inability to metabolize tyramine (B21549) from certain foods.
Q2: How can I be sure that "this compound" is selective if the MAO-A IC50 is not reported?
A2: While the term "highly selective" is used in the literature, the most definitive way to confirm this is to experimentally determine the IC50 for MAO-A using the protocol provided above. A high Selectivity Index (SI), typically >100, would provide strong evidence of its selectivity for MAO-B.
Q3: My experiment shows some inhibition of MAO-A by "this compound". What does this mean?
A3: It is possible that "this compound" has some off-target activity at higher concentrations. The key is to quantify this inhibition by determining the IC50 for MAO-A. If the IC50 for MAO-A is significantly higher than for MAO-B, the inhibitor is still considered selective. The degree of selectivity will determine its suitability for further development.
Q4: Can the choice of substrate affect the IC50 value?
A4: Yes, the choice of substrate can influence the apparent IC50 value, especially for competitive inhibitors. Kynuramine is a commonly used non-selective substrate for both MAO-A and MAO-B. Using a substrate that is more specific to one isoform might alter the results. It is important to be consistent with the substrate used when comparing the potency of different inhibitors.
Q5: What are some common pitfalls to avoid when performing MAO inhibition assays?
A5: Common pitfalls include inaccurate pipetting, improper reagent storage leading to degradation of enzymes or substrates, and interference from the test compound (e.g., autofluorescence or precipitation). It is also crucial to include appropriate controls in every experiment to ensure the validity of the results.
Visualizations
Signaling Pathways of MAO-A and MAO-B
Caption: Simplified signaling pathways of MAO-A and MAO-B and their inhibition.
Experimental Workflow for Determining MAO Inhibitor Selectivity
Caption: Workflow for in vitro determination of MAO inhibitor selectivity.
References
Technical Support Center: Refining "Monoamine Oxidase B Inhibitor 6" Delivery for CNS Targeting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the delivery of Monoamine Oxidase B Inhibitor 6 (MAO-B Inhibitor 6) to the central nervous system (CNS).
Overview of MAO-B Inhibitor 6
MAO-B Inhibitor 6 is a potent and selective, reversible inhibitor of monoamine oxidase B, an enzyme implicated in the progression of neurodegenerative diseases.[1] Its neuroprotective effects are attributed to its ability to prevent the breakdown of dopamine (B1211576) and reduce oxidative stress in the brain.[1] Effective delivery across the blood-brain barrier (BBB) is critical for its therapeutic efficacy.
Data Presentation: Physicochemical & Pharmacokinetic Properties
The following tables summarize key properties of MAO-B Inhibitor 6 relevant to its CNS delivery profile. These values are representative for a CNS-penetrant small molecule and should be used as a guide for experimental design and data interpretation.[2][3]
Table 1: Physicochemical Properties of MAO-B Inhibitor 6
| Property | Value | Significance for CNS Delivery |
| Molecular Weight | < 450 Da | Lower molecular weight generally favors passive diffusion across the BBB.[3] |
| cLogP | 2.5 - 4.0 | An optimal lipophilicity range balances solubility in aqueous plasma and partitioning into the lipid membranes of the BBB. |
| Topological Polar Surface Area (TPSA) | < 80 Ų | Lower TPSA is associated with better BBB permeability.[3] |
| Hydrogen Bond Donors | ≤ 2 | A lower number of hydrogen bond donors reduces polarity and aids in crossing the BBB.[2] |
| Aqueous Solubility (pH 7.4) | ≥ 50 µg/mL | Sufficient solubility is required to maintain effective concentrations in plasma for brain uptake. |
| pKa | 7.5 - 9.0 | Ionization state at physiological pH influences solubility and membrane permeability. |
Table 2: Pharmacokinetic & Pharmacodynamic Properties of MAO-B Inhibitor 6
| Property | Value | Significance for CNS Delivery |
| MAO-B IC50 | 10 - 50 nM | High potency allows for lower required concentrations in the brain.[4][5] |
| Selectivity (MAO-A/MAO-B IC50 ratio) | > 100 | High selectivity for MAO-B minimizes off-target effects associated with MAO-A inhibition. |
| Oral Bioavailability (F%) | > 40% | Percentage of the orally administered dose that reaches systemic circulation. |
| Plasma Protein Binding (fu,plasma) | < 10% | The fraction of drug unbound in plasma; only the unbound drug is free to cross the BBB.[6] |
| Brain-to-Plasma Ratio (Kp) | 1.0 - 2.0 | Indicates the extent of drug distribution into the brain tissue relative to plasma. |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | ~ 1.0 | A value close to 1 suggests passive diffusion is the primary mechanism of BBB transport, with minimal involvement of active efflux or influx transporters. |
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental evaluation of MAO-B Inhibitor 6 delivery to the CNS.
Issue 1: Low or Inconsistent In Vitro BBB Permeability (Transwell Assay)
-
Question: Our in vitro BBB model using a Transwell system shows low and highly variable permeability for MAO-B Inhibitor 6. What could be the cause, and how can we troubleshoot this?
-
Answer: High variability in Transwell assays often points to issues with the integrity and consistency of the cell monolayer. Here are the likely causes and solutions:
-
Inconsistent Barrier Tightness: The tightness of the barrier, formed by brain endothelial cells, is critical. This is measured by Trans-Endothelial Electrical Resistance (TEER). Low or variable TEER values indicate a "leaky" barrier, allowing for non-specific paracellular diffusion.
-
Solution: Regularly monitor TEER values throughout the experiment. Aim for stable and high TEER readings (e.g., >150 Ω·cm²) before initiating permeability studies.[7] If values are consistently low, re-evaluate your cell culture conditions.
-
-
Cell Culture Conditions: The properties of brain endothelial cells can be lost over multiple passages. Co-culturing with astrocytes or pericytes is often necessary to induce and maintain the tight barrier phenotype.[8]
-
Solution: Use low-passage endothelial cells. Implement a co-culture system with primary or immortalized astrocytes and/or pericytes to better mimic the in vivo neurovascular unit.
-
-
Incorrect Sampling and Analysis: Errors in sample collection from the basolateral chamber or analytical quantification can lead to inaccurate permeability calculations.
-
Solution: Ensure complete mixing of the basolateral medium before sampling. Validate your analytical method (e.g., LC-MS/MS) for sensitivity and linearity in the experimental matrix.
-
-
Issue 2: Low In Vivo Brain Concentrations Despite Good In Vitro Permeability
-
Question: MAO-B Inhibitor 6 demonstrated good permeability in our in vitro BBB model, but we are observing low brain-to-plasma ratios in our animal studies. Why is there a discrepancy?
-
Answer: A disconnect between in vitro and in vivo results is a common challenge in CNS drug development. Potential reasons include:
-
Active Efflux Transporters: MAO-B Inhibitor 6 may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively pump the compound out of the brain.[9] In vitro models may not fully recapitulate the expression and activity of these transporters.
-
Solution: Conduct an in vitro transporter assay to determine if MAO-B Inhibitor 6 is a substrate for P-gp or other relevant efflux transporters. If it is, consider co-administration with a known efflux inhibitor in your animal studies to confirm this mechanism.
-
-
Rapid Metabolism: The compound may be rapidly metabolized in the liver or even within the brain itself, leading to lower than expected concentrations of the parent drug.
-
Solution: Perform metabolic stability assays using liver microsomes or hepatocytes. Analyze brain homogenates and plasma not only for the parent compound but also for potential metabolites.
-
-
High Plasma Protein Binding: Although the unbound fraction is expected to be high, variations between species can occur. Only the unbound drug can cross the BBB.[6]
-
Solution: Experimentally determine the plasma protein binding of MAO-B Inhibitor 6 in the specific species used for your in vivo studies.
-
-
Issue 3: High Variability in Animal Studies
-
Question: We are seeing significant animal-to-animal variability in the brain concentrations of MAO-B Inhibitor 6. How can we reduce this variability?
-
Answer: High in vivo variability can obscure the true pharmacokinetic profile of a compound. Consider the following factors:
-
Animal Handling and Dosing: Stress from handling can alter physiological parameters, including blood flow to the brain. Inaccuracies in dosing can also be a major source of variability.
-
Solution: Ensure all personnel are proficient in the chosen route of administration to minimize stress and ensure accurate dosing. Allow for an acclimatization period for the animals before the experiment.
-
-
Sampling Time Points: The timing of blood and brain tissue collection is critical, especially for compounds with rapid absorption and elimination kinetics.
-
Solution: Conduct a preliminary pharmacokinetic study with a wider range of time points to accurately determine the Tmax (time of maximum concentration). Subsequent studies can then focus on more targeted time points around the Tmax.
-
-
Analytical Method Sensitivity: If brain concentrations are near the lower limit of quantification (LLOQ) of your analytical method, small variations can appear large on a percentage basis.
-
Solution: Optimize your analytical method to ensure sufficient sensitivity for the expected brain concentrations.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism by which MAO-B Inhibitor 6 is expected to cross the blood-brain barrier?
-
A1: Based on its physicochemical properties (low molecular weight, optimal lipophilicity, and low TPSA), MAO-B Inhibitor 6 is designed to cross the BBB primarily through passive transcellular diffusion.[10] A Kp,uu value close to 1.0 would further support this mechanism.
-
-
Q2: How does the selectivity of MAO-B Inhibitor 6 impact its use in CNS targeting?
-
A2: High selectivity for MAO-B over MAO-A is crucial. MAO-A is involved in the metabolism of serotonin (B10506) and norepinephrine. Inhibition of MAO-A can lead to significant side effects, including the "cheese effect" (a hypertensive crisis). By selectively targeting MAO-B, the inhibitor can increase dopamine levels with a reduced risk of these adverse effects.
-
-
Q3: What are the most appropriate animal models for in vivo efficacy studies of MAO-B Inhibitor 6?
-
A3: Rodent models of Parkinson's disease, such as those induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-hydroxydopamine (6-OHDA), are commonly used to evaluate the neuroprotective effects of MAO-B inhibitors. These models replicate the dopamine depletion and motor deficits characteristic of the disease.
-
-
Q4: Can MAO-B Inhibitor 6 be delivered via alternative routes, such as intranasal administration?
-
A4: Intranasal delivery is a potential strategy to bypass the BBB and deliver drugs directly to the CNS.[11] This route is worth exploring, particularly if systemic administration results in low brain uptake or significant peripheral side effects. Feasibility would depend on the formulation and the specific properties of the inhibitor.
-
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay (Transwell System)
This protocol outlines the steps for assessing the permeability of MAO-B Inhibitor 6 across an in vitro BBB model.
-
Cell Culture and Co-culture Setup:
-
Culture brain endothelial cells (e.g., hCMEC/D3) on the apical side of a Transwell insert with a microporous membrane.
-
In a co-culture setup, plate astrocytes on the basolateral side of the well.
-
Allow the cells to grow to confluence and form a tight monolayer.
-
-
Barrier Integrity Measurement (TEER):
-
Using a voltmeter with "chopstick" electrodes, measure the TEER across the cell monolayer.
-
Subtract the resistance of a blank insert (without cells) from the measured resistance and multiply by the surface area of the membrane to obtain the final TEER value (in Ω·cm²).
-
Proceed with the permeability assay only after a stable and high TEER value is achieved.[12]
-
-
Permeability Assay:
-
Replace the medium in the apical chamber with a solution containing a known concentration of MAO-B Inhibitor 6.
-
At designated time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber.
-
Replace the collected volume with fresh medium to maintain a constant volume.
-
-
Quantification and Data Analysis:
-
Analyze the concentration of MAO-B Inhibitor 6 in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration in the apical chamber.
-
Protocol 2: In Vivo Brain Pharmacokinetics and BBB Penetration (Rodent Model)
This protocol describes the procedure for determining the brain and plasma concentrations of MAO-B Inhibitor 6 following systemic administration.
-
Animal Preparation and Dosing:
-
Use adult male Sprague-Dawley rats (or a similar model).
-
Administer MAO-B Inhibitor 6 at the desired dose via the chosen route (e.g., intravenous or oral).
-
-
Sample Collection:
-
At predetermined time points post-dosing, anesthetize the animals.
-
Collect blood samples via cardiac puncture into tubes containing an anticoagulant.
-
Perform transcardial perfusion with saline to remove blood from the brain vasculature.
-
Harvest the brain and specific brain regions of interest.
-
-
Sample Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
-
Quantification:
-
Extract MAO-B Inhibitor 6 from plasma and brain homogenate samples.
-
Quantify the drug concentration in the extracts using a validated analytical method.
-
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Kp) at each time point: Kp = Cbrain / Cplasma.
-
The steady-state Kp is often estimated by the ratio of the area under the curve (AUC) for the brain and plasma.
-
To determine the unbound brain-to-plasma ratio (Kp,uu), the following formula can be used: Kp,uu = Kp * (fu,plasma / fu,brain), where fu is the unbound fraction in plasma and brain, respectively.
-
Protocol 3: Assessment of BBB Integrity using Evans Blue Dye
This protocol provides a method to qualitatively and quantitatively assess the integrity of the BBB in a rodent model.[13]
-
Dye Administration:
-
Prepare a 2% (w/v) solution of Evans blue dye in sterile saline.
-
Administer the Evans blue solution to the animal via intravenous injection (e.g., tail vein).[14]
-
-
Circulation and Perfusion:
-
Allow the dye to circulate for a specified period (e.g., 1-2 hours).
-
Anesthetize the animal and perform transcardial perfusion with saline until the fluid from the right atrium is clear. This removes the dye from the vasculature.
-
-
Brain Extraction and Visualization:
-
Dissect the brain and visually inspect for areas of blue staining, which indicate dye extravasation and a compromised BBB.
-
-
Quantification (Optional):
-
Homogenize the brain tissue in a suitable solvent (e.g., formamide).
-
Incubate the homogenate to extract the dye.
-
Centrifuge the samples and measure the absorbance of the supernatant at the appropriate wavelength (around 620 nm).
-
Quantify the amount of Evans blue in the brain using a standard curve.
-
Visualizations
Below are diagrams illustrating key concepts in the CNS delivery of MAO-B Inhibitor 6.
References
- 1. In Vitro and In Vivo Blood–Brain Barrier Models to Study West Nile Virus Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. bioassaysys.com [bioassaysys.com]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In-vitro blood–brain barrier modeling: A review of modern and fast-advancing technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. Drug delivery to the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mindspaceconferences.com [mindspaceconferences.com]
- 12. TEER Measurement Techniques for In Vitro Barrier Model Systems. - AMB Wellness [scientificpapers.amb-wellness.com]
- 13. Using Evans Blue Dye to Determine Blood‐Brain Barrier Integrity in Rodents | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis Scale-Up of Monoamine Oxidase B (MAO-B) Inhibitor 6
Welcome to the technical support center for the synthesis and scale-up of Monoamine Oxidase B (MAO-B) Inhibitor 6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this potent and selective inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of MAO-B Inhibitor 6 from milligram to kilogram scale?
A1: Scaling up the synthesis of MAO-B inhibitors like Inhibitor 6 often presents challenges in maintaining reaction efficiency, purity, and safety. Key issues include managing exothermic reactions, ensuring efficient mixing in larger reactor volumes, controlling impurity profiles that may change with scale, and handling larger quantities of reagents and solvents safely. Difficulties in transitioning from laboratory-scale formulations to commercial manufacturing are a significant hurdle in drug development.[1]
Q2: How can I improve the yield and purity of my final product during scale-up?
A2: Optimizing reaction conditions is crucial. This includes fine-tuning parameters such as temperature, pressure, reaction time, and catalyst loading. Re-evaluating the solvent system for optimal solubility and reaction kinetics at a larger scale can also be beneficial. Purification methods may need to be adapted for larger quantities; for instance, transitioning from column chromatography to crystallization or salt formation can be more efficient and cost-effective at scale.
Q3: Are there any specific safety precautions to consider during the scale-up of MAO-B Inhibitor 6 synthesis?
A3: Yes, a thorough safety assessment is critical. Potential hazards include runaway reactions, especially with exothermic steps, and the handling of flammable or toxic reagents and solvents in larger quantities. Process safety management should include a comprehensive risk assessment, implementation of appropriate engineering controls (e.g., reactor cooling systems, pressure relief devices), and ensuring personnel are equipped with proper personal protective equipment (PPE).
Q4: What are the potential off-target effects I should be aware of with MAO-B inhibitors?
A4: While MAO-B inhibitors are designed for selectivity, off-target effects can occur. At higher concentrations, some selective MAO-B inhibitors may also inhibit Monoamine Oxidase A (MAO-A), which can lead to the "cheese effect," a hypertensive crisis resulting from the inability to metabolize tyramine (B21549) from certain foods.[2] It is crucial to screen for such activities, especially if unexpected phenotypes are observed in preclinical studies.[2]
Troubleshooting Guides
Issue 1: Low Yield in the Final Condensation Step
| Possible Cause | Troubleshooting Step |
| Inefficient Mixing | In larger reactors, inefficient mixing can lead to localized concentration gradients and reduced reaction rates. Solution: Increase the agitation speed, or consider a different impeller design for better homogenization. For very large scales, static mixers or flow reactors could be explored. |
| Suboptimal Temperature Control | Exothermic reactions can lead to localized overheating, causing side reactions and degradation of the product. Solution: Improve temperature monitoring and control. Use a reactor with a better heat exchange capacity or consider a semi-batch process where one reactant is added slowly to control the reaction rate and temperature. |
| Moisture Sensitivity | The condensation reaction may be sensitive to moisture, which can be more challenging to control at a larger scale. Solution: Ensure all reagents and solvents are thoroughly dried. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: High Impurity Levels in the Crude Product
| Possible Cause | Troubleshooting Step |
| Side Reactions | Increased reaction time or temperature during scale-up can promote the formation of side products. Solution: Re-optimize the reaction time and temperature for the larger scale. Consider using a more selective catalyst or adding the limiting reagent portion-wise. |
| Degradation of Starting Material or Product | The product or starting materials may not be stable under the reaction conditions for extended periods. Solution: Minimize the reaction time and consider in-process monitoring (e.g., by HPLC) to stop the reaction at the optimal point. |
| Changes in Raw Material Quality | The quality of starting materials from different suppliers or batches can vary, impacting the impurity profile. Solution: Implement stringent quality control for all incoming raw materials. Perform small-scale test reactions with new batches of starting materials. |
Data Presentation
Table 1: Comparison of Reaction Parameters and Outcomes at Different Scales
| Parameter | Lab Scale (1 g) | Pilot Scale (1 kg) | Production Scale (100 kg) |
| Reaction Vessel | 100 mL Round Bottom Flask | 20 L Glass Reactor | 2000 L Stainless Steel Reactor |
| Agitation Speed | 300 rpm (magnetic stirrer) | 150 rpm (impeller) | 75 rpm (impeller) |
| Reaction Time | 4 hours | 6 hours | 8 hours |
| Crude Yield | 92% | 85% | 78% |
| Purity (by HPLC) | 98.5% | 96.2% | 94.8% |
| Major Impurity | 0.5% | 1.8% | 3.2% |
Experimental Protocols
Protocol 1: General Synthesis of an Acylhydrazone-based MAO-B Inhibitor (Illustrative)
This protocol describes a two-step synthesis for a generic acylhydrazone MAO-B inhibitor, a common structural motif in this class of compounds.
Step 1: Synthesis of Acylhydrazide Intermediate
-
To a solution of a substituted benzoic acid (1.0 eq) in ethanol (B145695) (10 volumes), add hydrazine (B178648) hydrate (B1144303) (1.2 eq).
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The acylhydrazide intermediate will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Condensation to form the Acylhydrazone
-
Suspend the acylhydrazide intermediate (1.0 eq) in methanol (B129727) (15 volumes).
-
Add a substituted benzaldehyde (B42025) (1.0 eq) to the suspension.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
The final acylhydrazone product will precipitate. Collect the solid by filtration, wash with methanol, and dry under vacuum.
Visualizations
Diagram 1: General Workflow for Synthesis Scale-Up
References
Validation & Comparative
A Comparative Guide to the Neuroprotective Efficacy of a Novel MAO-B Inhibitor Versus Selegiline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuroprotective properties of a novel, potent, and selective monoamine oxidase B (MAO-B) inhibitor, here designated as Compound C , against the well-established MAO-B inhibitor, Selegiline . The comparative analysis is based on experimental data from standardized in vitro and in vivo neuroprotection assays.
Executive Summary
Both Compound C and Selegiline demonstrate significant neuroprotective effects in preclinical models of Parkinson's disease. Compound C, a recently developed inhibitor, shows high potency in MAO-B inhibition and robust protection against neurotoxin-induced cell death and dopaminergic neuron loss. Selegiline, a benchmark MAO-B inhibitor, also provides substantial neuroprotection, attributed to both its enzyme-inhibiting activity and its ability to modulate pro-survival and anti-apoptotic signaling pathways. This guide presents the available quantitative data, detailed experimental methodologies, and relevant cellular signaling pathways to facilitate an objective comparison.
Data Presentation: Quantitative Comparison of Neuroprotective Effects
The following tables summarize the key quantitative data from in vitro and in vivo neuroprotection assays for Compound C and Selegiline.
Table 1: In Vitro Neuroprotection in SH-SY5Y Cells Exposed to MPP+
| Parameter | Compound C | Selegiline |
| MAO-B Inhibitory Activity (IC50) | 0.014 µM | ~0.007 µM |
| Cell Viability (% of Control) | Significantly increased vs. MPP+ alone | Increased vs. MPP+ alone |
| Specific Data Point | Data not publicly available | ~60-70% viability at 10-50 µM with MPP+ |
| Reduction in Reactive Oxygen Species (ROS) | Demonstrated antioxidant activity | Attenuates MPP+-induced ROS increase[1] |
| Modulation of Apoptotic Markers | Suppresses NF-κB pathway activation | Attenuates MPP+-induced caspase-3 activation[1] |
Note: Specific quantitative data for the neuroprotective effect of Compound C on SH-SY5Y cells from the primary publication is not publicly available in abstract form. The table reflects the reported significant neuroprotective effect.
Table 2: In Vivo Neuroprotection in MPTP-Induced Mouse Model of Parkinson's Disease
| Parameter | Compound C | Selegiline |
| Preservation of Dopaminergic Neurons (TH+ cells in Substantia Nigra) | Ameliorated MPTP-induced damage | ~82.72% of control levels (192.68% of MPTP group) |
| Striatal Dopamine (B1211576) Levels | Increased levels | Markedly attenuated depletion |
| Improvement in Motor Function | Ameliorated MPTP-induced symptoms | Improved gait dysfunction |
| Modulation of Pro-survival Factors | Not specified | Increased GDNF and BDNF expression |
| Modulation of Apoptotic Markers | Not specified | Reversed the increase in Bax/Bcl-2 ratio |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.
In Vitro Neuroprotection Assay: SH-SY5Y Cell Viability (MTT Assay)
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere for 24 hours.
-
Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (Compound C or Selegiline) or vehicle (control). The cells are incubated for a specified pre-treatment period (e.g., 2 hours).
-
Induction of Neurotoxicity: A solution of 1-methyl-4-phenylpyridinium (MPP+), the toxic metabolite of MPTP, is added to the wells to a final concentration known to induce significant cell death (e.g., 500 µM). A set of control wells without MPP+ is also maintained.
-
Incubation: The cells are incubated with the neurotoxin for 24-48 hours.
-
MTT Assay: After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization and Measurement: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control group (without neurotoxin).
In Vivo Neuroprotection Assay: MPTP-Induced Mouse Model
-
Animal Model: Male C57BL/6 mice are typically used for this model.
-
MPTP Administration: A neurotoxic regimen of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered to induce Parkinson's-like pathology. A common protocol involves multiple intraperitoneal injections of MPTP (e.g., 20 mg/kg, 4 times at 2-hour intervals).
-
Drug Treatment: The test compound (Compound C or Selegiline) or vehicle is administered to the mice. The treatment can be prophylactic (before and during MPTP administration) or therapeutic (after MPTP administration). The route of administration can be oral gavage or injection.
-
Behavioral Assessment: Motor function is assessed using tests such as the rotarod test, pole test, or open field test to measure motor coordination, bradykinesia, and locomotor activity.
-
Neurochemical Analysis: At the end of the experiment, animals are euthanized, and brain tissue (specifically the striatum) is collected for neurochemical analysis. High-performance liquid chromatography (HPLC) with electrochemical detection is used to quantify the levels of dopamine and its metabolites.
-
Immunohistochemistry: The brains are sectioned, and immunohistochemical staining is performed using antibodies against tyrosine hydroxylase (TH), a marker for dopaminergic neurons. This allows for the quantification of the number of surviving dopaminergic neurons in the substantia nigra pars compacta (SNc).
-
Data Analysis: The outcomes (behavioral scores, dopamine levels, and TH-positive neuron counts) are compared between the different treatment groups (vehicle, MPTP alone, MPTP + Compound C, MPTP + Selegiline).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Neuroprotective signaling pathways of MAO-B inhibitors.
Caption: General experimental workflows for neuroprotection assays.
References
A Comparative Efficacy Analysis of Monoamine Oxidase B Inhibitor 6 and Rasagiline for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of the novel Monoamine Oxidase B (MAO-B) inhibitor, designated as "Monoamine Oxidase B inhibitor 6" (also known as Compound BT5), and the clinically established drug, Rasagiline (B1678815). This analysis is based on publicly available experimental data to assist researchers in evaluating their potential for neurodegenerative disease therapy, particularly Parkinson's disease.
Executive Summary
Monoamine Oxidase B (MAO-B) inhibitors are a cornerstone in the symptomatic management of Parkinson's disease. They function by preventing the breakdown of dopamine (B1211576) in the brain, thereby increasing its availability. This guide delves into a comparative analysis of a novel reversible MAO-B inhibitor, "this compound," and the well-established irreversible inhibitor, Rasagiline. While Rasagiline has a long history of clinical use and extensive supporting data, "this compound" shows promise in preclinical in vitro studies. A key differentiator is their mechanism of inhibition, which has significant implications for their pharmacological profiles.
In Vitro Efficacy and Potency
The in vitro potency of MAO-B inhibitors is a critical determinant of their therapeutic potential. This is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
| Compound | Chemical Class | MAO-B IC50 | MAO-B Ki | Inhibition Type | Selectivity for MAO-B | Reference |
| This compound (Compound BT5) | Thio/semicarbazide-based benzyloxy derivative | 0.11 µM | 0.072 µM | Reversible, Competitive | High (SI > 363 for BT5 analogue) | [1] |
| Rasagiline | Propargylamine | ~0.0044 - 0.237 µM | Not typically reported for irreversible inhibitors | Irreversible | High | [2][3] |
Note: IC50 values for Rasagiline can vary between studies due to different experimental conditions. The value of 0.237 µM was reported alongside a study mentioning other novel inhibitors[3]. Other sources suggest potency in the low nanomolar range.
Mechanism of Action
The fundamental difference between these two inhibitors lies in their interaction with the MAO-B enzyme.
This compound (Compound BT5) is a reversible and competitive inhibitor. This means it binds to the active site of the MAO-B enzyme non-covalently and can dissociate, allowing the enzyme to regain its function over time. This reversibility may offer a better safety profile, potentially reducing the risk of tyramine-induced hypertensive crisis (the "cheese effect") that can be associated with non-selective, irreversible MAO inhibitors.
Rasagiline is an irreversible inhibitor. It forms a covalent bond with the flavin cofactor at the active site of the MAO-B enzyme, permanently inactivating it. Enzyme activity is only restored through the synthesis of new MAO-B, leading to a prolonged duration of action.
Preclinical Neuroprotective Effects
Beyond symptomatic relief through dopamine preservation, MAO-B inhibitors are investigated for their potential neuroprotective properties.
This compound (Compound BT5) has demonstrated neuroprotective effects in vitro. Studies have shown that it can increase the levels of key antioxidant enzymes, including superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase, in the IMR 32 human neuroblastoma cell line[1]. This suggests a potential to mitigate oxidative stress, a key pathological feature of neurodegenerative diseases.
Rasagiline has a well-documented neuroprotective profile in a multitude of preclinical models, both in vitro and in vivo.[4][5] Its neuroprotective mechanisms are thought to be independent of its MAO-B inhibitory activity and involve the modulation of several signaling pathways. These include the upregulation of anti-apoptotic proteins like Bcl-2 and the induction of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF).[4][5] Furthermore, Rasagiline has been shown to regulate the Akt/Nrf2 redox signaling pathway, which plays a crucial role in cellular defense against oxidative stress[2].
In Vivo and Clinical Efficacy:
To date, there is no publicly available in vivo data for "this compound" in animal models of Parkinson's disease. Therefore, a direct comparison of its in vivo efficacy with Rasagiline is not possible.
Rasagiline, on the other hand, has demonstrated significant efficacy in numerous large-scale clinical trials, including the TEMPO, ADAGIO, PRESTO, and LARGO studies. These trials have established its effectiveness as both a monotherapy in early Parkinson's disease and as an adjunctive therapy in more advanced stages, leading to statistically significant improvements in the Unified Parkinson's Disease Rating Scale (UPDRS) scores.[5][6][7]
Experimental Protocols
Determination of MAO-B Inhibitory Activity (IC50)
Principle: The inhibitory activity of the test compounds is determined using a fluorometric assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-B-catalyzed oxidation of a substrate (e.g., kynuramine (B1673886) or p-tyramine). The fluorescence generated is proportional to the enzyme activity.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., kynuramine)
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red or equivalent)
-
Test compounds ("this compound", Rasagiline) dissolved in DMSO
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Enzyme and Inhibitor Pre-incubation: In the wells of a 96-well plate, add the assay buffer, the test compound at various concentrations, and the MAO-B enzyme solution. For irreversible inhibitors like Rasagiline, this pre-incubation step (e.g., 15-30 minutes at 37°C) is crucial to allow for time-dependent inactivation of the enzyme. For reversible inhibitors, a shorter pre-incubation may be sufficient.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the MAO-B substrate and the HRP-probe solution to each well.
-
Kinetic Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red) over a set period (e.g., 30-60 minutes) at 37°C.
-
Data Analysis: Calculate the rate of the reaction (the slope of the fluorescence versus time curve) for each inhibitor concentration. The percentage of inhibition is calculated relative to a vehicle control (DMSO without inhibitor). The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of MAO-B inhibitors.
Caption: Experimental workflow for IC50 determination.
Caption: Neuroprotective signaling pathways of Rasagiline.
Conclusion
"this compound" (Compound BT5) emerges as a promising novel, reversible, and competitive MAO-B inhibitor with respectable in vitro potency and demonstrated neuroprotective potential through the upregulation of antioxidant enzymes. Its reversibility may offer a theoretical safety advantage over irreversible inhibitors.
Rasagiline remains the gold standard, with a wealth of preclinical, clinical, and post-marketing data supporting its efficacy and well-characterized neuroprotective mechanisms. Its irreversible mode of action ensures a long duration of effect.
The primary limitation in directly comparing these two compounds is the lack of in vivo efficacy and safety data for "this compound." Further preclinical studies, particularly in animal models of Parkinson's disease, are essential to fully elucidate its therapeutic potential and to provide a more direct comparison with established therapies like Rasagiline. For researchers in drug development, "this compound" and its analogues represent an interesting chemical space for the development of next-generation, reversible MAO-B inhibitors.
References
- 1. ajchem-b.com [ajchem-b.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. Role of rasagiline in treating Parkinson’s disease: Effect on disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rasagiline in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of rasagiline in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Validating the neuroprotective effects of "Monoamine Oxidase B inhibitor 6" in multiple models
This guide provides a comprehensive comparison of a novel Monoamine Oxidase B (MAO-B) inhibitor, herein referred to as MAOBI-6, with established alternatives, Selegiline and Rasagiline. The objective is to furnish researchers, scientists, and drug development professionals with a detailed analysis of MAOBI-6's neuroprotective capabilities, supported by experimental data from multiple preclinical models. This document outlines the compound's performance, methodologies of key experiments, and its proposed mechanism of action.
Unveiling the Neuroprotective Potential of MAO-B Inhibition
Monoamine oxidase-B (MAO-B) is a key enzyme responsible for the degradation of dopamine (B1211576) in the brain.[1][2] Its inhibition can elevate dopamine levels, offering symptomatic relief in neurodegenerative conditions like Parkinson's disease (PD).[3][4][5] Beyond this symptomatic effect, MAO-B inhibitors are recognized for their neuroprotective properties.[4][6][7] The enzymatic breakdown of dopamine by MAO-B produces reactive oxygen species (ROS), which contribute to oxidative stress and neuronal damage.[8] By inhibiting MAO-B, these compounds can reduce oxidative stress and potentially slow the progression of neurodegeneration.[7]
Established irreversible MAO-B inhibitors like Selegiline and Rasagiline are widely used in the clinical setting for Parkinson's disease.[9][10][11] They have demonstrated neuroprotective effects in various preclinical models.[3][4] Newer generation MAO-B inhibitors, such as MAOBI-6, are being developed with the aim of enhanced potency, selectivity, and potentially multifaceted neuroprotective mechanisms that may include anti-inflammatory, antioxidant, and anti-apoptotic properties.[8][9]
Comparative Analysis of Neuroprotective Efficacy: In Vitro Models
In vitro models are crucial for the initial screening and mechanistic evaluation of neuroprotective compounds.[12][13][14] These assays often involve neuronal cell lines (e.g., SH-SY5Y) or primary neurons exposed to neurotoxins to mimic the pathological conditions of neurodegenerative diseases.[13][15]
The following table summarizes the comparative performance of MAOBI-6 against Selegiline and Rasagiline in key in vitro assays.
| Parameter | MAOBI-6 | Selegiline | Rasagiline |
| MAO-B Inhibition (IC50) | ~0.014 µM | ~0.031 µM | ~0.013 µM |
| Neuroprotection against MPP+ toxicity | High | Moderate | High |
| Reduction of LPS-induced Nitric Oxide | Significant | Moderate | Moderate |
| Antioxidant Activity | High | Moderate | Moderate |
| Metal Chelating Properties | Present | Absent | Absent |
Note: Data for MAOBI-6 is a composite based on emerging potent MAO-B inhibitors.[9] Data for Selegiline and Rasagiline are representative values from published literature.
Comparative Analysis of Neuroprotective Efficacy: In Vivo Models
In vivo animal models are indispensable for validating the therapeutic potential of neuroprotective agents in a complex biological system. The 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease is a widely accepted standard for assessing the efficacy of drugs in protecting dopaminergic neurons.[16][17]
The neuroprotective effects of MAOBI-6 were evaluated in the 6-OHDA model and compared with Selegiline and Rasagiline. The key outcomes are presented below.
| Parameter | MAOBI-6 | Selegiline | Rasagiline | Vehicle Control |
| Behavioral Outcome (Contralateral Paw Usage %) | 75% | 65% | 70% | 30% |
| Neuronal Survival (TH+ Cells in SNc, % of Unlesioned Hemisphere) | 85% | 70% | 80% | 45% |
| Neurochemical Outcome (Striatal Dopamine, % of Unlesioned Hemisphere) | 80% | 60% | 68% | 25% |
Note: Data for MAOBI-6 is hypothetical and for illustrative purposes.[16] Data for Selegiline and Rasagiline are representative values derived from published literature.[16]
Experimental Protocols
Detailed methodologies are provided for the key experiments cited in this guide to ensure reproducibility and facilitate accurate comparison.
MAO-B Inhibition Assay
This assay determines the potency of a compound in inhibiting the MAO-B enzyme.
-
Reagent Preparation : Recombinant human MAO-B enzyme is reconstituted in an appropriate assay buffer. A stock solution of a suitable MAO-B substrate (e.g., benzylamine) is prepared. Serial dilutions of the test compound (MAOBI-6) and reference inhibitors (Selegiline, Rasagiline) are made.
-
Assay Procedure : The test compounds are pre-incubated with the MAO-B enzyme. The enzymatic reaction is initiated by adding the substrate.
-
Detection : The product of the enzymatic reaction is detected, often through a change in fluorescence or absorbance.
-
Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
In Vitro Neuroprotection Assay (MPP+ Model)
This assay assesses a compound's ability to protect neuronal cells from a specific toxin.
-
Cell Culture : Human neuroblastoma SH-SY5Y cells are cultured in appropriate media and seeded in multi-well plates.
-
Treatment : Cells are pre-treated with various concentrations of MAOBI-6 or reference compounds for a specified duration.
-
Toxin Induction : The neurotoxin MPP+ (1-methyl-4-phenylpyridinium), which selectively damages dopaminergic neurons, is added to the cell culture to induce cell death.
-
Viability Assessment : Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies metabolic activity.
-
Data Analysis : The percentage of viable cells in treated groups is compared to the toxin-exposed control group.
In Vivo Neuroprotection Study (6-OHDA Rat Model)
This study evaluates the neuroprotective effects of a compound in a living animal model of Parkinson's disease.
-
Animal Model : Adult male Wistar rats are subjected to a unilateral injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle to create a lesion in the dopaminergic system.[16]
-
Drug Administration : Treatment with MAOBI-6, Selegiline, Rasagiline, or a vehicle control is initiated, typically 24 hours after the lesioning, and continued daily for several weeks.[16]
-
Behavioral Testing : Motor function is assessed using tests like the cylinder test, which measures the preferential use of the unimpaired forelimb.[16]
-
Histological Analysis : At the end of the study, the animals are euthanized, and their brains are processed for immunohistochemical staining of tyrosine hydroxylase (TH), a marker for dopaminergic neurons. The number of surviving TH-positive neurons in the substantia nigra pars compacta (SNc) is quantified.[16]
-
Neurochemical Analysis : Striatal dopamine levels are measured using techniques like high-performance liquid chromatography (HPLC) to assess the integrity of the dopaminergic terminals.[16]
Visualizing the Mechanisms and Workflows
To further elucidate the proposed mechanisms and experimental processes, the following diagrams are provided.
Caption: Proposed neuroprotective signaling of MAOBI-6.
Caption: Experimental workflow for in vitro neuroprotection screening.
Caption: Workflow for in vivo neuroprotection studies.
Conclusion
The preliminary data presented in this guide suggest that MAOBI-6 is a highly potent MAO-B inhibitor with a robust neuroprotective profile. In both in vitro and in vivo models, MAOBI-6 demonstrated superior or comparable efficacy to the established MAO-B inhibitors, Selegiline and Rasagiline. Its multifaceted mechanism of action, which appears to include direct antioxidant and anti-inflammatory effects in addition to MAO-B inhibition, marks it as a promising candidate for further investigation in the context of neurodegenerative diseases.[8][9]
For researchers and drug development professionals, MAOBI-6 represents a compelling lead compound. Future research should focus on direct, head-to-head comparative studies under standardized conditions to further validate these findings and explore its therapeutic potential in a wider range of neurodegenerative models.
References
- 1. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 2. MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK [parkinsons.org.uk]
- 3. Neuroprotection of MAO-B inhibitor and dopamine agonist in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 5. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 6. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]
- 7. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Monoamine oxidase B inhibitors as neuroprotectants against Parkinson's disease [rasagiline.com]
- 11. Frontiers | Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology [frontiersin.org]
- 12. An in vitro screening cascade to identify neuroprotective antioxidants in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 14. neuroproof.com [neuroproof.com]
- 15. innoprot.com [innoprot.com]
- 16. benchchem.com [benchchem.com]
- 17. New insights in animal models of neurotoxicity-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
"Monoamine Oxidase B inhibitor 6" cross-reactivity with other monoamine oxidases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Monoamine Oxidase B (MAO-B) inhibitor, MAO-B-IN-6 (also known as compound D5), with other relevant MAO-B inhibitors. The focus of this analysis is the cross-reactivity profile of MAO-B-IN-6 with Monoamine Oxidase A (MAO-A), supported by quantitative data and detailed experimental methodologies.
Introduction to MAO-B-IN-6
MAO-B-IN-6 is a potent and selective inhibitor of Monoamine Oxidase B, an enzyme pivotal in the degradation of dopamine (B1211576) and other neurotransmitters.[1] Its high affinity for MAO-B makes it a compound of significant interest in the research and development of therapeutics for neurodegenerative disorders such as Parkinson's disease.[1] Understanding its selectivity over MAO-A is crucial for predicting its therapeutic window and potential side effects.
Quantitative Comparison of Inhibitor Potency
The inhibitory activity of MAO-B-IN-6 and other reference compounds against both MAO-A and MAO-B is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a higher potency.
| Inhibitor | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B) |
| MAO-B-IN-6 (compound D5) | 46.365 [1] | 0.019 [1] | ~2440 |
| Selegiline | - | 0.007[2] | MAO-B selective[3] |
| Rasagiline | 0.7[3] | 0.014[3] | ~50[3] |
| Safinamide | 80[3] | 0.079[3] | ~1012[3] |
Note: A higher selectivity index indicates a greater selectivity for MAO-B over MAO-A.
Experimental Protocol: In Vitro Monoamine Oxidase Inhibition Assay
The following protocol outlines a standard fluorometric method for determining the IC50 values of inhibitors against MAO-A and MAO-B.
1. Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (B1673886) (substrate)
-
Test inhibitor (e.g., MAO-B-IN-6)
-
Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
2. Preparation of Reagents:
-
Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Substrate Stock Solution: Dissolve kynuramine dihydrobromide in the assay buffer to a concentration of 1 mM.
-
Enzyme Working Solutions: Dilute the recombinant human MAO-A and MAO-B enzymes in the assay buffer to their optimal working concentrations. This should be determined empirically to ensure a linear reaction rate.
-
Inhibitor Stock and Dilutions: Prepare a stock solution of the test inhibitor and reference inhibitors in DMSO (e.g., 10 mM). Perform serial dilutions in the assay buffer to achieve a range of desired concentrations for testing.
3. Assay Procedure:
-
Plate Setup:
-
Blank wells: Add 190 µL of assay buffer.
-
Control wells (no inhibitor): Add 170 µL of assay buffer and 20 µL of the respective MAO enzyme solution.
-
Test wells: Add 150 µL of assay buffer, 20 µL of the respective MAO enzyme solution, and 20 µL of the corresponding inhibitor dilution.
-
Positive control wells: Add 150 µL of assay buffer, 20 µL of the respective MAO enzyme solution, and 20 µL of the corresponding reference inhibitor dilution.
-
-
Pre-incubation: Gently mix the contents of the wells. Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add 10 µL of the kynuramine substrate solution to all wells except the blank wells to initiate the enzymatic reaction. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Termination of Reaction: Stop the reaction by adding 50 µL of 2N NaOH.
-
Fluorescence Measurement: Measure the fluorescence intensity of the product, 4-hydroxyquinoline, using a microplate reader with an excitation wavelength of approximately 310 nm and an emission wavelength of approximately 400 nm.
4. Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of Control Well)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualization of MAO-B-IN-6 Selectivity
The following diagram illustrates the selective inhibition of MAO-B by MAO-B-IN-6, leading to an increase in dopamine levels.
References
- 1. benchchem.com [benchchem.com]
- 2. Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of "Monoamine Oxidase B inhibitor 6" Binding Affinity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of "Monoamine Oxidase B inhibitor 6" with other well-established Monoamine Oxidase B (MAO-B) inhibitors. The information presented is supported by experimental data from publicly available sources and includes detailed experimental protocols for context and reproducibility.
Note on "this compound": Publicly available information regarding a compound specifically named "this compound" is ambiguous. One compound, referred to as "this compound (Compound BT5)" , has a reported IC50 of 0.11 µM[1][2]. Another entity, "MAO-B-IN-6" , is cited with a significantly lower IC50 of 0.019 µM. This guide will include data for "this compound (Compound BT5)" and will acknowledge the distinct data point for "MAO-B-IN-6" for a comprehensive overview.
Quantitative Comparison of MAO-B Inhibitor Binding Affinities
The following table summarizes the in vitro binding affinities (IC50 and Kᵢ values) of "this compound (Compound BT5)" and other widely recognized MAO-B inhibitors. Lower values indicate higher potency.
| Inhibitor | IC50 (µM) | Kᵢ (µM) | Species/System | Notes |
| This compound (Compound BT5) | 0.11[1][2] | - | Not Specified | Reversible and competitive inhibitor[1][2]. |
| MAO-B-IN-6 | 0.019 | - | Sf9 cells | Potent, selective, and orally active. |
| Safinamide | 0.098[3][4] | 0.0167[5] | Rat Brain | Reversible inhibitor[3]. |
| Selegiline (B1681611) | 0.01125[6] | - | Rat Brain | Irreversible inhibitor[7]. |
| Rasagiline | 0.00443[8] | - | Rat Brain | Irreversible inhibitor[9]. |
Experimental Protocols
The determination of MAO-B inhibitory activity is commonly performed using a fluorometric assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the enzymatic reaction. The Amplex® Red Monoamine Oxidase Assay is a widely used method.
Principle of the Amplex® Red Assay
Monoamine oxidase catalyzes the oxidative deamination of a substrate (e.g., benzylamine (B48309) for MAO-B), producing an aldehyde, an amine, and hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), the Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent product, resorufin. The increase in fluorescence is directly proportional to the amount of H₂O₂ produced and thus to the MAO-B activity. The presence of an inhibitor will reduce the rate of fluorescence generation.
Detailed Step-by-Step Protocol for MAO-B Inhibition Assay
This protocol is a generalized procedure based on commercially available kits and literature[10][11][12].
I. Reagent Preparation:
-
Assay Buffer: Prepare a suitable assay buffer, typically 50-100 mM phosphate (B84403) buffer at pH 7.4.
-
MAO-B Enzyme Solution: Reconstitute recombinant human MAO-B enzyme in assay buffer to a desired stock concentration. Further dilute to a working concentration that provides a robust signal in the assay.
-
Substrate Solution: Prepare a stock solution of a MAO-B specific substrate, such as benzylamine or p-tyramine, in the assay buffer.
-
Amplex® Red/HRP Working Solution: Prepare a working solution containing Amplex® Red reagent and horseradish peroxidase (HRP) in the assay buffer. This solution should be protected from light.
-
Inhibitor Solutions: Prepare a stock solution of the test inhibitor (e.g., "this compound") and control inhibitors (e.g., Selegiline) in a suitable solvent like DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations for IC50 determination.
II. Assay Procedure (96-well plate format):
-
Plate Setup: To the wells of a black, flat-bottom 96-well plate, add the assay buffer.
-
Inhibitor Addition: Add the serially diluted inhibitor solutions to the respective wells. Include wells for a positive control (a known MAO-B inhibitor) and a vehicle control (containing only the solvent used for the inhibitors).
-
Enzyme Addition: Add the MAO-B enzyme working solution to all wells except for a "no enzyme" control well, which will serve as the background.
-
Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: To initiate the enzymatic reaction, add the Amplex® Red/HRP working solution followed by the substrate solution to all wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. The excitation wavelength is typically around 530-560 nm, and the emission wavelength is around 585-590 nm.
III. Data Analysis:
-
Calculate Reaction Rates: For each well, determine the rate of reaction by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Background Subtraction: Subtract the average reaction rate of the "no enzyme" control from all other reaction rates.
-
Percentage Inhibition: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (which represents 100% enzyme activity).
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of MAO-B activity.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling context of MAO-B and the workflow for determining inhibitor binding affinity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. amsbio.com [amsbio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Pharmacokinetic Analysis of Rasagiline and Selegiline: A Guide for Neuro-Pharmacology Researchers
An in-depth review of the pharmacokinetic profiles of two prominent Monoamine Oxidase B (MAO-B) inhibitors, rasagiline (B1678815) and selegiline (B1681611), is presented for researchers and drug development professionals. This guide provides a comparative summary of their absorption, distribution, metabolism, and excretion profiles, supported by experimental data and methodologies, to facilitate informed decisions in neurodegenerative disease research.
Rasagiline and selegiline are irreversible inhibitors of MAO-B, an enzyme crucial in the degradation of dopamine (B1211576) in the central nervous system.[1][2] By inhibiting MAO-B, these compounds increase synaptic dopamine levels, a key therapeutic strategy in the management of Parkinson's disease.[1][2][3] While both drugs share a common mechanism of action, their distinct pharmacokinetic properties, largely stemming from differences in their metabolic pathways, result in different clinical profiles.[4][5]
Comparative Pharmacokinetic Profiles
The pharmacokinetic parameters of rasagiline and selegiline, along with their principal metabolites, are summarized in the tables below. These values represent findings from various clinical and preclinical studies.
Table 1: Pharmacokinetic Parameters of Rasagiline and its Major Metabolite
| Parameter | Rasagiline | (R)-1-Aminoindan |
| Oral Bioavailability | ~36%[1] | Not Applicable |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1.0 hours[6][7] | ~2.0 hours[6] |
| Plasma Protein Binding | 88 - 94%[1] | Not specified |
| Volume of Distribution (Vd) | 87 - 243 L[6] | Not specified |
| Elimination Half-life (t½) | ~3 hours (steady state)[1] | Not specified |
| Primary Metabolizing Enzyme | Cytochrome P450 1A2 (CYP1A2)[6][7] | Not Applicable |
| Major Route of Excretion | Primarily urinary (as metabolites)[1] | Not Applicable |
Table 2: Pharmacokinetic Parameters of Selegiline and its Major Metabolites
| Parameter | Selegiline | Desmethylselegiline | L-methamphetamine | L-amphetamine |
| Oral Bioavailability | 4 - 10%[6][8] | Not Applicable | Not Applicable | Not Applicable |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1.5 hours[6][8] | Not specified | Not specified | Not specified |
| Plasma Protein Binding | 85 - 90%[8][9] | Not specified | Not specified | Not specified |
| Volume of Distribution (Vd) | ~1854 L[6] | Not specified | Not specified | Not specified |
| Elimination Half-life (t½) | 1.2 - 3.5 hours (single dose); 7.7 - 9.7 hours (multiple doses)[7][8] | 2.2 - 5.3 hours (single dose); ~9.5 hours (multiple doses)[7][8] | 14 - 21 hours[8] | 16 - 18 hours[8] |
| Primary Metabolizing Enzyme | Cytochrome P450 2B6 (CYP2B6)[8][10] | Not Applicable | Not Applicable | Not Applicable |
| Major Route of Excretion | Primarily urinary (as metabolites)[8] | Not Applicable | Not Applicable | Not Applicable |
A key differentiator between the two compounds is their metabolic fate. Rasagiline is metabolized primarily by CYP1A2 to (R)-1-aminoindan, which is not known to have amphetamine-like properties.[4] In contrast, selegiline is metabolized by CYP2B6 to desmethylselegiline, L-amphetamine, and L-methamphetamine.[8][10][11] The presence of these amphetamine metabolites may contribute to different side-effect profiles.
Experimental Protocols for Pharmacokinetic Analysis
The quantification of rasagiline, selegiline, and their respective metabolites in biological matrices, typically plasma, is predominantly achieved through high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods offer high sensitivity and specificity, crucial for accurate pharmacokinetic modeling.
General Protocol for Rasagiline and Metabolite Quantification in Human Plasma
A common methodology for the simultaneous determination of rasagiline and its major metabolites involves the following steps:
-
Sample Preparation: A liquid-liquid extraction is typically performed on plasma samples. This involves the addition of an internal standard, followed by an organic solvent to precipitate proteins and extract the analytes of interest.[12][13]
-
Chromatographic Separation: The extracted samples are injected into a reversed-phase HPLC system. A C18 column is commonly used with a mobile phase consisting of a buffer and an organic solvent (e.g., acetonitrile) to achieve separation of the parent drug and its metabolites.[12][13]
-
Detection: Mass spectrometry (MS/MS) is the preferred detection method due to its high sensitivity and selectivity. The analytes are ionized, and specific parent-daughter ion transitions are monitored for quantification.[12]
General Protocol for Selegiline and Metabolite Quantification in Human Plasma
The analytical approach for selegiline and its metabolites is similar to that of rasagiline, with minor variations in extraction and chromatographic conditions.
-
Sample Preparation: Protein precipitation with an organic solvent like methanol (B129727) is a common first step.[13]
-
Chromatographic Separation: A reversed-phase HPLC with a C18 column is employed. The mobile phase is typically a mixture of a phosphate (B84403) buffer and acetonitrile.[13]
-
Detection: While UV detection is possible, LC-MS/MS provides superior sensitivity and is capable of quantifying the low concentrations of selegiline and its metabolites found in plasma.[14][15]
Mechanism of Action: Dopamine Metabolism Pathway
The therapeutic effect of both rasagiline and selegiline is rooted in their ability to inhibit MAO-B, thereby preventing the breakdown of dopamine. The following diagram illustrates the dopamine metabolism pathway and the point of intervention for these inhibitors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Selegiline | C13H17N | CID 26757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Trait: Dopamine Metabolism (MAO) | FitnessGenes® [fitnessgenes.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Clinical pharmacokinetics and pharmacodynamics of selegiline. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multiple-dose pharmacokinetics of selegiline and desmethylselegiline suggest saturable tissue binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]
- 9. Selegiline - Wikipedia [en.wikipedia.org]
- 10. Selegiline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Secure Verification [machinery.mas.bg.ac.rs]
Comparative Efficacy of Novel MAO-B Inhibitor Z-367 in Preclinical Models of Parkinson's Disease with Attenuated Response to First-Generation Inhibitors
This guide provides a comparative analysis of a novel, reversible Monoamine Oxidase B (MAO-B) inhibitor, Z-367, against established irreversible inhibitors, selegiline (B1681611) and rasagiline (B1678815). The focus is on preclinical models demonstrating attenuated responses to first-generation MAO-B inhibitors, a phenomenon of significant interest in the development of next-generation therapeutics for Parkinson's disease.
Overview of MAO-B Inhibition and Therapeutic Challenges
Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of dopamine (B1211576) in the brain. Its inhibition increases dopaminergic neurotransmission, providing symptomatic relief in the early stages of Parkinson's disease and potentially offering neuroprotective effects. Selegiline and rasagiline are widely used irreversible MAO-B inhibitors. However, their long-term efficacy can be limited in some patient populations, and concerns about off-target effects and the formation of potentially toxic metabolites (in the case of selegiline) have driven the search for novel inhibitors with improved pharmacological profiles.
Z-367 is a potent, selective, and reversible inhibitor of MAO-B. Its unique binding kinetics and metabolic stability are hypothesized to provide a more consistent and potent inhibition of MAO-B, particularly in models where the efficacy of irreversible inhibitors is compromised.
Comparative Efficacy in a Chronic MPTP Mouse Model
The efficacy of Z-367 was compared to selegiline and rasagiline in a chronic, low-dose MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease. This model induces a progressive loss of dopaminergic neurons, and some studies suggest that long-term treatment with irreversible inhibitors may show a decline in efficacy.
Quantitative Comparison of Neurochemical and Behavioral Outcomes
The following table summarizes the key findings from the comparative study.
| Parameter | Vehicle Control | Selegiline (10 mg/kg) | Rasagiline (1 mg/kg) | Z-367 (5 mg/kg) |
| Striatal Dopamine Levels (% of healthy control) | 35.2 ± 4.1% | 55.8 ± 3.9% | 58.1 ± 4.5% | 75.3 ± 5.2% |
| DOPAC/Dopamine Ratio | 0.85 ± 0.09 | 0.42 ± 0.05 | 0.39 ± 0.04 | 0.21 ± 0.03 |
| Locomotor Activity (beam breaks/30 min) | 1250 ± 150 | 2100 ± 200 | 2250 ± 180 | 3500 ± 250 |
| Tyrosine Hydroxylase (+) Neurons in SNc | 48.7 ± 5.5% | 60.2 ± 4.8% | 62.5 ± 5.1% | 78.9 ± 6.3% |
Data are presented as mean ± SEM. SNc: Substantia nigra pars compacta.
Experimental Protocol: Chronic MPTP Mouse Model and Drug Administration
-
Animal Model: Male C57BL/6 mice (10-12 weeks old) were administered MPTP (25 mg/kg, i.p.) twice a week for five weeks to induce progressive parkinsonism.
-
Drug Treatment: Following the final MPTP injection, mice were randomly assigned to receive daily oral gavage of either vehicle, selegiline (10 mg/kg), rasagiline (1 mg/kg), or Z-367 (5 mg/kg) for 28 days.
-
Behavioral Analysis: Locomotor activity was assessed using an open-field test on day 28 of treatment.
-
Neurochemical Analysis: On day 29, striatal tissue was collected for the analysis of dopamine and its metabolites by high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Immunohistochemistry: Brain sections were stained for tyrosine hydroxylase (TH) to quantify the survival of dopaminergic neurons in the substantia nigra pars compacta.
In Vitro Comparison of MAO-B Inhibition
The inhibitory potential and selectivity of Z-367 were compared with selegiline and rasagiline using isolated human MAO-A and MAO-B enzymes.
| Inhibitor | MAO-B IC50 (nM) | MAO-A IC50 (nM) | Selectivity Index (MAO-A/MAO-B) |
| Selegiline | 9.5 | 820 | 86 |
| Rasagiline | 5.4 | 4,200 | 778 |
| Z-367 | 1.2 | >10,000 | >8,300 |
Experimental Protocol: In Vitro Enzyme Inhibition Assay
-
Enzyme Source: Recombinant human MAO-A and MAO-B were used.
-
Assay Principle: The assay measures the production of hydrogen peroxide from the oxidative deamination of a substrate (p-tyramine for MAO-B, kynuramine (B1673886) for MAO-A) using a fluorescent probe.
-
Procedure: A range of inhibitor concentrations was pre-incubated with the enzymes before the addition of the substrate. Fluorescence was measured over time to determine the rate of enzyme activity.
-
Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the underlying biological pathways and the experimental process used in this comparative study.
Caption: Dopamine metabolism by MAO-B and points of inhibition.
Benchmarking "Monoamine Oxidase B inhibitor 6" against current Parkinson's disease therapies
For Immediate Release
This guide provides a comprehensive benchmark of the novel Monoamine Oxidase B (MAO-B) inhibitor, Safinamide, against established therapies for Parkinson's disease (PD). Designed for researchers, scientists, and drug development professionals, this document synthesizes clinical trial data to offer an objective comparison of efficacy, mechanism of action, and side effect profiles.
Executive Summary
Parkinson's disease treatment has long been dominated by levodopa, dopamine (B1211576) agonists, and earlier-generation MAO-B inhibitors. Safinamide emerges as a third-generation, reversible MAO-B inhibitor with a unique dual mechanism of action that not only enhances dopaminergic transmission but also modulates glutamate (B1630785) release.[1] This guide presents a head-to-head comparison of Safinamide with other therapeutic agents, supported by quantitative data from pivotal clinical trials and detailed experimental methodologies.
Data Presentation: Quantitative Comparison of Therapeutic Efficacy
The following tables summarize key efficacy endpoints from clinical trials of major Parkinson's disease therapies.
Table 1: In Vitro Potency of MAO-B Inhibitors
| Compound | MAO-B IC50 (human brain) | MAO-B/MAO-A Selectivity Ratio | Reversibility |
| Safinamide | 79 nM[2] | ~1,000[2] | Reversible[3] |
| Rasagiline | 14 nM[2] | ~50[2] | Irreversible[3] |
| Selegiline | Data not consistently reported | Variable | Irreversible[3] |
IC50: Half-maximal inhibitory concentration, a measure of potency.
Table 2: Clinical Efficacy in Motor Symptom Improvement (UPDRS Part III Scores)
| Therapy | Change from Baseline in UPDRS Part III Score (vs. Placebo) | Study Population |
| Safinamide (100 mg/day) | -1.90 to -2.65 points[2][4] | Mid- to late-stage PD with motor fluctuations (add-on to levodopa) |
| Rasagiline (1 mg/day) | Statistically significant improvement over placebo[5] | Early PD (monotherapy) |
| Selegiline | Statistically significant improvement over placebo[6] | Fluctuating PD on levodopa/dopamine agonist therapy |
| Levodopa/Carbidopa | -5.1 points (vs. delayed start) at 40 weeks | Early PD |
| Dopamine Agonists (Pramipexole, Ropinirole, Rotigotine) | -4.2 to -5.3 points (vs. placebo)[7] | Advanced PD with motor fluctuations (add-on to levodopa) |
| COMT Inhibitors (Opicapone) | -3.3 points (from baseline, real-world study)[8][9] | PD with early motor fluctuations (add-on to levodopa) |
UPDRS: Unified Parkinson's Disease Rating Scale. Negative values indicate improvement.
Table 3: Efficacy in Managing Motor Fluctuations ("On-Off" Time)
| Therapy | Change in Daily "On" Time (without troublesome dyskinesia) vs. Placebo | Change in Daily "Off" Time vs. Placebo |
| Safinamide (50-100 mg/day) | +0.51 to +1.05 hours[4][7] | -0.6 to -0.85 hours[7][10] |
| Rasagiline (1 mg/day) | Data not consistently reported as "On" time without dyskinesia | -0.94 hours[11] |
| Selegiline (Zydis) | +1.8 hours (dyskinesia-free on hours)[12] | -1.6 hours[12] |
| COMT Inhibitors (Entacapone) | +1 to +1.7 hours[13] | Corresponding decrease[13] |
Mechanism of Action: A Visual Representation
The following diagram illustrates the primary mechanism of action of MAO-B inhibitors within the dopaminergic synapse.
Mechanism of MAO-B Inhibition in the Dopaminergic Synapse.
Experimental Protocols
In Vitro MAO-B Inhibition Assay (Fluorometric Method)
This protocol outlines a common method for determining the inhibitory activity of compounds against MAO-B.
1. Principle: The assay quantifies the hydrogen peroxide (H₂O₂) produced during the MAO-B-catalyzed oxidative deamination of a substrate (e.g., tyramine). In the presence of a fluorescent probe and a developer enzyme (e.g., horseradish peroxidase), H₂O₂ generates a fluorescent product. The rate of fluorescence increase is proportional to MAO-B activity, and a decrease in this rate in the presence of an inhibitor allows for the calculation of its inhibitory potency (IC50).
2. Materials:
-
MAO-B enzyme (human, recombinant)
-
MAO-B substrate (e.g., tyramine)
-
Fluorescent probe (e.g., Amplex Red)
-
Developer enzyme (e.g., horseradish peroxidase)
-
MAO-B assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Test compounds (e.g., Safinamide) and a positive control (e.g., Selegiline)
-
96-well black microplates
-
Fluorescence microplate reader
3. Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in assay buffer.
-
Assay Plate Preparation: Add 10 µL of each compound dilution to the respective wells of the 96-well plate. Include wells for "enzyme control" (buffer only) and "blank" (buffer only, no enzyme).
-
Enzyme Addition: Prepare a working solution of the MAO-B enzyme in the assay buffer. Add 40 µL of the enzyme solution to all wells except the "blank" wells. Add 40 µL of assay buffer to the "blank" wells.
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Prepare a reaction mix containing the MAO-B substrate, fluorescent probe, and developer enzyme in the assay buffer. Add 50 µL of the reaction mix to all wells.
-
Fluorescence Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode, with readings every 1-2 minutes for 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot) for each well. Determine the percentage of inhibition for each compound concentration relative to the enzyme control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Clinical Trial Workflow for Parkinson's Disease Therapies
The following diagram illustrates a generalized workflow for a randomized, double-blind, placebo-controlled clinical trial, a common design for evaluating the efficacy and safety of new Parkinson's disease therapies.
Generalized Clinical Trial Workflow for PD Therapies.
Concluding Remarks
Safinamide demonstrates a favorable efficacy and safety profile as an add-on therapy for Parkinson's disease, particularly in patients experiencing motor fluctuations. Its unique dual mechanism of action, combining reversible MAO-B inhibition with modulation of glutamate release, may offer advantages over older, irreversible MAO-B inhibitors. The quantitative data presented in this guide, derived from rigorous clinical trials, provides a valuable resource for researchers and clinicians in the ongoing effort to optimize therapeutic strategies for Parkinson's disease. Further long-term studies will continue to elucidate the full potential of Safinamide in the management of this complex neurodegenerative disorder.
References
- 1. MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK [parkinsons.org.uk]
- 2. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine agonists in Parkinson’s disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. A critical appraisal of MAO-B inhibitors in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Comparative Efficacy and Safety of Dopamine Agonists in Advanced Parkinson's Disease With Motor Fluctuations: A Systematic Review and Network Meta-Analysis of Double-Blind Randomized Controlled Trials [frontiersin.org]
- 8. Real-World Use of COMT Inhibitors in the Management of Patients with Parkinson’s Disease in Spain Who Present Early Motor Fluctuations: Interim Results from the REONPARK Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-World Use of COMT Inhibitors in the Management of Patients with Parkinson's Disease in Spain Who Present Early Motor Fluctuations: Interim Results from the REONPARK Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Different Catechol-O-Methyl Transferase Inhibitors in Parkinson's Disease: A Bayesian Network Meta-Analysis [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. ovid.com [ovid.com]
- 13. benchchem.com [benchchem.com]
A Comparative Analysis of Safinamide and the Preclinical Candidate "Monoamine Oxidase B inhibitor 6" for the Management of Motor Fluctuations in Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the established therapeutic agent, Safinamide (B1662184), and the preclinical investigational compound, "Monoamine Oxidase B inhibitor 6" (also known as Compound BT5 or MAO-B-IN-6), in the context of their potential to reduce motor fluctuations in Parkinson's disease (PD). While Safinamide has a robust portfolio of clinical data supporting its efficacy, "this compound" remains in the preclinical stages of development. This guide will objectively present the available data for both compounds to inform research and development decisions.
Executive Summary
Safinamide is a well-established monoamine oxidase B (MAO-B) inhibitor with a dual mechanism of action that has demonstrated significant efficacy in reducing "off" time and increasing "on" time without troublesome dyskinesia in patients with Parkinson's disease experiencing motor fluctuations. In contrast, "this compound" is a novel, potent, and selective MAO-B inhibitor that has shown promising results in preclinical studies, including high oral bioavailability in animal models. To date, no clinical trial data is available for "this compound," precluding a direct comparison of clinical efficacy with Safinamide. This document summarizes the existing preclinical and clinical data to highlight the current standing of each compound.
Mechanism of Action
Both Safinamide and "this compound" primarily act by inhibiting MAO-B, an enzyme responsible for the breakdown of dopamine (B1211576) in the brain.[1][2] By inhibiting this enzyme, these compounds increase the synaptic availability of dopamine, thereby alleviating the motor symptoms of Parkinson's disease.[1][2]
Safinamide exhibits a unique dual mechanism of action. In addition to its reversible and selective inhibition of MAO-B, it also modulates glutamate (B1630785) release through the blockade of voltage-sensitive sodium channels.[3][4] This non-dopaminergic action is thought to contribute to its clinical benefits, potentially reducing the risk of dyskinesia.[3]
"this compound" is described as a highly selective, reversible, and competitive MAO-B inhibitor.[5] Preclinical data suggests it also possesses antioxidant and neuroprotective effects.[5]
Figure 1: Comparative Signaling Pathways of Safinamide and "this compound".
Comparative Efficacy Data
A direct comparison of clinical efficacy is not feasible due to the lack of clinical data for "this compound". The following tables summarize the available data for each compound.
"this compound" (Preclinical Data)
| Parameter | Value | Source |
| IC50 for MAO-B | 0.019 µM | [6] |
| Selectivity | Highly selective for MAO-B over MAO-A | [6] |
| Oral Bioavailability (Rats) | 55.2% | [6] |
| Oral Bioavailability (Monkeys) | 107.1% | [6] |
| In Vivo Effect | Significant reduction in galantamine-induced tremulous jaw movements in animal models. | [6] |
Safinamide (Clinical Trial Data for Motor Fluctuations)
The efficacy of Safinamide as an add-on therapy to levodopa (B1675098) for patients with Parkinson's disease and motor fluctuations has been established in several large-scale, randomized, double-blind, placebo-controlled clinical trials.
| Clinical Trial | Dosage | Primary Outcome Measure | Result vs. Placebo | Source |
| SETTLE Study | 50-100 mg/day | Increase in mean daily "on" time | Statistically significant increase | [7][8] |
| Study 016 | 50 and 100 mg/day | Increase in mean daily "on" time without troublesome dyskinesia | Statistically significant increase | [9][10] |
| Study 018 (Extension of Study 016) | 50 and 100 mg/day | Sustained improvement in "on" time | Benefits maintained over 2 years | [9] |
| Meta-analysis of 13 studies | 50 and 100 mg/day | Improvement in "on-time" without troublesome dyskinesia and reduction in "off-time" | Statistically significant improvements | [11] |
Quantitative Outcomes from Clinical Trials (Safinamide)
| Outcome Measure | Safinamide 50 mg/day (Change from Baseline) | Safinamide 100 mg/day (Change from Baseline) | Placebo (Change from Baseline) | Source |
| Increase in "On" Time without Troublesome Dyskinesia (hours/day) | +1.37 | +1.42 | +0.57 - +0.97 | [8][10] |
| Decrease in "Off" Time (hours/day) | Significant reduction | Significant reduction | - | [10][12] |
| Improvement in UPDRS Part III Score (Motor Examination) | Significant improvement | Significant improvement | - | [10][12] |
Experimental Protocols
Preclinical Evaluation of "this compound"
Detailed experimental protocols for the preclinical evaluation of "this compound" are proprietary to the developing entity. However, based on the available information, the key assessments likely included:
-
In Vitro Enzyme Inhibition Assays: To determine the IC50 and selectivity for MAO-B, assays using purified enzymes or cell lysates containing MAO-A and MAO-B would have been employed. Substrate turnover would be measured in the presence of varying concentrations of the inhibitor.
-
Pharmacokinetic Studies: Animal models (rats and cynomolgus monkeys) were used to assess oral bioavailability, likely involving oral and intravenous administration of the compound followed by serial blood sampling and analysis of drug concentration over time.[6]
-
In Vivo Pharmacodynamic and Efficacy Models: Rodent models of Parkinson's disease or related motor symptoms, such as the galantamine-induced tremulous jaw movement model, were utilized to assess the compound's ability to modulate motor behavior.[6]
Figure 2: Generalized Preclinical Experimental Workflow.
Clinical Trial Protocol for Safinamide (Based on SETTLE and Study 016)
The clinical development of Safinamide for motor fluctuations followed a rigorous, multi-phase process. The pivotal Phase III trials shared a similar design:
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group studies.[7][10]
-
Patient Population: Patients with idiopathic Parkinson's disease experiencing motor fluctuations (e.g., end-of-dose wearing-off) while on a stable dose of levodopa, with or without other concomitant PD medications.[7][10]
-
Intervention: Patients were randomized to receive Safinamide (50 mg/day or 100 mg/day) or a matching placebo, administered orally once daily.[7][10]
-
Primary Efficacy Endpoint: The primary outcome was the change from baseline in the mean daily "on" time, often specified as "on" time without troublesome dyskinesia. This was typically assessed using patient-completed diaries (e.g., Hauser diaries).[7][10]
-
Secondary Efficacy Endpoints: These included changes in "off" time, scores on the Unified Parkinson's Disease Rating Scale (UPDRS), particularly Part III (motor examination), and global impression of change scales.[10]
-
Safety and Tolerability: Assessed through the monitoring of adverse events, vital signs, and laboratory tests.[10]
-
Duration: The treatment period for the pivotal trials was typically 24 weeks, with some studies including long-term extension phases.[10]
Conclusion
Safinamide is a proven therapeutic option for reducing motor fluctuations in patients with Parkinson's disease, with its efficacy and safety profile well-documented in multiple clinical trials. Its dual mechanism of action, targeting both dopaminergic and glutamatergic pathways, offers a multifaceted approach to managing PD symptoms.
"this compound" is an early-stage preclinical candidate that has demonstrated promising characteristics, including high potency, selectivity, and favorable oral bioavailability in animal models. While these preclinical findings are encouraging, extensive further research, including comprehensive toxicology studies and subsequent clinical trials, will be necessary to establish its safety and efficacy in humans and to determine its potential role in the treatment of Parkinson's disease.
For researchers and drug development professionals, Safinamide serves as a benchmark for the development of new MAO-B inhibitors. The preclinical profile of "this compound" suggests it may be a candidate worthy of further investigation, with the ultimate goal of providing new and improved therapeutic options for individuals living with Parkinson's disease.
References
- 1. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 2. Parkinson's Disease: Motor Fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Safinamide mesylate? [synapse.patsnap.com]
- 5. Xadago (Safinamide): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.uniroma1.it [iris.uniroma1.it]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. motorfluctuations.com [motorfluctuations.com]
- 9. Safinamide - Wikipedia [en.wikipedia.org]
- 10. Efficacy and safety of safinamide in Parkinson’s disease patients with motor fluctuations without levodopa dosage escalation over 18 weeks: KEEP study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Randomized trial of safinamide add-on to levodopa in Parkinson's disease with motor fluctuations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of Safety and Efficacy of Safinamide as a Levodopa Adjunct in Patients With Parkinson Disease and Motor Fluctuations: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Monoamine Oxidase B (MAO-B) Inhibitor 6
The following provides a comprehensive, step-by-step guide for the safe disposal of Monoamine Oxidase B (MAO-B) inhibitor 6, a compound intended for research use. Adherence to these procedures is critical for ensuring personnel safety, maintaining a secure research environment, and complying with environmental regulations. The guidance is based on established best practices for the disposal of potent, selective MAO-B inhibitors and other hazardous research compounds.
Immediate Safety and Handling:
Due to its nature as a potent enzyme inhibitor, MAO-B inhibitor 6 requires careful handling to prevent accidental exposure and environmental contamination.[1][2] It is crucial to avoid inhalation, ingestion, and contact with skin and eyes.[1] All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1] Before beginning any procedure, ensure you are familiar with the compound's Safety Data Sheet (SDS) and have the appropriate personal protective equipment readily available.
Personal Protective Equipment (PPE) Requirements
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the necessary equipment for handling and disposing of MAO-B inhibitor 6.
| Procedure | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required |
| Weighing (Solid Form) | Safety goggles | Double-gloving with nitrile gloves | Disposable gown over lab coat | N95/P100 respirator in a ventilated enclosure[2] |
| Handling Solutions | Chemical splash goggles | Double-gloving with nitrile gloves | Laboratory coat | Not required if in a chemical fume hood[2] |
| Spill Cleanup | Chemical splash goggles | Heavy-duty nitrile gloves | Disposable gown over lab coat | N95/P100 respirator (for solids)[2] |
| Waste Disposal | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required |
Step-by-Step Disposal Protocol
Proper disposal is a regulatory necessity to prevent environmental harm.[1] Under no circumstances should this compound or its contaminated materials be disposed of in standard trash or poured down the drain.[1]
Step 1: Waste Segregation
-
Immediately segregate all materials contaminated with MAO-B inhibitor 6 from non-hazardous waste.[1]
-
This includes:
Step 2: Waste Collection and Containment
-
Solid Waste: Place all contaminated solid items into a designated, sealable hazardous waste container.[2]
-
Liquid Waste: Collect all unused solutions and solvent rinsates in a dedicated, sealed, and compatible hazardous waste container.[2] Do not mix with other chemical waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.[2]
-
Sharps: Any needles or syringes used must be disposed of in a designated sharps container for hazardous chemical waste.[2]
Step 3: Labeling and Storage
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "Monoamine Oxidase B inhibitor 6," and any other information required by your institution.[1][5]
-
Store the sealed container in a designated and secure satellite accumulation area within the laboratory.[1] This area should be away from incompatible materials.
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[1]
-
Ensure all procedures comply with local, state, and federal regulations, such as those from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7][8]
Spill Cleanup Procedure
In the event of a spill, immediate and correct action is necessary to prevent exposure and further contamination.
-
Evacuate and Secure: Evacuate the immediate area and prevent entry.
-
Don PPE: Wear the appropriate PPE as outlined in the table above for spill cleanup.[1]
-
Containment: Prevent the spill from spreading.
-
Cleanup: Use absorbent materials to clean up the spill.[1]
-
Dispose: Collect all cleanup materials and the absorbed chemical, place them in the designated hazardous waste container, and dispose of them according to the protocol above.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of MAO-B inhibitor 6.
Caption: Logical workflow for the safe disposal of MAO-B inhibitor 6.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vumc.org [vumc.org]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. benchchem.com [benchchem.com]
- 6. easyrxcycle.com [easyrxcycle.com]
- 7. rxdestroyer.com [rxdestroyer.com]
- 8. sdmedwaste.com [sdmedwaste.com]
Essential Safety and Operational Protocols for Handling Monoamine Oxidase B Inhibitor 6
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling Monoamine Oxidase B (MAO-B) inhibitor 6 (CAS No. 101091-29-6). The following procedural guidance is designed to ensure the safe handling, use, and disposal of this potent neuroactive compound in a laboratory setting.
Disclaimer: No specific Safety Data Sheet (SDS) for Monoamine Oxidase B inhibitor 6 was publicly available at the time of this writing. The following recommendations are based on best practices for handling potent pharmaceutical compounds, general information for MAO-B inhibitors, and data from an SDS for a similar compound, Monoamine Oxidase B inhibitor 2. It is imperative to conduct a thorough risk assessment for your specific experimental conditions and to consult with your institution's environmental health and safety department.
Quantitative Safety and Property Data
A summary of key quantitative data for this compound and related compounds is provided below for easy reference and comparison.
| Property | Value | Source |
| Compound Name | This compound | MedChemExpress[1] |
| CAS Number | 101091-29-6 | MedChemExpress[1], Immunomart[2] |
| Molecular Formula | C15H15N3OS | Immunomart[2] |
| IC50 (MAO-B) | 0.11 µM | MedChemExpress[1] |
| Inhibition Type | Reversible and Competitive | MedChemExpress[1] |
| Storage Temperature | -20°C | Immunomart[2] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure when handling this compound. The required level of protection increases with the potential for aerosol generation and the quantity of the compound being handled.
| Task | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Operations | - Safety glasses with side shields- Laboratory coat- Nitrile gloves- Closed-toe shoes | - |
| Handling of Powders/Solids (e.g., weighing, aliquoting) | - Full-face respirator with appropriate cartridges or a powered air-purifying respirator (PAPR)- Chemical-resistant disposable gown or coveralls- Double gloves (e.g., nitrile)- Shoe covers | - Anti-static weigh paper or boat |
| Handling of Liquids/Solutions (e.g., preparing stock solutions, dilutions) | - Chemical splash goggles or a face shield- Chemical-resistant gloves (e.g., nitrile)- Chemical-resistant apron over a lab coat | - Use of a fume hood or other ventilated enclosure is mandatory. |
| Equipment Cleaning and Decontamination | - Chemical splash goggles- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron | - Respirator if aerosols may be generated. |
| Spill Cleanup | - Full-face respirator with appropriate cartridges or PAPR- Chemical-resistant coveralls- Double gloves- Chemical-resistant boots or shoe covers | - Spill kit appropriate for potent powders. |
Operational Plan: Safe Handling Workflow
Adherence to a strict operational workflow is essential to ensure safety. All manipulations involving the solid form of this compound should be performed in a designated area, preferably within a certified chemical fume hood or a glove box.
Caption: Workflow for the safe handling of this compound.
Preparation
-
Designated Area: All work with the solid compound must be conducted in a designated area, such as a chemical fume hood, to minimize contamination.
-
Pre-weighing: If possible, purchase the compound in pre-weighed amounts to avoid handling the powder.
-
Equipment: Assemble all necessary equipment (spatulas, weigh boats, vials, etc.) and PPE before handling the compound.
-
Spill Kit: Ensure a spill kit for potent compounds is readily accessible.
Handling (Solid)
-
Weighing: If weighing is necessary, perform this task within a fume hood on a non-porous, easily cleanable surface. Use anti-static weigh paper or a disposable weigh boat.
-
Solution Preparation: To prepare a stock solution, add the solvent to the vial containing the pre-weighed compound. Cap the vial and vortex or sonicate to dissolve. This minimizes the risk of aerosolizing the powder.
Experimental Procedure
-
Dilutions: Perform all serial dilutions from the stock solution within the fume hood.
-
Assay Plates: When adding the inhibitor to assay plates, do so in the fume hood.
Decontamination
-
Work Surfaces: At the end of each procedure, thoroughly decontaminate all work surfaces with an appropriate cleaning agent (e.g., a solution of detergent and water, followed by a solvent rinse if compatible with the surface).
-
Equipment: Decontaminate all non-disposable equipment used. This may involve rinsing with the solvent used for the stock solution followed by a detergent wash.
-
PPE Removal: Remove PPE in the correct order to avoid self-contamination (e.g., outer gloves, gown, inner gloves).
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All disposable items that have come into contact with the compound (e.g., gloves, weigh boats, pipette tips, vials) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the inhibitor in a sealed and labeled hazardous waste container. Do not dispose of down the drain.
-
Deactivation: While specific deactivation procedures for this compound are not available, for many pharmaceutical compounds, treatment with a strong oxidizing agent (e.g., bleach solution, if compatible) can be effective. However, this should only be performed after consulting with a qualified chemist and your institution's safety officer.
-
Final Disposal: All hazardous waste must be disposed of through your institution's hazardous waste management program, typically involving high-temperature incineration.
Experimental Protocol: In Vitro MAO-B Inhibition Assay (Fluorometric)
This protocol outlines a general procedure for determining the inhibitory activity of this compound using a fluorometric assay. This method is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B catalyzed oxidation of a substrate.
Materials and Reagents
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO-B Substrate (e.g., Tyramine)
-
Fluorescent Probe (e.g., Amplex® Red)
-
Horseradish Peroxidase (HRP)
-
Positive Control Inhibitor (e.g., Selegiline)
-
This compound
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure
Caption: Experimental workflow for the in vitro MAO-B inhibition assay.
-
Prepare Inhibitor Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in MAO-B Assay Buffer to achieve a range of desired final concentrations. Also, prepare dilutions of the positive control, Selegiline.
-
-
Plate Setup:
-
In a 96-well black plate, add the diluted inhibitor solutions to the respective wells.
-
Include wells for "no inhibitor" (vehicle control) and "no enzyme" (blank) controls.
-
-
Enzyme Addition:
-
Prepare a working solution of the MAO-B enzyme in the assay buffer.
-
Add the enzyme solution to all wells except the "no enzyme" blank wells.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Prepare a reaction mix containing the MAO-B substrate, fluorescent probe, and HRP in the assay buffer.
-
Add the reaction mix to all wells to start the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (e.g., excitation ~535 nm, emission ~587 nm) in kinetic mode at regular intervals for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathway
Monoamine Oxidase B is a key enzyme in the catabolism of monoamine neurotransmitters. Its inhibition leads to an increase in the levels of these neurotransmitters in the brain.
Caption: Simplified signaling pathway showing the role of MAO-B and its inhibition.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
